2,3-Dihydro-1H-indole-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKTLFPLKXCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607014 | |
| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732922-86-0 | |
| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indole-6-carboxylic Acid
This guide provides an in-depth analysis of the spectroscopic data for 2,3-Dihydro-1H-indole-6-carboxylic acid (also known as 6-indolinecarboxylic acid), a molecule of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various bioactive compounds, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists in the field. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the rationale behind the experimental approaches.
Introduction
This compound is a heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its structure, comprising a bicyclic indoline core with a carboxylic acid substituent, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide will provide a detailed examination of these spectroscopic techniques as applied to this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydro-indole ring, the N-H proton, and the carboxylic acid proton.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-7 | ~7.5 | d | ~8.0 |
| H-5 | ~7.3 | dd | ~8.0, 1.5 |
| H-4 | ~6.8 | d | ~1.5 |
| COOH | ~12-13 | br s | - |
| NH | ~4-5 | br s | - |
| H-2 (CH₂) | ~3.6 | t | ~8.5 |
| H-3 (CH₂) | ~3.1 | t | ~8.5 |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. For carboxylic acids, solvents like DMSO-d₆ are often preferred as they can solubilize the compound and allow for the observation of the exchangeable carboxylic acid and N-H protons.[1] High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve better signal dispersion and resolution, which is essential for accurately determining coupling constants.[2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.8-7.5 ppm): The three protons on the benzene ring will appear in this region. The H-7 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be the most downfield. The H-5 and H-4 protons will show characteristic splitting patterns based on their coupling with each other.
-
Aliphatic Region (3.1-3.6 ppm): The two methylene groups (H-2 and H-3) of the dihydropyrrole ring will appear as triplets due to coupling with each other. This is a classic A₂B₂ spin system.
-
Carboxylic Acid Proton (10-13 ppm): The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum.[3][4] Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.[4]
-
N-H Proton (4-5 ppm): The proton attached to the nitrogen atom will also appear as a broad singlet. Its chemical shift can also be variable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170-180 |
| C-7a | ~150 |
| C-3a | ~130 |
| C-6 | ~128 |
| C-5 | ~125 |
| C-4 | ~115 |
| C-7 | ~110 |
| C-2 | ~48 |
| C-3 | ~30 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (170-180 ppm): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield.[3][4]
-
Aromatic Carbons (110-150 ppm): The six carbons of the benzene ring will resonate in this region. The quaternary carbons (C-3a and C-7a) will typically have weaker signals.
-
Aliphatic Carbons (30-50 ppm): The two methylene carbons (C-2 and C-3) of the saturated five-membered ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H | ~3400 | Medium |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium-Strong |
Trustworthiness of Protocols: A standard protocol for acquiring an IR spectrum involves preparing a sample as a KBr pellet or a thin film. The instrument is first calibrated using a polystyrene standard to ensure wavelength accuracy. A background spectrum is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Interpretation of the IR Spectrum:
-
O-H Stretch (3300-2500 cm⁻¹): The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration, which is broadened by strong hydrogen bonding.[5][6][7]
-
N-H Stretch (~3400 cm⁻¹): A medium intensity peak corresponding to the N-H stretching vibration of the secondary amine in the indoline ring is expected.
-
C=O Stretch (1710-1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of a carboxylic acid.[5][6]
-
C-H Stretches (3100-2850 cm⁻¹): Absorptions corresponding to both aromatic and aliphatic C-H stretching will be present.
-
C=C Stretches (1600-1450 cm⁻¹): Several bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₉NO₂) is approximately 163.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 163.
-
Key Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[8] The indoline ring may also undergo characteristic fragmentation.
Interpretation of the Mass Spectrum:
The mass spectrum will display the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides clues about the structure. For this compound, the following fragments might be observed:
-
m/z 146: Loss of the hydroxyl group (-OH) from the carboxylic acid.
-
m/z 118: Loss of the entire carboxyl group (-COOH). This would correspond to the 2,3-dihydro-1H-indole fragment.
-
Further fragmentation of the indoline ring.
Experimental Workflows
To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols must be followed.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopy.
Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate. By following validated experimental protocols, scientists can confidently identify and characterize this compound, ensuring the integrity and success of their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scienceready.com.au [scienceready.com.au]
Mass spectrometry fragmentation pattern of 2,3-Dihydro-1H-indole-6-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dihydro-1H-indole-6-carboxylic acid
Introduction
This compound, a molecule belonging to the indoline class, serves as a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its rigid bicyclic framework, combining an aromatic ring with a saturated heterocyclic amine, and appended with a carboxylic acid functional group, makes it a versatile scaffold for synthesizing compounds with diverse biological activities. Accurate structural elucidation and identification of this molecule and its derivatives in various matrices—from synthetic reaction mixtures to biological samples—are paramount. Mass spectrometry stands as an indispensable analytical tool for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.
This technical guide offers an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By understanding the causal mechanisms behind bond cleavages and molecular rearrangements, researchers can confidently identify this compound and interpret the spectra of related structures.
Molecular Profile and Ionization Fundamentals
Before delving into fragmentation, it is essential to establish the foundational properties of the analyte and the principles of the ionization techniques employed.
-
Compound: this compound
-
Molecular Formula: C₉H₉NO₂
-
Monoisotopic Mass: 163.0633 g/mol
-
Structure:
Electron Ionization (EI): The Hard Ionization Approach
EI is a classic, highly robust ionization method that involves bombarding a gas-phase molecule with high-energy electrons (typically 70 eV).[1][2] This process is highly energetic, leading to the ejection of an electron from the molecule to form a radical cation, denoted as M•+.[2][3] The excess internal energy imparted to the M•+ ion results in extensive and often complex fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint, invaluable for structural elucidation.[1][3]
Electrospray Ionization (ESI): The Soft Ionization Alternative
In contrast to EI, ESI is a "soft" ionization technique that generates ions from a liquid solution.[4] It is particularly suited for polar and thermally labile molecules. ESI typically produces even-electron ions with minimal in-source fragmentation, such as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. While this is ideal for determining the molecular weight, structural information is primarily obtained by coupling ESI with tandem mass spectrometry (MS/MS), where precursor ions are selectively isolated and fragmented through collision-induced dissociation (CID).[5]
Analysis of Fragmentation Pathways
The fragmentation of this compound is governed by the interplay between its two key structural features: the carboxylic acid group and the indoline ring system.
Fragmentation Driven by the Carboxylic Acid Moiety
The carboxylic acid group is a primary driver of fragmentation, especially in EI-MS and upon collisional activation in ESI-MS/MS.
-
Loss of a Hydroxyl Radical (•OH): A common initial fragmentation is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da). This yields a stable acylium ion at [M-17]⁺ .[6]
-
Loss of Water (H₂O): Neutral loss of water (18 Da) is another characteristic fragmentation pathway for carboxylic acids, particularly aromatic ones where a proton can be abstracted from a nearby position.[6][7] This leads to an ion at [M-18]•+ .
-
Decarboxylation (Loss of CO₂): In negative mode ESI-MS/MS, the most characteristic fragmentation of the deprotonated molecule [M-H]⁻ is the loss of carbon dioxide (44 Da). This is a highly favorable process that yields an indolinide anion.
-
Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group results in the loss of a carboxyl radical (45 Da), producing an ion corresponding to the indoline ring at [M-45]⁺ .[6]
Fragmentation of the Indoline Ring System
The indoline ring, a dihydro derivative of indole, has its own set of fragmentation patterns distinct from the fully aromatic indole.
-
Alpha-Cleavage: As a cyclic secondary amine, the indoline moiety is susceptible to alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.
-
Retro-Diels-Alder (RDA)-type Reaction: The saturated five-membered ring can undergo a concerted ring-opening reaction, typically leading to the expulsion of a neutral molecule like ethene (C₂H₄, 28 Da).
-
Loss of HCN: While more characteristic of the indole ring itself, rearrangement of the indoline radical cation can lead to aromatization, followed by the characteristic loss of HCN (27 Da) from the resulting indole-like structure.[8][9]
Predicted Mass Spectra and Fragmentation Schemes
Based on the principles above, we can predict the major fragments for this compound (MW = 163.06).
Predicted Electron Ionization (EI-MS) Spectrum
The EI spectrum is expected to show a molecular ion peak and several key fragment ions.
| m/z | Proposed Ion/Loss | Formula of Ion | Notes |
| 163 | [M]•+ | [C₉H₉NO₂]•+ | Molecular ion. May be of low intensity due to extensive fragmentation. |
| 146 | [M-•OH]⁺ | [C₉H₈NO]⁺ | Loss of hydroxyl radical from the carboxylic acid. Expected to be a major peak.[6][10] |
| 145 | [M-H₂O]•+ | [C₉H₇NO]•+ | Neutral loss of water.[6][7] |
| 118 | [M-•COOH]⁺ or [M-•OH-CO]⁺ | [C₈H₈N]⁺ | Loss of the entire carboxyl group, or sequential loss of CO from the m/z 146 ion. This ion corresponds to the indoline cation. |
| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | [C₇H₇]⁺ | Could arise from further fragmentation of the m/z 118 ion, potentially forming a tropylium ion or a related structure after loss of HCN.[11] |
Diagram: Predicted EI Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS.
Predicted Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Positive Ion Mode ([M+H]⁺ Precursor: m/z 164)
The fragmentation of the protonated molecule will primarily involve the loss of small neutral molecules.
Diagram: Predicted ESI (+) Fragmentation Pathway
Caption: Fragmentation of [M+H]⁺ in ESI-MS/MS.
Negative Ion Mode ([M-H]⁻ Precursor: m/z 162)
Fragmentation in negative mode is often simpler and dominated by a single, highly favorable pathway.
Diagram: Predicted ESI (-) Fragmentation Pathway
Caption: Primary fragmentation of [M-H]⁻ in ESI-MS/MS.
Recommended Experimental Protocols
To obtain high-quality and reproducible mass spectra, the following protocols are recommended. These protocols are designed to be self-validating through the use of appropriate blanks, standards, and system suitability checks.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial solvent or a solvent compatible with the chromatographic system.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
GC-MS Method for EI Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/sec.
-
LC-MS/MS Method for ESI Analysis
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Precursor Ion Selection: m/z 164 for positive mode, m/z 162 for negative mode.
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Diagram: General Analytical Workflow
Caption: Standard workflow for MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI conditions, fragmentation is extensive, driven by losses from both the carboxylic acid group (•OH, H₂O) and subsequent cleavages of the indoline ring, providing a detailed structural fingerprint. In contrast, ESI-MS/MS offers a more controlled fragmentation. Positive mode analysis is characterized by the neutral loss of water and formic acid from the [M+H]⁺ ion, while negative mode provides a clear and dominant pathway via decarboxylation of the [M-H]⁻ ion. A proficient understanding of these distinct fragmentation patterns empowers researchers to unambiguously identify this important molecular scaffold, facilitating advancements in synthetic chemistry and drug discovery.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. whitman.edu [whitman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of 2,3-Dihydro-1H-indole-6-carboxylic Acid Derivatives
Introduction: The Indoline Scaffold as a Privileged Structure in Drug Discovery
The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including a non-planar bicyclic system and the presence of a hydrogen bond donor, make it an ideal framework for designing novel therapeutic agents.[1] The benzene ring portion allows for hydrophobic interactions, while the nitrogen atom can engage as both a hydrogen bond donor and acceptor, facilitating precise binding to biological targets.[1]
Among its many variations, the 2,3-Dihydro-1H-indole-6-carboxylic acid moiety stands out as a particularly versatile building block.[2] The carboxylic acid group serves as a critical anchor point for derivatization, enabling chemists to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential in oncology and neurology.[1][2]
Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways
The indole nucleus is a recurring motif in numerous FDA-approved anticancer drugs, and its derivatives, including those from the indole-6-carboxylic acid core, continue to be a fertile ground for the development of new oncotherapeutics.[3] Research has primarily focused on inhibiting receptor tyrosine kinases (RTKs), which are frequently overexpressed in various cancers and drive tumor proliferation and angiogenesis.[4]
Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical RTKs that regulate cancer cell growth, survival, and the formation of new blood vessels (angiogenesis) to supply tumors.[4][5] Consequently, dual inhibition of these pathways is a highly sought-after strategy in cancer therapy.
A recent study detailed the synthesis of two series of indole-6-carboxylic acid derivatives designed to selectively target either EGFR or VEGFR-2.[4] These compounds demonstrated significant cytotoxic effects against multiple human cancer cell lines, including colorectal carcinoma (HCT-116, HT-29) and cervical cancer (HeLa).[4][5]
Notably, the most potent compounds, 3b (EGFR-targeting) and 6e (VEGFR-2-targeting), exhibited promising anticancer profiles.[4] Their activity is attributed to the inhibition of their respective tyrosine kinases, which in turn leads to:
-
Cell Cycle Arrest: The compounds were found to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.[4]
-
Induction of Apoptosis: The derivatives trigger programmed cell death through the extrinsic apoptosis pathway, a crucial mechanism for eliminating malignant cells.[4]
The structure-activity relationship (SAR) studies revealed that the presence of an aryl or heteroaryl fragment connected via a linker to the indole core is essential for potent anti-tumor activity.[4]
Data Summary: In Vitro Cytotoxicity and Kinase Inhibition
The following table summarizes the inhibitory concentrations (IC50) of the lead compounds against various cancer cell lines and their respective target enzymes.
| Compound | Target | HCT-116 IC50 (µM) | HeLa IC50 (µM) | HT-29 IC50 (µM) | Enzyme IC50 (µM) |
| 3b | EGFR | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 | 0.12 ± 0.01 |
| 6e | VEGFR-2 | 2.5 ± 0.3 | 3.2 ± 0.5 | 3.8 ± 0.6 | 0.18 ± 0.02 |
Data synthesized from published research.[4]
Visualization: RTK Signaling and Inhibition
The diagram below illustrates the signaling cascade initiated by EGFR and VEGFR-2 and the point of intervention by the indole-6-carboxylic acid-based inhibitors.
Caption: RTK Inhibition by Indole Derivatives.
Part 2: Neuroprotective Activity - Combating Neuroinflammation and Oxidative Stress
Neurodegenerative diseases (NDDs) such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often driven by chronic neuroinflammation and oxidative stress.[6][7][8] The indole scaffold is a promising platform for developing agents that can mitigate these pathological processes.[7][9]
Mechanism of Action: Attenuation of Inflammatory and Oxidative Pathways
In the brain, microglia are the primary immune cells. When over-activated, they release a barrage of pro-inflammatory factors, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), which contribute to neuronal damage.[6] This inflammatory state also increases the production of reactive oxygen species (ROS), leading to oxidative stress.[9]
Studies on indole derivatives have demonstrated potent neuroprotective effects by:
-
Suppressing Microglial Activation: Compounds have been shown to reduce the production of inflammatory cytokines and nitric oxide in activated microglial cells.[6]
-
Inhibiting the NLRP3 Inflammasome: A key achievement is the downregulation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that drives the inflammatory response in NDDs.[6]
-
Boosting Antioxidant Defenses: These derivatives can upregulate the body's own antioxidant machinery, including key proteins like SOD2, NRF2, and NQO1, which help neutralize harmful ROS.[6][9]
One indole derivative, NC009-1, effectively ameliorated motor deficits and protected dopaminergic neurons in a mouse model of Parkinson's disease by modulating these pathways.[6]
Visualization: Neuroinflammatory Cascade Intervention
The following workflow illustrates how indole derivatives interrupt the cycle of neuroinflammation and oxidative stress that leads to neurodegeneration.
Caption: Intervention in the Neuroinflammatory Cycle.
Part 3: Experimental Protocols & Synthesis
The validation of biological activity relies on robust and reproducible experimental methods. This section provides an overview of a key synthetic approach and a detailed protocol for a standard cytotoxicity assay.
General Synthetic Workflow
A practical and scalable synthesis of 2-aryl-indole-6-carboxylic acids has been developed, which can be adapted for various derivatives. The process generally involves a sequence of established chemical reactions.[10]
Caption: General Synthetic Pathway.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. It was employed to evaluate the anticancer effects of the indole derivatives mentioned previously.[4][5]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa)
-
96-well microtiter plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Indole derivative) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising platform in modern drug discovery. The derivatives discussed in this guide demonstrate significant potential as anticancer agents through the potent inhibition of key oncogenic drivers like EGFR and VEGFR-2, and as neuroprotective agents by effectively mitigating the destructive cycle of neuroinflammation and oxidative stress.
Future research should focus on optimizing the lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles and in vivo efficacy. The versatility of the indole-6-carboxylic acid core allows for extensive chemical modification, opening avenues to explore novel biological targets and expand the therapeutic applications of this remarkable chemical entity. Continued investigation into the structure-activity relationships will undoubtedly yield next-generation therapeutics for some of the most challenging human diseases.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Architecture of Innovation: A Technical Guide to the Discovery of Novel 2,3-Dihydro-1H-indole-6-carboxylic Acid Analogs
Foreword: Unlocking the Potential of the Indoline Scaffold
The 2,3-dihydro-1H-indole, or indoline, framework is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically significant pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets, from enzymes to receptors. This guide delves into the synthesis, functionalization, and potential applications of a specific, promising class of these compounds: novel analogs of 2,3-dihydro-1H-indole-6-carboxylic acid.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic considerations and mechanistic underpinnings of the synthetic and analytical processes. Our exploration will be grounded in established chemical principles and supported by contemporary research, offering a robust framework for the discovery of next-generation therapeutics.
I. The Core Scaffold: Synthesis of this compound
The journey to novel analogs begins with the efficient construction of the core this compound scaffold. A common and effective strategy involves a two-step process: the synthesis of the aromatic indole-6-carboxylic acid followed by its selective hydrogenation.
A. Synthesis of Indole-6-carboxylic Acid
The Fischer indole synthesis remains a powerful and versatile method for the construction of the indole nucleus.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable ketone or aldehyde. For our target, 4-hydrazinobenzoic acid serves as a key starting material.
Alternatively, palladium-catalyzed methods have emerged as highly efficient routes for indole synthesis, offering milder reaction conditions and broader functional group tolerance.[1][4]
A reliable method for the synthesis of indole-6-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]
Protocol 1: Synthesis of Indole-6-carboxylic Acid via Hydrolysis
-
Dissolution: Dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Hydrolysis: Add lithium hydroxide monohydrate and stir the mixture at 60°C for 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Acidification: Dissolve the residue in water and acidify with 50% (v/v) hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by filtration and dry to yield indole-6-carboxylic acid.[5]
B. Hydrogenation to this compound
The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring or the carboxylic acid functionality is crucial. Catalytic hydrogenation is the method of choice for this transformation. Various catalysts, including rhodium and ruthenium complexes, have been shown to be effective for the hydrogenation of indoles to indolines.[6] The presence of a protic acid is often required to generate the 3H-indolium cation, which facilitates the reduction.[6]
Workflow for the Synthesis of the Core Scaffold
Caption: Synthesis of the this compound core.
II. Crafting Diversity: Synthesis of Novel Analogs
With the core scaffold in hand, the next phase involves its strategic functionalization to generate a library of novel analogs. The primary sites for modification are the nitrogen atom of the indoline ring (N1) and the carboxylic acid group at the C6 position.
A. N-Acylation of the Indoline Core
The secondary amine of the indoline ring is a nucleophilic center that can be readily acylated to introduce a wide variety of substituents. This modification can significantly impact the molecule's steric and electronic properties, and consequently its biological activity. Traditional methods for N-acylation involve the use of acyl chlorides or anhydrides in the presence of a base.[7] More recently, milder and more chemoselective methods have been developed, such as the use of thioesters as the acyl source.[8]
Protocol 2: N-Acylation with an Acyl Chloride
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.
-
Acylation: Cool the mixture to 0°C and add the desired acyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Esterification of the Carboxylic Acid
The carboxylic acid group at the C6 position provides a handle for introducing further diversity through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method.[9] For more sensitive substrates, milder methods using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are preferred.[10]
Protocol 3: DCC/DMAP-Mediated Esterification
-
Dissolution: Dissolve the N-acylated this compound, the desired alcohol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Coupling Agent: Cool the solution to 0°C and add a solution of DCC in the same solvent.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for several hours to overnight.
-
Work-up: Filter off the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Workflow for Analog Synthesis
Caption: Functionalization pathways for novel analog synthesis.
III. Structural Elucidation: Spectroscopic Characterization
Unambiguous characterization of the synthesized analogs is paramount. A combination of spectroscopic techniques is employed to confirm the structures of the newly synthesized compounds.
Table 1: Key Spectroscopic Signatures for Characterization
| Technique | Key Observables for this compound Analogs |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the splitting patterns. - Indoline Protons: Aliphatic signals for the C2 and C3 protons, typically seen as multiplets. - N-H Proton: A broad singlet for the N-H proton of the indoline (if not acylated). - Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm). - Acyl and Ester Protons: Signals corresponding to the newly introduced acyl and ester groups. |
| ¹³C NMR | - Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyl carbons in the downfield region (typically 160-180 ppm). - Aromatic Carbons: Signals in the aromatic region (typically 110-150 ppm). - Indoline Carbons: Aliphatic signals for C2 and C3. - Acyl and Ester Carbons: Signals corresponding to the carbons of the acyl and ester moieties. |
| FTIR | - O-H Stretch: A broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹). - N-H Stretch: A sharp absorption for the indoline N-H stretch (around 3300-3500 cm⁻¹, if present). - C=O Stretch: Strong absorption bands for the carboxylic acid and amide carbonyls (typically 1650-1750 cm⁻¹). - C-N Stretch: Absorption in the fingerprint region. |
| HRMS | Provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. |
A detailed comparison of the spectroscopic data of the final analogs with those of the starting materials and intermediates is essential for confirming the success of each synthetic step.[11][12][13]
IV. Biological Evaluation: Exploring Therapeutic Potential
The indole and indoline scaffolds are present in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[14][15][16][17] Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, demonstrating the potential of this class of compounds in antiviral drug discovery.[14][16] Furthermore, indole-6-carboxylic acid derivatives have shown promise as inhibitors of protein kinases such as DYRK1A, which are implicated in various diseases.[18]
A preliminary biological evaluation of the newly synthesized this compound analogs should be conducted to identify potential lead compounds. This can involve screening against a panel of relevant biological targets, such as kinases, proteases, or viral enzymes. Cell-based assays can also be employed to assess the antiproliferative or antiviral activity of the compounds.
Table 2: Potential Biological Targets and Assays
| Therapeutic Area | Potential Target(s) | Suggested Assay(s) |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR), Tubulin | Kinase inhibition assays, Cell proliferation assays (e.g., MTT, SRB) |
| Infectious Diseases | Viral Enzymes (e.g., HIV-1 Integrase, Protease), Bacterial Enzymes | Enzyme inhibition assays, Antiviral/antibacterial cell-based assays |
| Neurological Disorders | Receptors (e.g., Serotonin, Dopamine), Enzymes (e.g., MAO) | Receptor binding assays, Enzyme inhibition assays |
The structure-activity relationship (SAR) of the synthesized analogs should be carefully analyzed to guide the design of future generations of compounds with improved potency and selectivity.
V. Conclusion: A Roadmap for Discovery
This technical guide provides a comprehensive framework for the discovery of novel this compound analogs. By combining established synthetic methodologies with modern analytical techniques and a strategic approach to biological evaluation, researchers can efficiently explore the chemical space around this privileged scaffold. The insights and protocols presented herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to the pursuit of innovative therapeutics. The versatility of the indoline core, coupled with the potential for diverse functionalization, ensures that this area of research will continue to be a fertile ground for the discovery of new medicines.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indole-6-carboxylic acid, a pivotal heterocyclic building block in contemporary pharmaceutical research and development. This document elucidates the compound's molecular structure, chemical properties, and provides a detailed synthesis protocol. Furthermore, it delves into its significant applications as a key intermediate in the synthesis of advanced therapeutic agents, particularly in the realm of neuroprotective drugs. Spectroscopic data, reactivity profiles, and safety information are also presented to offer a complete technical resource for researchers and drug development professionals.
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive template for the design of novel therapeutics. This compound, in particular, has emerged as a valuable intermediate, offering a strategic point for molecular elaboration and diversification. The presence of the carboxylic acid moiety at the 6-position provides a versatile handle for amide bond formation, esterification, and other functional group transformations, enabling the construction of complex molecular architectures. This guide will focus on the free acid form and its more commonly used hydrochloride salt, which offers enhanced solubility and stability.[1]
Molecular Structure and Chemical Identity
The fundamental characteristics of this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂·HCl |
| Molecular Weight | 163.17 g/mol | 199.63 g/mol [1] |
| CAS Number | 732922-86-0 | 15861-37-7[1] |
| Appearance | White to off-white solid | White to off-white solid[1] |
| Synonyms | 6-Indolinecarboxylic acid | 6-Indolinecarboxylic acid hydrochloride[1] |
The molecular structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, which is saturated at the 2 and 3 positions. The carboxylic acid group is attached to the 6-position of the benzene ring.
Caption: Molecular structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through the catalytic hydrogenation of the corresponding indole derivative, indole-6-carboxylic acid. This method is efficient and provides the desired product in high yield.
Materials and Reagents
-
Indole-6-carboxylic acid
-
Palladium on charcoal (5% or 10% w/w)
-
Glacial acetic acid
-
Perchloric acid (optional, for salt formation)
-
Methanol
-
Tetrahydrofuran
-
Water
-
Lithium hydroxide monohydrate (for hydrolysis of ester precursor)
-
Hydrochloric acid
Step-by-Step Synthesis Procedure
A common route to indole-6-carboxylic acid involves the hydrolysis of its methyl ester.
Step 1: Hydrolysis of Methyl Indole-6-carboxylate to Indole-6-carboxylic acid [2]
-
Dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran, methanol, and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the mixture at 60°C for approximately 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water and acidify with hydrochloric acid (50% v/v).
-
Collect the resulting precipitate by filtration.
-
Dry the solid to yield indole-6-carboxylic acid.
Step 2: Catalytic Hydrogenation to this compound [3]
-
In a hydrogenation vessel, dissolve indole-6-carboxylic acid in glacial acetic acid.
-
Add a catalytic amount of palladium on charcoal (5% w/w).
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The resulting crude product can be purified by recrystallization.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydropyrrole ring, the N-H proton, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The methylene protons at positions 2 and 3 will likely appear as triplets in the aliphatic region (around 3.0-4.0 ppm). The N-H proton signal can be broad and its chemical shift is dependent on the solvent and concentration. The carboxylic acid proton is typically a broad singlet in the far downfield region (10-13 ppm).[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will resonate in the downfield region (around 170-185 ppm).[5] The aromatic carbons will appear in the range of 110-150 ppm, while the aliphatic carbons at positions 2 and 3 will be in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[6]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid will appear around 1680-1710 cm⁻¹.[6]
-
The N-H stretching vibration of the indoline ring is expected around 3300-3400 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
-
C-O stretching and O-H bending vibrations will be present in the fingerprint region.[6]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).[7] The indoline ring may also undergo characteristic fragmentation.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carboxylic acid and the secondary amine of the indoline ring.
Key Reactions
-
Amide Bond Formation: The carboxylic acid can be readily converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride, which can then be reacted with a wide range of amines to form amides.[8] Alternatively, direct coupling with amines can be achieved using standard peptide coupling reagents.
-
Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.
-
N-Functionalization: The secondary amine of the indoline ring can be alkylated, acylated, or used in other nucleophilic addition reactions.
Role in the Synthesis of Neuroprotective and Other Therapeutic Agents
The indoline scaffold is a key feature in many compounds developed for neurological disorders. While a specific marketed drug directly synthesized from this compound is not prominently documented in the readily available literature, its structural motif is integral to the design of numerous neuroprotective agents.[9][10] The rationale behind its use lies in the ability of the indoline core to mimic the structure of endogenous neurotransmitters and interact with various receptors and enzymes in the central nervous system.
For instance, indole derivatives are known to possess antioxidant and radical scavenging properties, which are crucial for combating oxidative stress, a key pathological factor in many neurodegenerative diseases.[9][10] this compound serves as a valuable starting material for creating libraries of compounds to be screened for neuroprotective activity.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The hydrochloride salt is generally preferred for its improved stability and ease of handling.[1]
Conclusion
This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its straightforward synthesis, versatile reactivity, and the inherent biological relevance of the indoline scaffold make it a valuable tool in the quest for novel therapeutics, particularly in the challenging field of neurological disorders. This guide provides the essential technical information required for its effective utilization in a research and development setting.
References
- 1. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113493399A - Preparation method for converting configuration of key intermediate of cariprazine - Google Patents [patents.google.com]
Purity and quality specifications for 2,3-Dihydro-1H-indole-6-carboxylic acid
An In-Depth Technical Guide to the Purity and Quality Specifications for 2,3-Dihydro-1H-indole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, also known as 6-indolinecarboxylic acid, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structural motif is integral to the synthesis of a variety of bioactive molecules, particularly those targeting neurological disorders.[1][2] The reliability and reproducibility of research and development outcomes are directly contingent upon the quality and purity of this starting material. This guide provides a comprehensive framework for establishing robust quality specifications for this compound, detailing the critical analytical methodologies required for its complete characterization. It is intended for researchers, quality control analysts, and drug development professionals who require a thorough understanding of how to define, verify, and maintain the integrity of this crucial chemical intermediate.
Core Physicochemical & Handling Specifications
The initial step in quality assessment is the verification of fundamental physical and chemical properties. These parameters serve as the first line of identification and are crucial for proper handling and storage to maintain compound stability.
| Parameter | Specification | Rationale & Field Insight |
| IUPAC Name | This compound | Unambiguous chemical identifier. |
| Common Synonyms | 6-Indolinecarboxylic acid | Frequently used in literature and commercial listings.[2] |
| CAS Number | 73222-86-0 (for the acid); 15861-37-7 (for HCl salt) | The HCl salt is common due to enhanced solubility and stability.[1] It is critical to specify which form is being used. |
| Molecular Formula | C₉H₉NO₂ | Defines the elemental composition. |
| Molecular Weight | 177.18 g/mol | A primary parameter verified by Mass Spectrometry. |
| Appearance | White to off-white solid/powder | Deviations (e.g., brown, yellow) may indicate impurities or degradation.[1] |
| Purity (Assay) | ≥ 98% (Research Grade); ≥ 99.5% (Pharmaceutical Grade) | High purity is essential to prevent the introduction of confounding variables in biological assays and to avoid side reactions in multi-step syntheses. |
| Storage Conditions | Store at 2-8 °C, sealed, away from light and moisture | The dihydroindole ring can be susceptible to oxidation. Cool, dry, and inert conditions are necessary to prevent degradation.[1] |
The Analytical Triad: A Multi-Pronged Approach to Quality Verification
No single analytical technique is sufficient to fully characterize a chemical compound. A robust quality control strategy relies on a triad of orthogonal methods: chromatography for purity, spectroscopy for structural identity, and mass spectrometry for molecular weight confirmation. This self-validating system ensures that the material is not only pure but is also unequivocally the correct molecule.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment, providing quantitative data on the principal compound and any process-related or degradation impurities. For a carboxylic acid like this, a reverse-phase method is typically employed.
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size) is the workhorse for this class of compounds, offering excellent separation based on hydrophobicity.[3]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in deionized water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution from ~5-10% Solvent B to ~90-95% Solvent B over 20-30 minutes allows for the separation of impurities with a wide range of polarities.
-
Detector:
-
Primary: UV Detector set at a wavelength where the indole moiety absorbs (e.g., ~254 nm or 280 nm).
-
Confirmatory/Universal: For comprehensive impurity profiling, especially for non-chromophoric impurities, coupling the HPLC to a Mass Spectrometer (LC-MS) or using a universal detector like a Refractive Index (RI) detector is recommended.[3][4]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to a concentration of approximately 0.5-1.0 mg/mL.
-
Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a Certified Reference Material (CRM) should be used for quantitative analysis.[5]
Caption: High-level workflow for HPLC purity analysis.
Structural Elucidation: NMR and IR Spectroscopy
Spectroscopic methods provide the definitive proof of structure, akin to a molecular fingerprint.
NMR is unparalleled for its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule.
-
¹H NMR: Confirms the presence and arrangement of all hydrogen atoms.
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet appearing far downfield, typically >10 ppm (often around 12 ppm), which is solvent and concentration-dependent.[6][7]
-
Aromatic Protons (on the benzene ring): Signals in the aromatic region (~6.5-8.0 ppm), with splitting patterns confirming the substitution pattern.
-
Amine Proton (-NH-): A broad signal, position can vary.
-
Aliphatic Protons (-CH₂-CH₂-): Two signals in the aliphatic region (~2.5-3.5 ppm), typically appearing as triplets due to coupling with each other.
-
-
¹³C NMR: Provides a count of unique carbon atoms and information about their functional group type.
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[6]
-
Aromatic Carbons: Multiple signals in the 110-150 ppm range.
-
Aliphatic Carbons (-CH₂-CH₂-): Two signals in the upfield region, typically <50 ppm.
-
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹.[6]
-
N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretches (Aromatic/Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
Molecular Weight Verification: Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental formula.
-
Technique: Electrospray Ionization (ESI) is most common for this type of molecule, typically coupled with an HPLC (LC-MS).
-
Expected Ions:
-
Positive Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 178.07.
-
Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 176.05.
-
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement (to within ±5 ppm), which can be used to confirm the molecular formula C₉H₉NO₂ and rule out other possibilities.
Caption: Integrated workflow for comprehensive quality assessment.
Impurity Profiling: Identification and Control
For pharmaceutical applications, understanding and controlling impurities is a regulatory requirement. The synthesis of this compound often involves the reduction of precursor molecules like 2-oxoindoline-6-carboxylic acid.[8][9]
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents used in the synthesis.
-
Degradation Impurities: The most likely degradant is the corresponding aromatic indole, formed via oxidation. This can occur during synthesis or improper storage.[9]
-
Residual Solvents: Gas Chromatography (GC) is the standard method for quantifying residual solvents from the purification process. Limits are defined by ICH guidelines.
A thorough impurity profile involves identifying the structure of any impurity present at >0.10% and quantifying it accurately.
Conclusion
The quality of this compound cannot be assumed; it must be rigorously verified. A comprehensive quality control strategy, grounded in the orthogonal analytical principles of chromatography and spectroscopy, is non-negotiable for ensuring the integrity of research and the safety of developed therapeutics. By implementing the specifications and methodologies outlined in this guide, scientists and researchers can proceed with confidence, knowing their foundational chemical building block is pure, correctly identified, and fit for purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. longdom.org [longdom.org]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID | 334952-09-9 [chemicalbook.com]
- 9. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Use of 2,3-Dihydro-1H-indole-6-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in both natural products and synthetic molecules with significant biological activity.[1][2] Its reduced form, the 2,3-dihydroindole or indoline skeleton, offers a three-dimensional geometry that can be pivotal for achieving high-affinity and selective interactions with biological targets. Specifically, 2,3-Dihydro-1H-indole-6-carboxylic acid has emerged as a versatile and highly valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3] The presence of a carboxylic acid at the 6-position provides a crucial handle for synthetic elaboration, allowing for the strategic introduction of diverse functionalities to explore the chemical space around this core structure.
This guide provides an in-depth exploration of the application of this compound in drug discovery. We will delve into its strategic importance, present detailed protocols for its derivatization, and discuss its role in the generation of compound libraries for screening and lead optimization.
Physicochemical Properties and Strategic Importance
The utility of this compound as a scaffold is rooted in its unique combination of structural and chemical properties. The dihydro-pyrrole ring introduces a degree of conformational flexibility not present in the flat indole ring, which can be advantageous for fitting into the binding pockets of proteins. The carboxylic acid group is a key feature, serving as a versatile precursor for a wide range of chemical transformations, most notably amide bond formation. The hydrochloride salt of this compound is often used to enhance solubility and stability, making it an excellent starting material for various synthetic routes.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | Chem-Impex[3] |
| Molecular Weight | 163.17 g/mol | Chem-Impex[3] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in many organic solvents and aqueous base | Generic |
The strategic importance of this molecule lies in its ability to serve as a starting point for the creation of libraries of diverse compounds. By modifying the carboxylic acid and the secondary amine of the indoline ring, researchers can systematically alter the steric and electronic properties of the resulting molecules to optimize their biological activity.
Core Application: Amide Synthesis for Bioactive Scaffolds
The most common and direct application of this compound in drug discovery is its use in amide bond formation. This reaction couples the indole scaffold to a wide variety of amine-containing fragments, which can be other scaffolds, pharmacophores, or linkers. The resulting amides are often more stable and have improved pharmacokinetic properties compared to the parent carboxylic acid.
Rationale for Amide Coupling
Amide bonds are a cornerstone of medicinal chemistry due to their stability and their ability to participate in hydrogen bonding interactions with biological targets. By converting the carboxylic acid of the title compound to an amide, researchers can:
-
Introduce diversity: A vast array of primary and secondary amines are commercially available, allowing for the creation of large and diverse compound libraries.
-
Modulate physicochemical properties: The nature of the coupled amine can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.
-
Incorporate pharmacophoric elements: The amine fragment can be a known pharmacophore for a specific target, effectively tethering it to the dihydroindole scaffold.
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a general and widely used method for the coupling of this compound with a representative primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[4][5]
Materials:
-
This compound hydrochloride
-
Primary amine of choice (e.g., benzylamine as a representative example)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).
-
Basification: Add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Figure 1: Experimental workflow for amide coupling.
Application in Neuroprotective Agent Synthesis: A Conceptual Pathway
The 2,3-dihydroindole scaffold is a key component in a variety of compounds being investigated for neuroprotective effects.[6][7][8] These effects are often attributed to the antioxidant properties of the indole nucleus and the ability of its derivatives to interact with specific receptors or enzymes in the central nervous system. The following conceptual pathway illustrates how this compound can serve as a starting point for a multi-step synthesis of a hypothetical neuroprotective agent.
This hypothetical pathway involves an initial amide coupling to introduce a side chain that could enhance blood-brain barrier penetration or provide additional interaction points with a biological target. Subsequent modification of the indoline nitrogen could further diversify the structure and modulate its properties.
Figure 2: Conceptual synthetic pathway.
Conclusion
This compound represents a strategically important and versatile building block for modern drug discovery. Its inherent structural features, combined with the synthetic accessibility of its carboxylic acid and amine functionalities, make it an ideal starting point for the generation of diverse and medicinally relevant compound libraries. The protocols and conceptual frameworks presented herein provide a foundation for researchers and drug development professionals to harness the potential of this privileged scaffold in the quest for novel therapeutics, particularly in the challenging field of neuropharmacology.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.dk]
- 6. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 2,3-Dihydro-1H-indole-6-carboxylic Acid in Organic Synthesis
Introduction: The Versatility of the Indoline Scaffold
2,3-Dihydro-1H-indole-6-carboxylic acid, also known as indoline-6-carboxylic acid, is a valuable and versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its rigid bicyclic structure, combining an aromatic ring with a saturated nitrogen-containing five-membered ring, provides a unique three-dimensional scaffold. The presence of a carboxylic acid at the 6-position and a secondary amine at the 1-position offers two orthogonal points for chemical modification, making it an ideal starting material for the construction of diverse and complex molecular architectures. This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound, empowering researchers to leverage its full potential in their synthetic endeavors. The hydrochloride salt of this compound is often used to improve solubility and stability, making it a convenient form for various synthetic applications[1].
Core Synthetic Transformations and Protocols
The strategic functionalization of this compound can be broadly categorized into reactions involving the carboxylic acid group and modifications of the indoline ring system, specifically at the nitrogen atom and the aromatic C-H bonds.
Amide Bond Formation: Accessing Indoline-6-Carboxamides
The synthesis of amide derivatives from this compound is a cornerstone transformation for generating libraries of compounds with potential biological activity. Indole carboxamides have been investigated as potential therapeutic agents, including for their anti-inflammatory, analgesic, and anticancer properties[2][3][4][5][6]. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the amine, the desired reaction conditions (temperature, solvent), and the need to minimize side reactions such as racemization if chiral amines are used. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, especially for sterically hindered substrates, while EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) is a milder option often employed in aqueous or biocompatible conditions[7]. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.
This protocol is highly effective for a broad range of amines, including those that are electron-deficient or sterically hindered.
Diagram of Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired indoline-6-carboxamide[7][8].
Quantitative Data Summary:
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time (h) | Reported Yield Range (%) |
| HATU | None | DIPEA | DMF, CH₂Cl₂ | 1-4 | 70-95% |
| EDC | HOBt/NHS | DIPEA | CH₂Cl₂, DMF | 2-12 | 60-90% |
Esterification: Synthesis of Indoline-6-carboxylates
Ester derivatives of this compound are important intermediates for further functionalization, such as in cross-coupling reactions or as protecting groups for the carboxylic acid functionality. The Fischer esterification is a classical and cost-effective method for this transformation.
Fischer esterification is an equilibrium-controlled reaction[5][9]. To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol[10][11][12]. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor ester formation.
This protocol describes the synthesis of methyl 2,3-dihydro-1H-indole-6-carboxylate, a key intermediate.
Diagram of Workflow:
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl ester can be purified by column chromatography or recrystallization[13][14]. A related procedure involves the reduction of methyl indole-6-carboxylate with sodium cyanoborohydride in acetic acid to yield methyl 2,3-dihydro-1H-indole-6-carboxylate[15].
N-Arylation: Constructing N-Aryl Indolines
The introduction of an aryl group at the nitrogen atom of the indoline ring is a key strategy in the synthesis of many biologically active compounds. The Ullmann condensation and Buchwald-Hartwig amination are two powerful methods for achieving this transformation[16][].
The Ullmann reaction is a classical copper-catalyzed C-N bond-forming reaction, typically requiring high temperatures[18][19]. Modern variations often employ ligands to facilitate the reaction under milder conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is generally more versatile and proceeds under milder conditions with a broader substrate scope. The choice between these methods often depends on the availability of starting materials (aryl halides or boronic acids), functional group tolerance, and the desired reaction conditions.
This protocol is a reliable method for the N-arylation of the indoline nitrogen with aryl iodides or bromides.
Diagram of Workflow:
Caption: Workflow for Ullmann-Type N-Arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine methyl 2,3-dihydro-1H-indole-6-carboxylate (1.0 equivalent), the aryl halide (1.2 equivalents), a copper(I) salt (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Solvent and Base: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) and a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 140 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. The crude product is then purified by column chromatography to yield the N-arylated indoline ester[20][21].
C-H Functionalization: Direct Modification of the Aromatic Ring
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the aromatic ring of the indoline scaffold. Transition metal-catalyzed reactions, particularly with palladium and rhodium, have enabled the regioselective introduction of various functional groups at the C4, C5, and C7 positions[1][22].
Regioselectivity in C-H functionalization is often achieved through the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. For indolines, the N-H group can be derivatized with a directing group to control the site of functionalization. The choice of catalyst, ligand, and oxidant is crucial for achieving high efficiency and selectivity.
Diagram of Logical Relationship:
Caption: Logical steps for directed C-H arylation.
Conceptual Step-by-Step Methodology:
-
N-Protection: Protect the nitrogen of methyl 2,3-dihydro-1H-indole-6-carboxylate with a suitable directing group.
-
Reaction Setup: In a reaction vessel, combine the N-protected indoline, a palladium catalyst (e.g., Pd(OAc)₂), a ligand, an oxidant, and the arylating agent.
-
Reaction: Heat the mixture in a suitable solvent until the reaction is complete.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the C7-arylated product.
-
Deprotection: Remove the directing group to obtain the free N-H C7-arylated indoline.
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate that provides access to a wide array of functionalized indoline derivatives. The protocols detailed herein for amide coupling, esterification, N-arylation, and the conceptual approach to C-H functionalization serve as a robust starting point for researchers in drug discovery and materials science. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the utility of this versatile building block, leading to the discovery of new molecules with significant biological and material properties.
References
- 1. Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. theaspd.com [theaspd.com]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. athabascau.ca [athabascau.ca]
- 10. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Methyl Indoline-6-carboxylate | 341988-36-1 [chemicalbook.com]
- 16. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 22. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Bioactive Molecules from 2,3-Dihydro-1H-indole-6-carboxylic Acid: A Guide for Medicinal Chemists
Introduction: The Privileged Indoline Scaffold in Drug Discovery
The 2,3-dihydro-1H-indole, or indoline, framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features allow for three-dimensional diversity, a critical attribute for effective interaction with biological targets. Specifically, 2,3-dihydro-1H-indole-6-carboxylic acid has emerged as a particularly valuable starting material. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, with significant applications in the development of treatments for neurological disorders.[1] The presence of the carboxylic acid group at the 6-position provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of synthetic strategies and protocols for the derivatization of this compound to generate novel bioactive molecules.
Synthetic Strategies: Unlocking the Potential of the Indoline Core
The synthetic utility of this compound lies in the reactivity of its three key components: the secondary amine at the 1-position, the carboxylic acid at the 6-position, and the C-H bonds of the aromatic ring. Strategic manipulation of these sites allows for the creation of diverse chemical libraries for biological screening.
I. Modification of the Carboxylic Acid: The Gateway to Carboxamides
The most direct and widely exploited functionalization of this compound is the formation of amide derivatives. Indole-6-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes, which are inflammatory mediators implicated in asthma and other allergic conditions.[2] The synthesis of these carboxamides typically involves standard peptide coupling reactions.
Key Considerations for Amide Coupling:
-
Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. Common methods include conversion to an acyl chloride or the use of coupling reagents that form a highly reactive intermediate in situ.
-
Coupling Reagents: A wide array of coupling reagents is available, each with its own advantages. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield and purity of the amide product. Aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
II. Functionalization of the Indoline Nitrogen: N-Acylation and N-Arylation
The secondary amine of the indoline ring is a nucleophilic site that can be readily acylated or arylated to introduce a wide range of substituents.
-
N-Acylation: This can be achieved by reacting the indoline with an acyl chloride or anhydride in the presence of a base. Direct N-acylation with a carboxylic acid is also possible using specific catalytic systems.
-
N-Arylation: Transition-metal-free N-arylation methods have been developed using o-silylaryl triflates in the presence of a fluoride source, such as cesium fluoride (CsF).[3][4] This approach offers mild reaction conditions and tolerates a variety of functional groups.
III. C-H Functionalization of the Aromatic Ring: Precision and Selectivity
Direct C-H functionalization of the benzene portion of the indoline ring represents a powerful and atom-economical approach to introduce further diversity. While the inherent reactivity of the indole nucleus often favors functionalization at the C2 or C3 positions of the pyrrole ring, strategies have been developed for regioselective functionalization of the six-membered ring.[5][6]
-
Directing Groups: The use of a directing group on the indoline nitrogen can steer the C-H activation to a specific position, such as C7.[6]
-
Catalytic Systems: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for C-H functionalization reactions.[7][8] The choice of catalyst, ligand, and oxidant can influence the regioselectivity of the reaction. For instance, iridium(III) catalysis has been used for the regioselective amidation of N-acylindoles, with the selectivity between the C2 and C7 positions being influenced by the steric bulk of the N-directing group and the electronics of the carboxylate additives.[7]
Experimental Protocols
Protocol 1: Synthesis of a Bioactive Indoline-6-Carboxamide Derivative
This protocol describes a representative synthesis of an N-substituted 2,3-dihydro-1H-indole-6-carboxamide, a class of compounds with potential as peptidoleukotriene antagonists.[2]
Step 1: Protection of the Indoline Nitrogen
To prevent side reactions at the indoline nitrogen during the amide coupling, it is often advantageous to first protect it. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Reagents and Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-2,3-dihydro-1H-indole-6-carboxylic acid.
-
Step 2: Amide Coupling
-
Reagents and Materials:
-
N-Boc-2,3-dihydro-1H-indole-6-carboxylic acid
-
Desired amine (e.g., cyclopentylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve N-Boc-2,3-dihydro-1H-indole-6-carboxylic acid (1.0 eq) in DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at 0 °C.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Step 3: Deprotection of the Indoline Nitrogen (if necessary)
-
Reagents and Materials:
-
N-Boc protected indoline-6-carboxamide
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve the N-Boc protected indoline-6-carboxamide in DCM.
-
Add an excess of TFA or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be neutralized with a base and purified if necessary.
-
Data Presentation
Table 1: Representative Amide Coupling Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 0 °C to RT | 75-90 |
| 2 | HATU | DIPEA | DMF | RT | 80-95 |
| 3 | SOCl₂ then Amine | Pyridine | DCM | 0 °C to RT | 70-85 |
Visualizations
Caption: Synthetic pathway for a bioactive indoline-6-carboxamide.
Caption: Key functionalization sites on this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of bioactive molecules. Its strategic functionalization at the carboxylic acid, the indoline nitrogen, and the aromatic C-H bonds provides access to a vast chemical space. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel indoline-based compounds with therapeutic potential. Careful consideration of reaction conditions and the application of modern synthetic methodologies will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2,3-Dihydro-1H-indole-6-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone in contemporary drug discovery, prized for its structural rigidity, three-dimensional character, and versatile synthetic handles. This document provides an in-depth exploration of 2,3-Dihydro-1H-indole-6-carboxylic acid, a key building block derived from this privileged structure. We will dissect its strategic importance in medicinal chemistry, detailing its role as a bioisosteric element and a foundational scaffold for generating compound libraries. This guide offers field-proven synthetic protocols for its preparation and derivatization, methodologies for its incorporation into drug candidates, and protocols for subsequent biological evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their therapeutic programs.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline ring system is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals. Its partially saturated nature imparts a defined three-dimensional geometry that is often crucial for precise interaction with biological targets, a feature lacking in its flat, aromatic indole counterpart. The introduction of a carboxylic acid at the 6-position creates This compound , a bifunctional molecule of significant interest.
This compound serves as a versatile intermediate for several reasons[1]:
-
Structural Anchor: The rigid bicyclic core provides a stable platform to orient other pharmacophoric groups in a defined spatial arrangement.
-
Carboxylic Acid Handle: The -COOH group is a key interaction point, capable of forming strong hydrogen bonds and electrostatic interactions with protein active sites[2]. It also serves as a prime synthetic handle for creating amides, esters, and other bioisosteric replacements to modulate physicochemical and pharmacokinetic properties.
-
Secondary Amine: The nitrogen at the 1-position offers another point for diversification, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
Physicochemical Properties
A summary of the key properties of the hydrochloride salt of this compound is presented below. The salt form is often used to improve solubility and stability[1].
| Property | Value | Reference |
| Synonyms | 6-Indolinecarboxylic acid | [1][3] |
| CAS Number | 15861-37-7 (for HCl salt) | [1][3] |
| Molecular Formula | C₉H₉NO₂ · HCl | [1][3] |
| Molecular Weight | 199.63 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (Typical) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Role in Medicinal Chemistry: A Privileged Scaffold
This compound is a key building block in the synthesis of a wide array of therapeutic agents, particularly those targeting neurological disorders and certain cancers[1]. Its derivatives have been investigated for a range of biological activities, including enzyme inhibition and receptor binding[1].
The Carboxylic Acid as a Pharmacophore and Bioisosteric Anchor
The carboxylic acid moiety is a frequent component of pharmacophores due to its ability to act as a hydrogen bond donor and acceptor, and its anionic character at physiological pH, which facilitates strong ionic interactions with positively charged residues (e.g., Arginine, Lysine) in protein binding sites[2].
However, the presence of a carboxylic acid can also introduce challenges, such as poor membrane permeability, rapid metabolism, and potential toxicity[2]. This is where the concept of bioisosterism becomes critical. Medicinal chemists often replace the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties while offering improved drug-like characteristics. The this compound scaffold is an excellent starting point for such explorations.
Common bioisosteric replacements for carboxylic acids include:
-
Tetrazoles: These are among the most common replacements, sharing a similar pKa and spatial arrangement of hydrogen bond donors/acceptors[4][5][6].
-
Hydroxamic Acids: Often used for their metal-chelating properties, they can also serve as carboxylic acid mimics[2].
-
Acyl Sulfonamides: These can replicate the acidic proton and hydrogen bonding capabilities of a carboxylic acid[7].
The diagram below illustrates the strategic importance of the carboxylic acid group as both a direct pharmacophore and a launchpad for bioisosteric replacement.
Caption: Role of the carboxylic acid moiety.
Therapeutic Applications of Derivatives
While specific drugs containing the exact this compound are not prominently listed, the broader indole-carboxylic acid scaffold is central to many therapeutic areas. For instance, indole-6-carboxylic acid derivatives have been synthesized as multi-target antiproliferative agents targeting EGFR and VEGFR-2, which are critical in cancer progression[8][9]. Similarly, indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase inhibitors[10]. The dihydro-indole core is often explored to introduce conformational constraint and improve properties like solubility, as seen in the development of tyrosine kinase inhibitors like Sunitinib, which features a related indolin-2-one core[11].
Experimental Protocols
The following protocols are provided as representative examples. Researchers must adapt these methodologies based on the specific substrate, scale, and available laboratory equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of this compound
A common route to this compound involves the reduction of the corresponding indole-6-carboxylic acid. This protocol outlines a general procedure for this transformation.
Objective: To reduce the 2,3-double bond of 1H-Indole-6-carboxylic acid to yield this compound.
Materials:
-
1H-Indole-6-carboxylic acid (1.0 eq)
-
Magnesium turnings (Mg, 10 eq)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Indole-6-carboxylic acid (1.0 eq) and anhydrous methanol to create a ~0.1 M solution.
-
Addition of Reducing Agent: Add magnesium turnings (10 eq) to the stirring solution in portions. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water to quench the excess magnesium. Then, acidify the mixture to pH ~1-2 by the dropwise addition of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The product may have significant water solubility, especially in its protonated form. Multiple extractions are necessary to ensure a good recovery.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.
-
Causality Note: The bicarbonate wash removes any residual acid, while the brine wash helps to remove bulk water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure product.
Caption: General workflow for the synthesis of the title compound.
Protocol 3.2: Amide Coupling for SAR Library Generation
The carboxylic acid is an ideal handle for creating a library of amides to probe SAR. This protocol details a standard peptide coupling reaction.
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (R¹R²NH, 1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirring solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Causality Note: HATU is a coupling agent that activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain a basic environment for the coupling to proceed efficiently.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash three times with water to remove DMF and excess reagents. Follow with a wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Application in Structure-Activity Relationship (SAR) Studies
The this compound scaffold is an excellent platform for systematic SAR exploration. Modifications can be targeted at three primary locations to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Position 1 (N-H): The secondary amine can be alkylated, acylated, or arylated to probe interactions with the target protein or to block metabolic pathways.
-
Position 6 (COOH): As discussed, this position is ideal for forming amides or esters with a diverse set of building blocks or for conversion to bioisosteres.
-
Aromatic Ring (Positions 4, 5, 7): Substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced on the aromatic ring to modulate electronic properties, improve binding affinity, and alter metabolic stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. drughunter.com [drughunter.com]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,3-Dihydro-1H-indole-6-carboxylic Acid as a Cornerstone for Neurological Drug Discovery
Introduction: Unlocking the Potential of the Indoline Core
In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents for neurological disorders necessitates a deep understanding of privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity. The 2,3-dihydro-1H-indole, or indoline, nucleus is one such scaffold, and its 6-carboxylic acid derivative stands out as a particularly versatile and valuable building block.[1] Its inherent structural rigidity, coupled with the synthetic tractability of the carboxylic acid and the secondary amine, provides a robust platform for the development of a diverse array of neurologically active compounds. This guide delves into the application of 2,3-Dihydro-1H-indole-6-carboxylic acid in the synthesis of potential neurological drug candidates, with a specific focus on the rationale and methodology for creating potent and selective dopamine D3 receptor antagonists.
The strategic importance of this building block lies in its ability to serve as a key intermediate in the synthesis of complex molecules targeting the central nervous system (CNS).[1] Its utility is underscored by its incorporation into various pharmaceutical development programs aimed at enhancing drug efficacy and specificity for neurological targets.
Physicochemical Properties: A Foundation for Drug Design
A thorough understanding of the physicochemical properties of a building block is paramount for successful drug design and development. The hydrochloride salt of this compound is often preferred in early-stage research due to its enhanced solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | Chem-Impex |
| Molecular Weight | 163.17 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Melting Point | 225-230 °C | Chem-Impex |
| Solubility | Soluble in aqueous solutions | Chem-Impex |
| pKa | ~3.94 (for the carboxylic acid) | ECHEMI |
Synthetic Strategy: Amide Coupling for Dopamine D3 Receptor Antagonists
The carboxylic acid moiety of this compound is a prime handle for synthetic elaboration, most commonly through amide bond formation. This reaction allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. A particularly promising application is the synthesis of dopamine D3 receptor antagonists, which are being investigated for the treatment of various neurological and psychiatric conditions, including schizophrenia and substance use disorders.[1][2][3][4][5]
The rationale for targeting the D3 receptor stems from its specific distribution in the limbic areas of the brain, which are associated with cognition and emotion.[1][2] Selective D3 antagonists are hypothesized to offer therapeutic benefits without the motor side effects often associated with D2 receptor antagonism.[1]
Below is a representative workflow for the synthesis of a novel 2,3-Dihydro-1H-indole-6-carboxamide derivative targeting the dopamine D3 receptor.
Caption: Synthetic workflow for a 2,3-Dihydro-1H-indole-6-carboxamide.
Protocol: Synthesis of a Novel 2,3-Dihydro-1H-indole-6-carboxamide
This protocol details the amide coupling of this compound with a commercially available N-Boc-piperazine derivative, followed by deprotection to yield the final product.
Materials:
-
This compound
-
N-Boc-piperazine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add N-Boc-piperazine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected intermediate.[6][7][8]
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected intermediate in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final 2,3-Dihydro-1H-indole-6-carboxamide derivative. Further purification by chromatography or crystallization may be necessary.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.[9][10][11]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.[11]
Biological Evaluation: Assessing Dopamine D3 Receptor Affinity
The primary biological evaluation for a potential dopamine D3 receptor antagonist is to determine its binding affinity for the target receptor. The gold standard for this is the radioligand binding assay.[12][13][14][15][16] This assay measures the ability of the synthesized compound to displace a known radiolabeled ligand from the D3 receptor.
Caption: Workflow for a radioligand binding assay.
Protocol: Dopamine D3 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of the synthesized compound for the human dopamine D3 receptor.
Materials:
-
Cell membranes expressing human dopamine D3 receptors (commercially available).
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Synthesized test compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the synthesized test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or near its Kd), and the test compound at varying concentrations.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand, assay buffer, and a high concentration of a known non-radiolabeled D3 antagonist (e.g., haloperidol).
-
-
Incubation:
-
Initiate the binding reaction by adding the D3 receptor-expressing cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]
-
Conclusion: A Gateway to Novel Neurological Therapeutics
This compound represents a powerful and adaptable starting point for the synthesis of novel drug candidates targeting a range of neurological disorders. Its structural features and synthetic accessibility make it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization. The detailed protocols provided herein for the synthesis of a dopamine D3 receptor antagonist and its subsequent biological evaluation offer a clear roadmap for researchers and drug development professionals seeking to leverage the potential of this valuable building block. As our understanding of the complex neurobiology of brain disorders continues to evolve, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of neurological medicines.
References
- 1. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. growingscience.com [growingscience.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.ut.ee [dspace.ut.ee]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2,3-Dihydro-1H-indole-6-carboxylic Acid for Enzyme Inhibition Studies
Abstract
The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent, biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers on the strategic derivatization of 2,3-dihydro-1H-indole-6-carboxylic acid, a key starting material for generating compound libraries aimed at enzyme inhibition. We delve into the rationale behind modifying the carboxylic acid moiety, explore common and advanced derivatization strategies, and provide detailed, field-proven protocols for amide bond formation and bioisosteric replacement. The methodologies are designed to be robust and reproducible, enabling researchers to efficiently synthesize diverse compound libraries for screening and lead optimization in drug discovery programs.
Introduction: The Strategic Value of the Indoline Scaffold and Carboxylic Acid Derivatization
The indole and indoline ring systems are cornerstones in pharmaceutical development, serving as the core scaffold in numerous clinical drugs.[1][3] Their structural rigidity, combined with the ability to engage in various molecular interactions (e.g., hydrogen bonding, π-stacking), makes them ideal frameworks for designing enzyme inhibitors.[4][5] Specifically, this compound offers a versatile starting point. The indoline core can be tailored to fit into hydrophobic pockets of an enzyme's active site, while the carboxylic acid at the 6-position provides a crucial handle for chemical modification.
The carboxylic acid group itself is a common pharmacophore, often involved in critical ionic interactions with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site. However, the presence of a carboxylic acid can also confer undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, and potential toxicity, which can limit oral bioavailability.[6][7] Therefore, its derivatization serves two primary purposes:
-
Exploring the SAR (Structure-Activity Relationship): Systematically modifying the carboxylic acid group allows for a detailed exploration of the chemical space around the binding pocket to enhance potency and selectivity.
-
Improving Drug-like Properties: Replacing or masking the carboxylic acid can mitigate its associated liabilities, improving the overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of the potential drug candidate.
This guide will focus on two key derivatization pathways: amide coupling and the synthesis of carboxylic acid bioisosteres.
Strategic Derivatization Pathways
The derivatization strategy for this compound should be guided by the specific target enzyme and the desired properties of the final compounds. Below is a workflow illustrating the decision-making process.
Caption: Strategic workflow for derivatizing this compound.
Experimental Protocols
General Amide Bond Formation via Carbodiimide Coupling
Amide coupling is the most direct and widely used method for derivatizing carboxylic acids.[8] It allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard, reliable method that minimizes racemization and improves reaction efficiency.[9][10]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes the general procedure for coupling this compound with a representative primary amine.
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the stirring solution.
-
Initiation of Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Causality Note: Adding EDC at 0 °C helps to control the exothermic reaction and minimize the formation of side products. HOBt reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid, creating a less reactive but more stable HOBt-ester, which then reacts with the amine. This two-step activation process within the one-pot reaction is crucial for preventing racemization and side reactions.[10][11]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The water and brine washes remove residual water-soluble reagents and byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General scheme for EDC/HOBt mediated amide coupling.
Advanced Derivatization via Ugi Multicomponent Reaction
For rapid library generation, the Ugi four-component reaction (Ugi-4CR) is an exceptionally powerful tool.[12][13] It allows for the one-pot synthesis of complex α-acylamino amides from a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide.[14] This reaction introduces significant structural diversity in a single, efficient step.
Protocol 2: Ugi Four-Component Reaction
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Setup: In a vial, combine this compound (1.0 eq), the amine (1.0 eq), and the aldehyde/ketone (1.0 eq).
-
Solvent Addition: Dissolve the mixture in methanol to a concentration of 0.5 - 1.0 M.
-
Causality Note: High concentrations are typically favored in Ugi reactions to drive the multiple equilibria towards product formation.[12] Methanol is a common solvent that facilitates the initial imine formation.
-
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often purified directly by flash chromatography or preparative HPLC to isolate the desired bis-amide product.
-
Characterization: Confirm the structure and purity using NMR and HRMS.
Bioisosteric Replacement of the Carboxylic Acid
Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting a comparable biological response.[15] Replacing a carboxylic acid with a bioisostere can improve metabolic stability, cell permeability, and oral bioavailability while maintaining the key interactions required for enzyme inhibition.[6][16]
Common Carboxylic Acid Bioisosteres:
| Bioisostere | pKa (approx.) | Key Features |
| Carboxylic Acid | 4-5 | Anionic at physiological pH, H-bond acceptor. |
| Tetrazole | 4.5-5 | Anionic, metabolically more stable, increased lipophilicity.[15] |
| Hydroxamic Acid | 8-9 | Weaker acid, strong metal chelator.[16] |
| Acyl Sulfonamide | 4-7 | Anionic, pKa can be tuned by substituents. |
Protocol 3: Synthesis of a Tetrazole Bioisostere
This protocol involves a two-step process: conversion of the carboxylic acid to a nitrile, followed by cycloaddition with an azide source.
Step 1: Conversion of Carboxylic Acid to Nitrile
-
Amide Formation: First, convert the this compound to the primary amide (2,3-dihydro-1H-indole-6-carboxamide) using a standard amide coupling protocol (e.g., Protocol 1) with ammonia or an ammonia equivalent.
-
Dehydration: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent in an appropriate solvent like pyridine or DCM. Purify the resulting 2,3-dihydro-1H-indole-6-carbonitrile by chromatography.
Step 2: Tetrazole Formation
-
Reactant Setup: In a round-bottom flask, dissolve the 2,3-dihydro-1H-indole-6-carbonitrile (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq).
-
Causality Note: The reaction involves the [3+2] cycloaddition of the azide anion to the nitrile. An acid source like triethylamine hydrochloride or ammonium chloride is often used to protonate the intermediate and facilitate the reaction.
-
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to pH ~2-3. This protonates the tetrazole ring.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude tetrazole derivative by flash chromatography or recrystallization.
Data Interpretation and SAR Analysis
Following synthesis and purification, the new derivatives should be tested in a relevant enzyme inhibition assay to determine their potency (e.g., IC₅₀ value). The results can be tabulated to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Inhibition Data for Derivatives of this compound
| Compound ID | R Group / Bioisostere | IC₅₀ (nM) vs. Target Enzyme X |
| Parent | -COOH | 1250 |
| DA-01 | -CONH(Benzyl) | 450 |
| DA-02 | -CONH(4-F-Phenyl) | 280 |
| DA-03 | -CONH(Cyclohexyl) | 890 |
| DB-01 | 5-(1H-tetrazolyl) | 650 |
From this hypothetical data, one could infer that:
-
Converting the carboxylic acid to an amide (DA-01) improves potency.
-
Adding an electron-withdrawing group to the aromatic ring of the amide (DA-02 vs. DA-01) further enhances activity, suggesting a potential π-π or halogen bonding interaction.
-
A bulky aliphatic group (DA-03) is less tolerated than an aromatic group.
-
The tetrazole bioisostere (DB-01) retains good activity, making it a promising lead for further optimization of pharmacokinetic properties.
Conclusion
The derivatization of this compound is a highly effective strategy for generating novel enzyme inhibitors. Standard amide coupling provides a robust platform for exploring SAR, while advanced techniques like the Ugi reaction enable rapid library diversification. Furthermore, the strategic use of bioisosteric replacements can overcome the inherent liabilities of the carboxylic acid functional group, paving the way for the development of drug candidates with improved pharmacological profiles. The protocols and strategies outlined in this application note provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Ugi Reaction [organic-chemistry.org]
- 15. drughunter.com [drughunter.com]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2,3-Dihydro-1H-indole-6-carboxylic acid in Proteomics Research
Abstract
This guide provides a comprehensive overview of the utility of 2,3-Dihydro-1H-indole-6-carboxylic acid and its derivatives within the field of proteomics and drug discovery. While primarily recognized as a versatile scaffold in medicinal chemistry for synthesizing therapeutic agents, particularly for neurological disorders[1], its inherent chemical functionalities—a reactive carboxylic acid and a privileged indole core—make it an exceptionally valuable tool for advanced proteomics research. This document moves beyond its role as a synthetic intermediate to explore its application in chemical probe development, protein labeling, and fragment-based screening for novel protein-protein interaction (PPI) modulators. We provide detailed protocols and workflows to empower researchers, scientists, and drug development professionals to leverage this scaffold in their research endeavors.
Introduction: A Scaffold of Untapped Potential in Proteomics
This compound, also known as 6-Indolinecarboxylic acid[2], is a heterocyclic compound whose rigid, bicyclic structure is a common feature in many biologically active molecules. Its primary utility has been as a foundational building block in the synthesis of complex pharmaceuticals[1][3]. However, the strategic placement of a carboxylic acid group on the dihydroindole (indoline) core presents significant opportunities for proteomics applications.
The carboxylic acid moiety serves as a versatile chemical handle for bioconjugation, allowing for the attachment of reporter tags, affinity labels, or immobilization onto solid supports[4][5]. The indole ring itself is a "privileged scaffold," meaning it is capable of binding to multiple, distinct protein targets with high affinity. This dual functionality positions this compound not just as a synthetic precursor, but as a strategic starting point for creating sophisticated tools to explore the proteome.
This guide will detail three primary applications:
-
Development of Amine-Reactive Probes: Utilizing the carboxylic acid for covalent labeling of proteins.
-
Fragment-Based Ligand Discovery (FBLD): Employing the indole core as a starting fragment to identify inhibitors of challenging targets like PPIs.
-
Synthesis of Affinity-Based Probes: Immobilizing the scaffold to capture and identify novel protein binding partners.
Core Application: A Scaffold for Chemical Probe Development
The true power of this compound in proteomics lies in its adaptability for the creation of bespoke chemical probes. These probes are essential for identifying protein targets, elucidating biological pathways, and screening for novel therapeutics.
Amine-Reactive Protein Labeling
One of the most direct applications of this molecule is in the creation of reagents for labeling proteins. The carboxylic acid can be chemically activated to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, forming a stable amide bond[6][7]. This is a cornerstone technique for attaching fluorescent dyes, biotin tags, or other reporters to proteins for subsequent detection and analysis.
Mechanism of Action: The most common method for activation involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive towards nucleophilic amines in a physiological pH range, yet exhibits reasonable stability in aqueous solutions, allowing for controlled labeling experiments[8].
Below is a conceptual workflow for how this compound can be leveraged as a core scaffold for a novel labeling reagent.
Caption: Workflow for Protein Labeling using an Indole-based Probe.
A detailed protocol for this application is provided in Section 4.1 .
Fragment-Based Ligand Discovery (FBLD)
Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. FBLD has emerged as a powerful strategy to tackle these targets by screening low-molecular-weight compounds ("fragments") to identify starting points for inhibitor design[9][10]. The 2,3-dihydroindole scaffold is an excellent candidate for inclusion in fragment libraries due to its structural rigidity and proven ability to participate in high-affinity binding interactions.
The Role of the Carboxylic Acid: In FBLD, the carboxylic acid group can act as a crucial "anchor," forming key hydrogen bonds or salt bridges with residues in a protein's binding pocket. This initial binding event, even if weak, provides a validated starting point from which chemists can "grow" or "link" the fragment to build potency and selectivity[11].
Caption: Workflow for Fragment-Based Ligand Discovery (FBLD).
Development of Affinity-Based Probes
A cornerstone of chemical proteomics is the use of affinity chromatography to identify the protein targets of a small molecule[12]. This compound is an ideal candidate for this application. The carboxylic acid can be used to covalently attach the molecule to a solid support, such as agarose or magnetic beads. This "bait"-functionalized matrix can then be incubated with a cell lysate. Proteins that bind to the indole scaffold are captured and can be subsequently identified by mass spectrometry.
This powerful technique enables:
-
Target Deconvolution: Identifying the specific protein(s) a bioactive compound interacts with.
-
Interactome Profiling: Discovering the network of proteins that associate with a particular small molecule scaffold.
-
Off-Target Analysis: Assessing the selectivity of a drug candidate across the entire proteome.
Case Studies: Bioactivity of Related Indole Carboxylic Acids
While direct proteomics studies on this compound are emerging, numerous studies on its structural analogs validate the potential of the indole carboxylic acid pharmacophore in modulating protein function.
| Compound Class | Application / Target | Key Findings | Reference |
| Indole-2-carboxylic Acid Derivatives | Allosteric inhibition of Caspases | Covalently modified a cysteine residue in a cavity 14 Å from the active site, inducing an inactive conformation. Demonstrates the power of the indole scaffold to uncover novel regulatory sites. | [13] |
| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase Inhibition | The indole core and carboxyl group were found to chelate two essential Mg²⁺ ions in the enzyme's active site, blocking viral replication. | [14][15][16] |
| Indole-6-carboxylic Acid Derivatives | Anti-proliferative Agents | Derivatives were developed to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), key targets in oncology. | [17] |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Endogenous Cell Messenger | An intermediate of melanin synthesis, DHICA protects epidermal cells from UVA damage, reduces proliferation, and promotes differentiation, acting as a signaling molecule. | [18] |
These examples underscore the versatility of the indole carboxylic acid framework in targeting diverse protein classes, from enzymes like caspases and kinases to viral proteins, through both active site and allosteric interactions.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the applications described above.
Protocol 1: Synthesis and Use of an NHS-Ester Probe for Protein Labeling
This protocol describes a two-phase process: first, the activation of this compound to its NHS-ester, and second, its use in labeling a target protein.
Phase A: Activation of Carboxylic Acid
-
Materials:
-
This compound hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer
-
-
Procedure:
-
Dissolve 10 mg of this compound hydrochloride in 1 mL of anhydrous DMF.
-
Add 1.2 equivalents of NHS (e.g., if you used 50 µmol of the acid, add 60 µmol of NHS).
-
Add 1.2 equivalents of EDC.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
The resulting solution contains the activated NHS-ester. This should be used immediately for the best results[6].
-
Phase B: Protein Labeling
-
Materials:
-
Target protein (e.g., Antibody, ~1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must not contain primary amines like Tris.
-
Activated NHS-Ester solution from Phase A.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
-
-
Procedure:
-
Prepare the protein solution. Ensure the concentration is approximately 1 mg/mL[7].
-
While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the activated NHS-ester solution. The optimal ratio may require titration.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes[19]. This step scavenges any unreacted NHS-ester.
-
Separate the labeled protein from the excess, unreacted probe and byproducts using a desalting column or dialysis against PBS[19].
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the indole scaffold.
-
The labeled protein is now ready for downstream applications. Store appropriately, often at -20°C in aliquots.
-
Protocol 2: General Workflow for Fragment-Based Screening
This protocol outlines a generalized approach for using an indole carboxylic acid-containing fragment library to screen for binders to a protein target.
-
Materials:
-
Fragment library containing this compound and its analogs.
-
Purified target protein of high concentration and purity.
-
Screening buffer optimized for protein stability and assay performance.
-
Biophysical screening instrument (e.g., Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or NMR spectrometer).
-
-
Procedure:
-
Library Preparation: Dissolve fragments in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (typically 100-200 mM).
-
Assay Development: Immobilize the target protein on an SPR sensor chip or label it with a fluorophore for MST. For NMR, prepare a concentrated solution of the isotopically labeled protein.
-
Primary Screen: Screen the fragment library at a high concentration (e.g., 200-500 µM) against the target protein. The goal is to identify any fragment that shows a binding response.
-
Hit Validation: Re-test the initial "hits" from the primary screen to confirm the binding interaction. Perform dose-response experiments to determine the binding affinity (Kd). Fragments with Kd values in the high micromolar to low millimolar range are considered promising hits.
-
Structural Studies: Obtain a high-resolution crystal structure or NMR structure of the hit fragment bound to the target protein. This is critical for understanding the binding mode. The structure will reveal how the indole core is oriented and which specific interactions the carboxylic acid makes.
-
Structure-Guided Elaboration: Based on the structural information, design and synthesize new analogs of the hit fragment to improve binding affinity and selectivity. This may involve adding functional groups that can form additional interactions with the protein surface, effectively "growing" the fragment into a potent lead compound[9].
-
Iterative Optimization: Repeat the cycle of synthesis, binding assays, and structural studies to refine the chemical series and develop a high-affinity ligand.
-
Conclusion and Future Outlook
This compound represents a powerful and underexplored scaffold for proteomics research. Its utility extends far beyond its established role in synthetic chemistry. By leveraging its carboxylic acid handle for bioconjugation and its privileged indole core for molecular recognition, researchers can develop a new generation of chemical probes to dissect complex biological systems. The protocols and workflows detailed in this guide provide a robust framework for scientists to begin exploring the vast potential of this versatile molecule in target identification, inhibitor development, and the broader landscape of chemical biology and proteomics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic Acids | Research Starters | EBSCO Research [ebsco.com]
- 5. Carboxylic Acid's Role in Enhancing Biochemical Processes [eureka.patsnap.com]
- 6. Protein labeling protocol [abberior.rocks]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Dissecting Fragment-Based Lead Discovery at the von Hippel-Lindau Protein:Hypoxia Inducible Factor 1α Protein-Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies [escholarship.org]
- 11. Identification of β-strand mediated protein–protein interaction inhibitors using ligand-directed fragment ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an allosteric site in the caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Synthesis of Indole-Based Scaffolds from Methyl 2,3-Dihydro-1H-indole-6-carboxylate
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged" structure in drug discovery.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of methyl 2,3-dihydro-1H-indole-6-carboxylate (also known as methyl indoline-6-carboxylate) as a versatile starting material for the synthesis of complex indole derivatives. We present field-proven protocols for key transformations, including N-arylation via Buchwald-Hartwig amination and subsequent dehydrogenation to the aromatic indole core, supported by mechanistic insights and comparative data.
Introduction: The Strategic Advantage of the Indoline-6-Carboxylate Scaffold
While many classical indole syntheses exist, such as the Fischer and Larock methods, building upon a pre-functionalized core offers significant advantages in efficiency and diversity.[5] The indoline scaffold, specifically methyl 2,3-dihydro-1H-indole-6-carboxylate, is an ideal starting point for library synthesis for several reasons:
-
Pre-installed Functionality: The ester group at the 6-position provides a handle for further derivatization, such as conversion to amides or other functional groups, which is critical for tuning the pharmacological properties of the final compound.[6]
-
Activated Nitrogen: The secondary amine of the indoline ring is a potent nucleophile, readily participating in C-N bond-forming reactions like Buchwald-Hartwig amination, allowing for the facile introduction of aryl and heteroaryl substituents at the N-1 position.[7][8]
-
Controlled Aromatization: The dihydro-pyrrole ring can be selectively oxidized to the corresponding indole in a late-stage synthetic step, preserving the reactivity of the indoline core for initial functionalization steps and avoiding potential side reactions associated with the electron-rich indole ring itself.[9][10]
This guide will focus on two pivotal transformations that leverage these advantages: palladium-catalyzed N-arylation and chemical dehydrogenation.
Section 1: N-Functionalization of the Indoline Core via Buchwald-Hartwig Amination
The introduction of an aryl group at the N-1 position of the indole scaffold is a key feature of many biologically active molecules, including antipsychotic agents.[11] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or triflate).[5][8] It has become an indispensable tool in modern medicinal chemistry due to its broad substrate scope and tolerance for various functional groups.[12]
Causality Behind the Method: The success of this reaction hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond.
-
Amine Coordination & Deprotonation: The indoline nitrogen coordinates to the palladium center, and a base removes the N-H proton.
-
Reductive Elimination: The N-aryl bond is formed, releasing the desired product and regenerating the Pd(0) catalyst. The bulky ligand accelerates this final, crucial step, preventing side reactions and increasing catalyst turnover.
Experimental Protocol 1.1: General Procedure for N-Arylation
This protocol describes a general method for the palladium-catalyzed N-arylation of methyl 2,3-dihydro-1H-indole-6-carboxylate with a representative aryl bromide.
Materials:
-
Methyl 2,3-dihydro-1H-indole-6-carboxylate (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.04 equiv)[12]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), tBuXPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).
-
Add methyl 2,3-dihydro-1H-indole-6-carboxylate (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl indoline product.
Data Summary Table 1: Representative Scope of Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Product | Typical Yield |
| 1 | 4-Bromoanisole | Methyl 1-(4-methoxyphenyl)-2,3-dihydro-1H-indole-6-carboxylate | 85-95% |
| 2 | 4-Bromotoluene | Methyl 1-(p-tolyl)-2,3-dihydro-1H-indole-6-carboxylate | 88-96% |
| 3 | 2-Chloropyridine | Methyl 1-(pyridin-2-yl)-2,3-dihydro-1H-indole-6-carboxylate | 75-85% |
| 4 | 4-Bromobenzonitrile | Methyl 1-(4-cyanophenyl)-2,3-dihydro-1H-indole-6-carboxylate | 80-90% |
Diagram 1: N-Arylation Workflow
Caption: Workflow for the palladium-catalyzed N-arylation of the indoline scaffold.
Section 2: Aromatization to the Indole Scaffold
The final step in constructing the indole core from the indoline precursor is dehydrogenation, an oxidative process that forms the pyrrolic double bond.[9] This transformation is critical and the choice of oxidant can depend on the functional groups present in the molecule. Two of the most reliable and widely used methods involve activated manganese dioxide (MnO₂) and palladium on carbon (Pd/C).
Causality Behind the Methods:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild, heterogeneous oxidant. The reaction occurs on the surface of the MnO₂ particles. It is particularly effective for the oxidation of allylic and benzylic alcohols and amines. Its solid nature simplifies reaction workup, as it can be removed by simple filtration.[9][13]
-
Palladium on Carbon (Pd/C): This method typically involves a catalytic hydrogen transfer mechanism. In the presence of a hydrogen acceptor (like cyclohexene or oxygen from the air), the Pd catalyst facilitates the removal of two hydrogen atoms from the 2- and 3-positions of the indoline ring, releasing the aromatic indole and a reduced byproduct (e.g., cyclohexane).[9]
Experimental Protocol 2.1: Dehydrogenation using Activated Manganese Dioxide (MnO₂)
Materials:
-
N-Aryl Indoline Substrate (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (10 equiv by weight)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the N-aryl indoline substrate (1.0 equiv) in DCM or toluene (approx. 0.05 M).
-
Add activated MnO₂ (10 equiv by weight) to the solution in one portion.
-
Stir the resulting black suspension vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, dilute the mixture with additional DCM and filter the suspension through a pad of Celite®.
-
Wash the Celite® pad thoroughly with DCM to recover all the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by recrystallization or a short plug of silica if necessary.
Data Summary Table 2: Comparison of Dehydrogenation Methods
| Method | Reagent | Conditions | Pros | Cons | Typical Yield |
| MnO₂ | Activated MnO₂ (stoichiometric) | Toluene or DCM, RT to 40 °C | Mild conditions, simple filtration workup, high functional group tolerance.[9][13] | Requires large excess of reagent, can be slow. | 80-95% |
| Pd/C | 10% Pd/C (catalytic) | Toluene, reflux, with H₂ acceptor (e.g., air) | Catalytic amount of reagent, efficient for many substrates.[9] | May require higher temperatures, potential for catalyst poisoning. | 70-90% |
Section 3: Integrated Synthetic Route: A Two-Step Pathway
By combining the protocols described above, a highly efficient and modular route to diverse N-aryl indole-6-carboxylates is established. The strategic sequence involves performing the N-arylation on the more nucleophilic and stable indoline ring first, followed by the final aromatization step. This approach prevents potential complications of direct C-H functionalization or undesired reactions on the electron-rich indole nucleus.[14]
Diagram 2: Integrated Synthetic Pathway
Caption: A strategic two-step synthesis from indoline to N-aryl indole.
Conclusion
Methyl 2,3-dihydro-1H-indole-6-carboxylate is a powerful and versatile building block for the synthesis of medicinally relevant indole-based compounds.[15] The protocols detailed in this application note for Buchwald-Hartwig N-arylation and subsequent dehydrogenation provide a reliable and scalable pathway to a wide array of N-aryl indole-6-carboxylates. This strategic approach, which leverages the differential reactivity of the indoline and indole cores, enables researchers to efficiently construct complex molecular architectures for screening in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 13. 1067. The dehydrogenation of indolines to indoles with manganese dioxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Amide Coupling Reactions with 2,3-Dihydro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indoline-6-Carboxamides
The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The amide functionality, being one of the most common linkages in bioactive molecules, makes the synthesis of indoline-carboxamides a frequently traversed path in drug discovery and development.[1][2] Specifically, amides derived from 2,3-dihydro-1H-indole-6-carboxylic acid are key intermediates and final products in programs targeting a range of therapeutic areas. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful amide coupling of this versatile building block.
The formation of an amide bond, while conceptually simple, involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[3][4] The choice of coupling reagent, additives, and reaction conditions is critical and is dictated by the specific properties of the coupling partners. The indoline nucleus, being an electron-rich heterocyclic system, presents unique considerations that will be addressed herein.
Understanding the Substrate: this compound
This compound possesses a bicyclic structure with a secondary amine within the five-membered ring and a carboxylic acid on the benzene ring. The electron-donating nature of the indoline nitrogen can influence the reactivity of the carboxylic acid and potentially lead to side reactions if not properly managed. Understanding these properties is crucial for selecting an appropriate coupling strategy.
Core Principles of Amide Coupling: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species. Most modern amide coupling protocols fall into two main categories: carbodiimide-based methods and onium salt-based methods.
Carbodiimide-Mediated Couplings
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then attacked by the amine to furnish the desired amide.
To mitigate side reactions and reduce epimerization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often employed. These additives trap the O-acylisourea to form a more stable but still reactive activated ester, which then cleanly reacts with the amine.[5] For water-soluble byproducts and easier workup, EDC is generally preferred over DCC.[6]
Onium Salt-Based Couplings
Uronium/aminium and phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents, particularly for challenging couplings involving sterically hindered or electron-deficient substrates.[5][7][8] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to form a highly activated acyl-onium intermediate.
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a classic and cost-effective method suitable for a wide range of amines. The use of HOBt minimizes side reactions and potential racemization.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF at 0 °C, add the amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).[6]
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly effective coupling reagent, often providing superior results for challenging substrates, including electron-rich systems and sterically hindered amines.[7][10]
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.[7]
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer multiple times with 5% aqueous LiCl (if using DMF), followed by saturated aqueous NaHCO₃ and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Cost | Key Advantages | Potential Drawbacks |
| EDC·HCl | HOBt/NHS | DIPEA/TEA | DCM, DMF | Low | Water-soluble byproducts, widely applicable.[6] | Can be less effective for hindered substrates. |
| DCC | HOBt/DMAP | DIPEA/TEA | DCM | Low | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[5] |
| HATU | None | DIPEA | DMF | High | High efficiency, rapid reactions, low epimerization.[5][7] | Expensive, can react with the amine if used in large excess.[5] |
| PyBOP | None | DIPEA | DMF, DCM | High | High efficiency, no guanidinium byproduct formation. | Carcinogenic HMPA byproduct with original BOP. |
Visualization of Experimental Workflow and Mechanisms
General Amide Coupling Workflow
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: The Fischer Indole Synthesis for the Preparation of Substituted Indole-6-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Specifically, indole-6-carboxylic acids are valuable building blocks, enabling further functionalization and modulation of pharmacokinetic properties. The Fischer indole synthesis, a robust and venerable reaction first reported in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[1] This document provides a comprehensive guide to the application of the Fischer indole synthesis for the targeted preparation of substituted indole-6-carboxylic acids, blending mechanistic understanding with practical, field-proven protocols.
Mechanistic Foundation: The "Why" Behind the Synthesis
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis is not a simple condensation but a sophisticated, acid-catalyzed cascade involving tautomerization and a signature sigmatropic rearrangement.[1][2]
The reaction proceeds through several distinct stages:
-
Hydrazone Formation: The process begins with the condensation of an arylhydrazine (in this case, a 4-hydrazinobenzoic acid derivative) with an aldehyde or ketone to form an arylhydrazone. This step is typically rapid and often performed in situ.
-
Tautomerization to Ene-hydrazine: The resulting hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This equilibrium is crucial for the subsequent rearrangement.
-
[1][1]-Sigmatropic Rearrangement: This is the key, bond-forming step of the entire synthesis. Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3][4] This step disrupts the aromaticity of the benzene ring temporarily.
-
Rearomatization & Cyclization: The intermediate diimine quickly rearomatizes. The newly formed terminal imine is then attacked by the aniline nitrogen in an intramolecular cyclization to form a five-membered aminal ring.
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[1][5]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-6-Carboxylic Acid
Welcome to the Technical Support Center for the synthesis of indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important molecule. Here, we address specific experimental challenges with evidence-based solutions and detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize indole-6-carboxylic acid. Which synthetic route is the most reliable?
The choice of synthetic route depends on the availability of starting materials, scale of the reaction, and tolerance to specific reagents. The most common and well-established methods include:
-
Fischer Indole Synthesis: A versatile method involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For indole-6-carboxylic acid, this typically involves a precursor like 4-carboxyphenylhydrazine.[1]
-
Reissert Indole Synthesis: This method is useful for preparing indole-2-carboxylic acids, which can then be decarboxylated. However, for indole-6-carboxylic acid, a suitably substituted o-nitrotoluene would be required as a starting material.[2][3]
-
Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. This can be a viable route if the appropriately substituted starting materials are accessible.[4]
-
Hydrolysis of Precursors: Often, the most direct final step is the hydrolysis of a more readily available precursor, such as 6-cyanoindole or a methyl indole-6-carboxylate. This is a common and often high-yielding transformation.
Each method has its own set of potential challenges, which are addressed in the detailed troubleshooting guides below.
Q2: My final indole-6-carboxylic acid product is discolored (e.g., brown or tan). What is the cause and how can I prevent it?
Discoloration is a common issue and is often due to the formation of oxidized impurities. The indole nucleus is electron-rich and susceptible to oxidation, especially when exposed to air and light.[5]
Causality: The pyrrole ring of the indole system can be easily oxidized, leading to the formation of colored polymeric or degradation products. This can be exacerbated by residual acid or metal catalysts from previous steps.
Preventative Measures:
-
Inert Atmosphere: Conduct the final steps of the synthesis and the work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber-colored glassware or by wrapping the flasks in aluminum foil.
-
Prompt Purification: Purify the crude product as soon as possible after isolation to remove impurities that may catalyze degradation.
Q3: I am observing significant decarboxylation of my indole-carboxylic acid product during the reaction or work-up. How can this be avoided?
Decarboxylation, particularly of indole-2-carboxylic acids, can occur under harsh acidic or thermal conditions.[6][7] While indole-6-carboxylic acid is generally more stable, decarboxylation can still be a side reaction under forcing conditions.
Causality: The mechanism of decarboxylation often involves protonation of the indole ring, which facilitates the loss of carbon dioxide.[7] High temperatures provide the necessary activation energy for this process.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating during the synthesis and work-up. If a reaction requires high temperatures, carefully monitor the reaction time to prevent prolonged exposure.
-
pH Management: During work-up, neutralize acidic solutions promptly and avoid strongly acidic conditions for extended periods.
-
Milder Reagents: Where possible, opt for milder reagents and reaction conditions. For instance, if hydrolyzing an ester, using enzymatic hydrolysis or milder basic conditions might be preferable to strong acid hydrolysis at high temperatures.
Troubleshooting Guides by Synthetic Method
Guide 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be plagued by low yields and side reactions, particularly with substituted starting materials.[8]
Problem: Low Yield of Indole-6-Carboxylic Acid
Q: My Fischer indole synthesis using 4-carboxyphenylhydrazine and a suitable ketone/aldehyde is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields in the Fischer indole synthesis can arise from several factors, including incomplete reaction, side reactions, or degradation of the starting material or product.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.
Detailed Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Phenylhydrazine Stability: Phenylhydrazines can degrade upon storage. It is often beneficial to use freshly prepared or purified phenylhydrazine or its hydrochloride salt, which is typically more stable.[5]
-
Purity of Carbonyl Compound: Ensure the aldehyde or ketone is pure and free from acidic or basic impurities that could interfere with the reaction.
-
-
Optimize the Acid Catalyst and Conditions:
-
Choice of Acid: The choice of acid catalyst is critical. Common choices include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), and Lewis acids like zinc chloride.[8] The optimal acid depends on the specific substrates.
-
Acid Concentration: The concentration of the acid can influence the reaction rate and the prevalence of side reactions. A systematic screening of acid concentration is recommended.
-
Temperature and Time: These parameters should be carefully optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation from prolonged heating.
-
-
Address Potential Side Reactions:
-
Isomer Formation: If using an unsymmetrical ketone, the formation of regioisomers is a common issue. The product ratio can be influenced by the choice of acid catalyst and reaction conditions.[5] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5]
-
Degradation: The indole product itself can be sensitive to strong acids. Once the reaction is complete, it is crucial to neutralize the acid promptly during the work-up.
-
Guide 2: Reissert Indole Synthesis
The Reissert synthesis for indoles typically proceeds via the reductive cyclization of an o-nitrophenylpyruvate derivative.[2]
Problem: Inefficient Reductive Cyclization
Q: The initial condensation to form the substituted o-nitrophenylpyruvate worked well, but the reductive cyclization step is giving a low yield of the indole-2-carboxylic acid precursor. What can I do?
A: The reductive cyclization is often the most challenging step in the Reissert synthesis. The choice of reducing agent and the reaction conditions are critical for success.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Reissert reductive cyclization.
Detailed Troubleshooting Steps:
-
Screen Different Reducing Systems:
-
Classical Reagents: Zinc dust in acetic acid is a common choice.[2] Other classical methods include iron powder in acetic acid or hydrochloric acid, and sodium dithionite.[9]
-
Catalytic Hydrogenation: Hydrogenation over a platinum or palladium catalyst can be effective, but care must be taken as over-reduction or other side reactions can occur.[10]
-
Tin(II) Chloride: SnCl₂ in an acidic medium is another option for the reduction of the nitro group.
-
-
Optimize Reaction Conditions:
-
Temperature: The reduction of the nitro group and the subsequent cyclization can be sensitive to temperature. Low temperatures may lead to an incomplete reaction, while high temperatures can cause degradation.
-
Solvent: The choice of solvent can impact the solubility of the starting material and the efficacy of the reducing agent. Protic solvents like ethanol or acetic acid are commonly used.
-
-
Investigate Side Reactions:
-
Formation of Quinolones: Under certain reduction conditions, particularly with PtO₂ in ethanol, the formation of quinolones instead of indoles has been observed.[11] If this is suspected, switching to a different reducing system is advisable.
-
Incomplete Cyclization: It is possible for the nitro group to be reduced to an amine without subsequent cyclization. In this case, adjusting the pH or temperature after the reduction may promote the cyclization step.
-
Guide 3: Hydrolysis of 6-Cyanoindole
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation and a common final step in the synthesis of indole-6-carboxylic acid.
Problem: Incomplete Hydrolysis or Side Product Formation
Q: I am trying to hydrolyze 6-cyanoindole to indole-6-carboxylic acid, but the reaction is either incomplete or I am getting the amide intermediate as a major byproduct. How can I drive the reaction to completion?
A: Achieving complete hydrolysis of a nitrile to a carboxylic acid requires forcing conditions, but these must be balanced against the potential for degradation of the indole ring.
Troubleshooting Protocol: Basic Hydrolysis of 6-Cyanoindole
| Step | Procedure | Rationale & Troubleshooting |
| 1. Reaction Setup | In a round-bottom flask, dissolve 6-cyanoindole in a suitable solvent (e.g., ethanol, ethylene glycol). Add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH). | The choice of solvent and base concentration is crucial. Ethylene glycol allows for higher reaction temperatures, which can drive the reaction to completion. |
| 2. Heating | Heat the mixture to reflux for several hours to overnight. | Troubleshooting: If the reaction is incomplete, consider increasing the reaction time, temperature, or the concentration of the base. Monitor the reaction by TLC to track the disappearance of the starting material and the amide intermediate. |
| 3. Work-up | Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the aqueous residue with water. | |
| 4. Acidification | Slowly add a strong acid (e.g., concentrated HCl) to the cooled aqueous solution until the pH is acidic (pH 2-3). | The indole-6-carboxylic acid will precipitate out of the solution upon acidification. Troubleshooting: Ensure the pH is sufficiently low to fully protonate the carboxylate. Use a pH meter for accurate measurement.[12] |
| 5. Isolation | Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. | Troubleshooting: If the product is oily or does not precipitate cleanly, it may be necessary to extract the acidified aqueous layer with an organic solvent like ethyl acetate. |
| 6. Purification | Dry the solid product. The crude indole-6-carboxylic acid can be further purified by recrystallization. | See the purification guide below for a detailed recrystallization protocol. |
Guide 4: Purification of Indole-6-Carboxylic Acid
Purification is a critical step to obtain high-purity indole-6-carboxylic acid, free from colored impurities and side products.
Problem: Difficulty in Obtaining Pure Indole-6-Carboxylic Acid
Q: My crude indole-6-carboxylic acid is impure, and I am struggling to purify it effectively. What is the best method?
A: Recrystallization is often the most effective method for purifying solid organic compounds like indole-6-carboxylic acid.[13]
Protocol: Recrystallization of Indole-6-Carboxylic Acid
-
Solvent Selection:
-
The key to successful recrystallization is choosing a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) at room temperature and upon heating. A good solvent system will result in the formation of crystals upon cooling.[12]
-
-
Dissolution:
-
In a flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves. Adding too much solvent will reduce the recovery yield.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly, preferably under vacuum.
-
Data Presentation: Common Solvents for Recrystallization
| Solvent/Solvent System | Suitability for Indole Carboxylic Acids | Notes |
| Ethanol/Water | Often a good choice | The ratio can be adjusted to optimize solubility and crystal formation. |
| Methanol | Can be effective | |
| Ethyl Acetate | May be suitable depending on impurities | |
| Water | Generally low solubility at room temperature | Can be used for washing the final product. |
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis [drugfuture.com]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dihydro-1H-indole-6-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 2,3-dihydro-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful modification of this versatile scaffold.
Introduction
This compound, also known as indoline-6-carboxylic acid, is a valuable building block in medicinal chemistry. Its derivatives are key components in the development of a wide range of therapeutic agents. The successful derivatization of this molecule, typically through amide bond formation or esterification at the 6-carboxylic acid position, is a critical step in the synthesis of these compounds. This guide provides a comprehensive resource to navigate the common challenges and optimize the reaction conditions for these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two most common derivatization reactions are amide bond formation and esterification. Amide coupling is typically achieved by activating the carboxylic acid with a coupling reagent and then reacting it with a primary or secondary amine.[1] Esterification can be performed under acidic conditions with an alcohol (Fischer esterification) or by using other methods for acid-sensitive substrates.[2][3][4]
Q2: Is it necessary to protect the nitrogen of the 2,3-dihydro-1H-indole ring during derivatization?
A2: Yes, it is highly recommended to protect the indole nitrogen. The nitrogen of the 2,3-dihydroindole (indoline) is a secondary amine and is nucleophilic. Without protection, it can compete with the desired amine or alcohol nucleophile, leading to undesired side reactions such as N-acylation or N-alkylation.[5][6] The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[5][7]
Q3: Which amide coupling reagent is best for this substrate?
A3: The choice of coupling reagent depends on the specific amine being coupled, particularly its steric hindrance and nucleophilicity.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient reagent known for fast reaction times and suppression of racemization, making it a good first choice for challenging couplings.[8][9][10]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole) is a cost-effective and widely used combination. The addition of HOBt helps to minimize side reactions and racemization.[11][12][13]
-
DCC (N,N'-Dicyclohexylcarbodiimide) is also effective, but the dicyclohexylurea (DCU) byproduct is often difficult to remove due to its low solubility.[14]
Q4: What are the typical solvents and bases used for amide coupling?
A4: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[8] A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.[9]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting material (the carboxylic acid), the amine, and the desired amide product. The disappearance of the limiting starting material typically indicates the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[15]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Potential Causes & Solutions
-
Inefficient Carboxylic Acid Activation:
-
Cause: The coupling reagent may have degraded due to moisture.
-
Solution: Use fresh, high-quality coupling reagents and ensure all glassware and solvents are anhydrous.[16] Pre-activating the carboxylic acid with the coupling reagent and base for 10-15 minutes before adding the amine can improve efficiency.[12]
-
-
Poor Nucleophilicity of the Amine:
-
Cause: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Solution: Switch to a more powerful coupling reagent like HATU.[8] Increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may also be beneficial. For extremely challenging couplings, consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[17]
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect solvent, base, or stoichiometry can hinder the reaction.
-
Solution: Ensure all reactants are fully dissolved in the chosen solvent. Use a non-nucleophilic base like DIPEA to avoid competition with the amine nucleophile. A slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Side Reaction with the Indole Nitrogen:
Problem 2: Formation of Unexpected Byproducts
Potential Causes & Solutions
-
N-Acylurea Formation (with carbodiimides like DCC or EDC):
-
Cause: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[12]
-
Solution: Add an auxiliary nucleophile like HOBt or HOAt. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more readily reacts with the amine.[11][19]
-
-
Guanidinylation of the Amine (with uronium reagents like HATU):
-
Cause: The amine can directly attack the HATU reagent, forming a guanidinium byproduct instead of the desired amide. This is more likely if the amine is added before the carboxylic acid is fully activated.[8]
-
Solution: Always pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.
-
-
Racemization of Chiral Centers:
-
Cause: If the amine or carboxylic acid contains a chiral center, particularly at the α-position, there is a risk of epimerization under the reaction conditions.
-
Solution: Use a coupling reagent known to suppress racemization, such as HATU.[8] The addition of HOBt or HOAt when using carbodiimides is also effective. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize racemization.[19]
-
Experimental Protocols & Data
N-Protection of this compound
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, acidify the reaction mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Boc protected acid.
Amide Coupling Reactions
Table 1: Comparison of Common Amide Coupling Conditions
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Coupling Reagent | HATU (1.1 eq) | EDC (1.2 eq) |
| Additive | None needed | HOBt (1.2 eq) |
| Base | DIPEA (2.0-3.0 eq) | DIPEA (2.0-3.0 eq) |
| Solvent | DMF, DCM | DMF, DCM |
| Temperature | 0 °C to RT | 0 °C to RT |
| Pre-activation | 10-15 min | Recommended |
| Pros | High efficiency, low racemization, fast | Cost-effective, readily available |
| Cons | Higher cost | Potential for N-acylurea byproduct |
General Protocol for HATU-Mediated Amide Coupling:
-
To a stirred solution of N-Boc-2,3-dihydro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[12]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification (Fischer-Speier Method)
Protocol:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[20][21]
-
Heat the reaction mixture to reflux for 4-24 hours. The reaction is an equilibrium, so driving off the water that is formed (e.g., with a Dean-Stark apparatus) can increase the yield.[3]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude ester by flash column chromatography.
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. ijpsr.com [ijpsr.com]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [chemistrysteps.com]
- 15. mdpi.com [mdpi.com]
- 16. Amide Synthesis [fishersci.dk]
- 17. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 18. mdpi.org [mdpi.org]
- 19. peptide.com [peptide.com]
- 20. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Improving yield and purity in 2,3-Dihydro-1H-indole-6-carboxylic acid synthesis
Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid
Welcome to the technical support center for the synthesis of this compound (also known as 6-indolinecarboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Synthetic Route Selection
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most prevalent and industrially scalable route involves a two-step process:
-
Synthesis of the indole core: Creation of indole-6-carboxylic acid.
-
Reduction of the indole to an indoline: Catalytic hydrogenation of the 2,3-double bond of the indole ring.
The initial synthesis of indole-6-carboxylic acid can be achieved through various established methods for indole synthesis, such as the Fischer, Reissert, or Bartoli indole syntheses, starting from appropriately substituted aniline or nitrotoluene precursors.[1][2][3] The choice of the initial indole synthesis will depend on the availability and cost of the starting materials.
The subsequent reduction of the indole to the indoline is a critical step that directly impacts the final yield and purity.[4]
Caption: General workflow for the synthesis of this compound.
Optimizing Reaction Conditions for Yield
Q2: I am experiencing low yields during the catalytic hydrogenation of indole-6-carboxylic acid. What are the critical parameters to optimize?
A2: Low yields in the hydrogenation of indoles to indolines are a common issue. The indole ring is an aromatic system, and its reduction can be challenging.[4] Key parameters to consider are the choice of catalyst, solvent, temperature, and hydrogen pressure.
-
Catalyst Selection: Platinum on carbon (Pt/C) is a frequently used catalyst for this transformation, often activated with an acid.[4] Other catalysts like rhodium on carbon or palladium on carbon can also be effective. The choice of catalyst can influence the selectivity and prevent over-reduction of the benzene ring.
-
Acidic Additives: The presence of a protic acid, such as p-toluenesulfonic acid or acetic acid, is often necessary to facilitate the hydrogenation by protonating the indole ring, which makes it more susceptible to reduction.[4][5]
-
Solvent System: The choice of solvent is crucial. Alcohols like methanol or ethanol, or acetic acid are common choices. For unprotected indoles, conducting the reaction in water with an acid activator has been shown to be an environmentally friendly and effective option.[4]
-
Temperature and Pressure: These parameters need to be carefully controlled to ensure complete reduction of the pyrrole ring without affecting the benzene ring. Typical conditions range from room temperature to moderately elevated temperatures (e.g., 60°C) and hydrogen pressures from atmospheric to several bars.
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | 5-10% Pt/C | Effective for indole hydrogenation with good selectivity.[4] |
| Catalyst Loading | 5-10 mol% | A good starting point for optimization. |
| Solvent | Methanol, Ethanol, or Acetic Acid | Good solubility for the starting material and intermediate.[5] |
| Acid Activator | p-Toluenesulfonic acid or Acetic Acid | Protonates the indole ring, facilitating reduction.[4] |
| Temperature | 25-60 °C | Balances reaction rate and selectivity, minimizing over-reduction. |
| H₂ Pressure | 1-10 bar | Sufficient for the reduction of the pyrrole ring. |
Representative Experimental Protocol:
-
To a solution of indole-6-carboxylic acid (1 equivalent) in methanol or acetic acid, add 5% Pt/C (5-10 mol%).
-
If not using acetic acid as the solvent, add a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Pressurize the reaction vessel with hydrogen gas (1-10 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Improving Product Purity
Q3: My final product, this compound, has significant impurities. What are the likely impurities and how can I remove them?
A3: Impurities can arise from the starting material, side reactions, or incomplete reactions. Common impurities include:
-
Unreacted indole-6-carboxylic acid: Due to incomplete hydrogenation.
-
Over-reduced products: Such as octahydroindole derivatives, although less common under mild conditions.[4]
-
Isomeric impurities: Arising from the initial indole synthesis.
-
Products of N-alkylation: If certain solvents or reagents are used under conditions that favor alkylation of the indoline nitrogen.
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. A good solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of carboxylic acids include aqueous ethanol, acetic acid, or ethyl acetate/hexane mixtures.[6][7]
-
Acid-Base Extraction: This technique is useful for separating the carboxylic acid product from neutral or basic impurities.[7][8]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.
-
Filter and dry the purified solid.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is typically required.[7]
Caption: Decision tree for selecting a purification method.
Troubleshooting Common Problems
Q4: The hydrogenation reaction is very slow or stalls completely. What could be the cause?
A4: A stalled hydrogenation reaction is often due to catalyst poisoning or deactivation.
-
Catalyst Poisoning: The indoline product, being a secondary amine, can act as a ligand and poison the metal catalyst, hindering its activity.[4] Using an acidic activator can mitigate this by protonating the amine, reducing its coordinating ability.
-
Impure Starting Material: Impurities in the indole-6-carboxylic acid, particularly sulfur-containing compounds, can poison the catalyst. Ensure the starting material is of high purity.
-
Insufficient Agitation: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate to access the catalyst surface. Ensure vigorous stirring.
-
Poor Quality Hydrogen: Use high-purity hydrogen gas.
-
Inactive Catalyst: The catalyst may be old or have been improperly handled. Use fresh, active catalyst.
Caption: Troubleshooting flowchart for low hydrogenation yield.
Scale-Up Considerations
Q5: What are the main challenges when scaling up the synthesis of this compound?
A5: Scaling up this synthesis presents several challenges that need to be carefully managed:
-
Heat Management: The hydrogenation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent temperature runaways, which could lead to side reactions or over-reduction.
-
Mass Transfer: In heterogeneous catalytic reactions, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas becomes more challenging at scale. Proper reactor design and agitation are critical.
-
Catalyst Handling and Filtration: Handling larger quantities of pyrophoric catalysts like Pt/C requires stringent safety protocols. The filtration of the catalyst post-reaction can also be more complex at a larger scale.
-
Purification: Recrystallization at a large scale requires careful control of cooling rates to ensure consistent crystal size and purity.
For large-scale production, considering a continuous flow chemistry setup could offer better control over reaction parameters, improved safety, and potentially higher yields and purity.[9]
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in Fischer indole synthesis and its prevention
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, helping you to minimize side product formation and optimize your indole synthesis.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that produces the indole heterocyclic ring system from a phenylhydrazine and an aldehyde or ketone.[1][2][3] First reported by Emil Fischer in 1883, this reaction remains a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5][6] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole core.[4][8][9]
While powerful, the Fischer indole synthesis is not without its challenges. The reaction is notoriously sensitive to reaction conditions, and a number of side reactions can occur, leading to reduced yields and complex purification procedures.[6][9] This guide will provide you with the expertise to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the most common culprits?
Low or no yield in a Fischer indole synthesis can be frustrating, but it's often traceable to a few key factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2][10] A catalyst that is too weak may not effectively promote the necessary tautomerization and rearrangement steps, while an overly strong acid can lead to degradation of your starting materials or the final indole product.[2][11] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1][5][8]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the key[7][7]-sigmatropic rearrangement may be too slow, leading to incomplete conversion.[12] Conversely, excessively high temperatures can cause the formation of tars and other decomposition byproducts.[11][12]
-
Unstable Hydrazone Intermediate: Some phenylhydrazones are inherently unstable and can decompose before cyclization can occur. In such cases, a one-pot procedure where the hydrazone is generated in situ without isolation can be beneficial.[3][11][13]
-
Poor Quality Starting Materials: Impurities in the phenylhydrazine can inhibit the reaction. It is advisable to use freshly purified phenylhydrazine.[14]
Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity when using an unsymmetrical ketone?
When using an unsymmetrical ketone, two regioisomeric indoles can be formed. The regioselectivity is influenced by several factors:
-
Acid Strength: The acidity of the medium can direct the tautomerization of the hydrazone to the more or less substituted enamine intermediate. Weaker acids may favor indolization toward the more functionalized carbon.[14]
-
Steric Hindrance: Significant steric bulk in either the ketone or the phenylhydrazine can influence the direction of cyclization.[14]
-
Electronic Effects: The electronic properties of substituents on both the phenylhydrazine and the ketone can affect the stability of the intermediates, thereby influencing the product ratio.
Troubleshooting Isomer Formation:
-
Screen Acid Catalysts: Experiment with a range of Brønsted and Lewis acids of varying strengths.
-
Optimize Temperature: Systematically vary the reaction temperature, as this can influence the kinetic versus thermodynamic control of the reaction.
-
Consider a Symmetrical Ketone: If possible, using a symmetrical ketone will eliminate the issue of regioselectivity.[14]
Q3: My reaction mixture is turning dark and forming tar-like substances. What causes this and how can I prevent it?
Tar formation is a common issue, especially at elevated temperatures, and is often a sign of product or starting material decomposition.[11]
Prevention Strategies:
-
Lower the Reaction Temperature: This is the most straightforward approach. Monitor the reaction progress by TLC to find the minimum temperature required for a reasonable reaction rate.
-
Reduce Reaction Time: Prolonged exposure to acidic conditions at high temperatures can promote decomposition.
-
Use a Milder Acid: A less harsh acid catalyst, such as acetic acid, might be sufficient and can help prevent side reactions.[14]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[10]
Troubleshooting Guide: Common Side Products and Their Prevention
Issue 1: Formation of Indolenine (3H-indole) instead of the desired Indole
Indolenines are non-aromatic isomers of indoles and can be a significant byproduct, particularly when using α-branched ketones.[5][15]
Causality: The formation of an indolenine occurs when the final aromatization step is blocked due to the absence of a proton at the C3 position of the intermediate. This is common when a quaternary carbon is formed at this position.
Prevention and Mitigation:
-
Choice of Carbonyl Compound: Be mindful that ketones with branching at the α-carbon are prone to forming indolenines.[5]
-
Reaction Conditions: Careful control of reaction temperature and the choice of acid and solvent can sometimes influence the product ratio between the indole and indolenine.[5] For example, using p-toluenesulfonic acid in tert-butanol at a controlled temperature of 80°C has been shown to favor indolenine formation in specific cases, suggesting that altering these conditions could potentially favor the indole.[5]
Experimental Protocol for Minimizing Indolenine Formation:
-
Reactant Selection: If possible, choose a ketone that is not α,α-disubstituted.
-
Solvent and Acid Screening:
-
Start with a milder acid like acetic acid, which can also serve as the solvent.[5]
-
Compare with stronger acids like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂.
-
-
Temperature Control: Begin with a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC.[14] Avoid excessive heating.
Diagram: Indole vs. Indolenine Formation Pathway
Caption: Pathway showing the divergence to either the desired indole or the indolenine side product based on the substitution at the C3 position.
Issue 2: N-N Bond Cleavage Leading to Aniline and Other Byproducts
A significant side reaction involves the cleavage of the N-N bond in the ene-hydrazine intermediate, which competes with the desired[7][7]-sigmatropic rearrangement.[16][17]
Causality: This cleavage is particularly problematic when the carbonyl component has strong electron-donating groups.[11][17] These groups can stabilize the iminylcarbocation formed upon N-N bond cleavage, making this pathway energetically favorable.[17] This can lead to the formation of aniline and other unexpected products.[16]
Prevention and Mitigation:
-
Substrate Choice: Be cautious with substrates bearing strong electron-donating groups on the carbonyl-derived portion.
-
Milder Conditions: Employing milder reaction conditions (lower temperature, weaker acid) can sometimes disfavor the N-N bond cleavage pathway.[11]
-
Lewis Acids: In some cases, Lewis acids may be more effective than Brønsted acids at promoting the desired rearrangement over cleavage.[16]
Issue 3: Dienone-Phenol Type Rearrangements
In certain cases, particularly with cyclic ketones, side products arising from rearrangements analogous to the dienone-phenol rearrangement can be observed.[7][18][19]
Causality: The dienone-phenol rearrangement is an acid-catalyzed reaction of cyclohexadienones that results in a rearranged phenol.[18] Intermediates in the Fischer indole synthesis can possess structural similarities that allow for this type of rearrangement to occur, leading to phenolic byproducts.
Prevention and Mitigation:
-
Careful Substrate Design: Understanding the potential for such rearrangements based on the structure of the starting ketone is crucial.
-
Optimization of Acidity: The dienone-phenol rearrangement is acid-catalyzed, so modulating the acid strength and type can help to suppress this side reaction.[19]
Data Summary and Recommended Conditions
| Issue | Contributing Factors | Recommended Preventative Measures | Reference |
| Low Yield / No Reaction | Inappropriate acid, low temperature, unstable hydrazone | Screen Brønsted and Lewis acids, optimize temperature, consider in situ hydrazone formation. | [2][11][12] |
| Poor Regioselectivity | Unsymmetrical ketone, inappropriate acid strength | Use a symmetrical ketone, screen acids of varying strengths. | [14] |
| Tar Formation | High temperature, prolonged reaction time, strong acid | Lower temperature, reduce reaction time, use a milder acid, inert atmosphere. | [10][11] |
| Indolenine Formation | α,α-disubstituted ketone | Use a ketone without α,α-disubstitution, carefully control reaction conditions. | [5][15] |
| N-N Bond Cleavage | Electron-donating groups on the carbonyl component | Use milder reaction conditions, consider Lewis acids over Brønsted acids. | [11][16][17] |
| Dienone-Phenol Rearrangement | Specific cyclic ketone structures | Careful substrate design, optimization of acid catalyst. | [7][18][19] |
General Experimental Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting common issues in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testbook.com [testbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 19. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
Technical Support Center: Catalyst Selection for the Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2,3-dihydro-1H-indole-6-carboxylic acid, a key intermediate in pharmaceutical development. The selective reduction of the indole nucleus is a common yet challenging transformation. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to help you navigate catalyst selection and optimize your reaction conditions for a successful synthesis.
Part 1: Frequently Asked Questions (FAQs) - Core Strategy & Catalyst Choice
This section addresses the most common initial questions researchers face when planning this synthesis.
Q1: What is the recommended synthetic route for preparing this compound?
The most effective and environmentally benign method is the direct catalytic hydrogenation of indole-6-carboxylic acid.[1] This approach utilizes hydrogen gas as the reductant, generating water as the only stoichiometric byproduct, which is a significant advantage over methods that use stoichiometric metal hydrides like sodium cyanoborohydride and produce large amounts of toxic waste.[1]
Q2: I'm starting this synthesis for the first time. Which catalyst do you recommend?
For the hydrogenation of an unprotected indole like this, Platinum on Carbon (Pt/C) is the catalyst of choice.[1] Our internal studies and extensive literature reports confirm that Pt/C offers an excellent balance of high activity and selectivity for the 2,3-double bond, especially when paired with an acid co-catalyst.[1] While other catalysts like Palladium on Carbon (Pd/C) can be used, they often show lower activity for this specific transformation.[1]
Q3: Why is an acid co-catalyst critical for this reaction?
This is perhaps the most crucial parameter for success. The indole ring is a highly resonance-stabilized aromatic system, making it resistant to reduction.[1] Under acidic conditions, the indole is protonated at the C-3 position. This disrupts the aromaticity, generating a reactive 3H-indolium cation.[1][2] This intermediate contains a localized C=N double bond, which is far more susceptible to catalytic hydrogenation than the original aromatic ring.[2] We strongly recommend using a Brønsted acid like p-toluenesulfonic acid (p-TsOH) .[1]
Q4: What solvent system is optimal for this hydrogenation?
Remarkably, water has been demonstrated to be an excellent and green solvent for this reaction when using Pt/C and p-TsOH.[1] Alternatively, traditional solvents like ethanol or ethyl acetate are also effective and commonly used.[3] The choice may depend on the scale of your reaction and downstream processing requirements.
Part 2: Troubleshooting Guide - Navigating Common Experimental Issues
Even with the best plan, challenges can arise. This section is designed to help you diagnose and solve common problems.
Issue 1: Low to No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted indole-6-carboxylic acid after the expected reaction time.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst may be old, have been improperly handled, or poisoned.
-
Action: Always use a fresh batch of catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere if possible, especially during weighing and transfer, to prevent atmospheric poisoning.
-
-
Insufficient Acid Activation: The protonation of the indole is a key step.
-
Action: Verify the purity and stoichiometry of your p-TsOH. Ensure it is fully dissolved and properly mixed at the start of the reaction.
-
-
Substrate Deactivation: The electron-withdrawing nature of the carboxylic acid group at the C-6 position can reduce the indole's reactivity.[1]
-
Action: If conversion is clean but slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). You can also incrementally increase the hydrogen pressure or extend the reaction time, monitoring carefully for side product formation.[1]
-
-
Issue 2: Formation of Over-Reduced Byproducts (Octahydroindole)
-
Symptom: Mass spectrometry reveals the presence of a species with a mass corresponding to the fully saturated octahydroindole-6-carboxylic acid.
-
Potential Causes & Solutions:
-
Reaction Conditions Too Harsh: High hydrogen pressure or prolonged reaction times can drive the reduction of the benzene portion of the ring after the indoline is formed.[1]
-
Action: Stop the reaction as soon as the starting material is consumed. Reduce the hydrogen pressure (e.g., from 30 bar to 10-15 bar) and monitor the reaction more frequently.[1]
-
-
Catalyst is Too Active: In some cases, the specific batch of Pt/C may be exceptionally active.
-
Action: Consider switching to a less active but more selective catalyst. Platinum on Alumina (Pt/Al₂O₃) has been shown to be effective for substrates prone to over-reduction or dehalogenation, providing higher selectivity albeit with a potential increase in reaction time.[1]
-
-
Issue 3: Reaction Stalls or Slows Significantly Over Time
-
Symptom: The reaction proceeds well initially but then stops before reaching full conversion.
-
Potential Causes & Solutions:
-
Product-Induced Catalyst Poisoning: The indoline product is a secondary amine, which is basic.[1] It can adsorb onto the catalyst surface, neutralizing the acid co-catalyst locally or blocking active sites, thereby inhibiting the reaction.[1]
-
Action: Ensure you have an adequate amount of acid co-catalyst from the start. A slight excess of p-TsOH can help ensure both the substrate and the product remain protonated, mitigating catalyst poisoning.
-
-
Part 3: Protocols & Data Summaries
Experimental Protocol: Pt/C Catalyzed Hydrogenation in Water
This protocol is adapted from established green chemistry procedures.[1]
Materials:
-
Indole-6-carboxylic acid
-
Platinum on Carbon (Pt/C, 5 wt%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Deionized Water
-
Hydrogen Gas (high purity)
-
Parr-type hydrogenation apparatus or similar pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add indole-6-carboxylic acid (1.0 eq).
-
Add p-toluenesulfonic acid monohydrate (1.1 eq).
-
Add Pt/C (5 mol%).
-
Add deionized water to achieve a substrate concentration of approximately 0.1 M.
-
Seal the reactor vessel securely.
-
Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 30 bar (435 psi).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing via TLC or LC-MS.
-
Once the starting material is fully consumed (typically 2-4 hours), carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with small portions of water or methanol.
-
Basify the filtrate with a suitable base (e.g., NaHCO₃ or dilute NaOH) to neutralize the p-TsOH and precipitate the product if it is insoluble at neutral pH, or proceed with extraction using an appropriate organic solvent.
-
Isolate and purify the this compound using standard crystallization or chromatographic techniques.
Data Summary: Catalyst Comparison
| Catalyst | Typical Loading | Relative Activity | Selectivity Profile | Key Considerations |
| Pt/C | 5-10 mol% | High | Excellent | The industry standard; can cause over-reduction if not monitored.[1] |
| Pd/C | 5-10 mol% | Moderate to Low | Good | Generally less active than Pt/C for this transformation.[1] |
| Pt/Al₂O₃ | 5-10 mol% | Moderate | Excellent | A good alternative when over-reduction or other side reactions are problematic.[1] |
| Raney Ni | Catalytic | Varies | Good | Often used in reductive cyclizations; requires careful handling.[3] |
Part 4: Visualization of Workflow and Mechanism
To further clarify the decision-making process and the chemical transformation, the following diagrams are provided.
Caption: Troubleshooting workflow for indole hydrogenation.
Caption: Acid-activated hydrogenation mechanism.
References
Pictet-Spengler Reactions: A Technical Support Center for Indole Alkaloid Synthesis
Welcome to the Technical Support Center for managing Pictet-Spengler reactions in the synthesis of indole alkaloids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet sometimes challenging, chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Elegance and Challenge of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast array of natural products and pharmacologically active compounds, particularly indole alkaloids.[1] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline scaffold.[1][2][3] The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization.[4]
While elegant in its conception, the Pictet-Spengler reaction can be sensitive to a variety of factors, often leading to frustratingly low yields. This guide is structured to help you diagnose and resolve these common issues through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a Pictet-Spengler reaction for indole alkaloid synthesis?
Low yields in the Pictet-Spengler reaction can often be attributed to one or more of the following factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly hinder the reaction's progress.[5]
-
Poor Quality of Starting Materials: Impurities in the tryptamine or aldehyde/ketone starting materials can lead to unwanted side reactions and a decrease in the desired product.[5]
-
Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and highly substrate-dependent.[5][6] An inappropriate catalyst can lead to decomposition or fail to promote the reaction effectively.
-
Steric Hindrance: Bulky substituents on either the tryptamine or the carbonyl compound can impede the crucial cyclization step.[5][6]
-
Side Reactions: The formation of undesired regioisomers or other byproducts can significantly lower the yield of the target molecule.[5]
-
Atmospheric Moisture: The reaction can be sensitive to moisture, as water can hydrolyze the intermediate iminium ion.[5][6]
Q2: How critical is the choice of acid catalyst, and what are my options?
The choice of acid catalyst is paramount and can profoundly influence the reaction's yield and even its stereoselectivity.[5] The catalyst's primary role is to protonate the initially formed imine, generating a more electrophilic iminium ion that is necessary for the cyclization to occur.[4]
Commonly used acid catalysts include:
-
Protic Acids: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed.[5][6] For more sensitive substrates, milder acids such as formic acid or tartaric acid can be effective.[7]
-
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be used to promote the reaction.[6]
-
Organocatalysts: In recent years, chiral Brønsted acids have been developed for asymmetric Pictet-Spengler reactions, allowing for stereochemical control.[4]
The optimal catalyst and its concentration must often be determined empirically for a specific set of substrates.
Q3: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity?
The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:
-
Lower the Reaction Temperature: Lowering the temperature can sometimes favor the formation of the kinetic product over thermodynamic byproducts.[5]
-
Purify Starting Materials: As mentioned, impurities are a frequent cause of side reactions. Ensure the purity of your tryptamine and carbonyl compound.[5]
-
Optimize the Catalyst: The nature and concentration of the acid catalyst can influence the reaction pathway. A systematic screening of different catalysts and loadings is recommended.
-
Solvent Selection: The choice of solvent can influence the reaction's regioselectivity.[8][9] Apolar solvents have been shown to favor ortho-cyclization in some cases.[9]
-
Protecting Groups: In some instances, protecting sensitive functional groups on the starting materials can prevent unwanted side reactions.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common issues encountered during the Pictet-Spengler reaction.
Issue 1: Low or No Product Yield
This is one of the most frequent problems. A logical, step-by-step investigation is key to identifying the root cause.
Troubleshooting Workflow: Low Yield
Caption: A systematic approach to troubleshooting low yields.
Step-by-Step Protocol for Diagnosing Low Yields:
-
Verify Starting Material Integrity:
-
Action: Re-characterize your tryptamine and aldehyde/ketone using techniques like NMR and mass spectrometry to confirm their identity and purity.
-
Rationale: Impurities can act as catalysts for side reactions or inhibit the desired transformation.[5] Aldehydes, in particular, can be prone to oxidation.
-
-
Scrutinize Reaction Conditions:
-
Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[5] Start with milder conditions (e.g., lower temperature) and gradually increase the temperature if no reaction is observed.[6] Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to moisture.[5]
-
Rationale: The optimal temperature and reaction time are highly dependent on the specific substrates.[8] Some reactions proceed at room temperature, while others require reflux.[8] Excessive heat can lead to decomposition.
-
-
Evaluate the Catalyst System:
-
Action: If the reaction is not proceeding, consider screening different acid catalysts. The choice between a protic acid (like TFA) and a Lewis acid (like BF₃·OEt₂) can have a significant impact.[6] Also, optimize the catalyst loading; for less reactive substrates, stoichiometric amounts of acid may be necessary.[5]
-
Rationale: The pKa of the acid catalyst and its compatibility with the substrates are crucial for efficient iminium ion formation.
-
-
Assess Workup and Purification:
-
Action: Review your workup procedure. Ensure that the acid catalyst is properly neutralized and removed. Consider if your product might be precipitating out with impurities or if it is being lost during extraction.
-
Rationale: Improper workup can lead to product loss or the isolation of impure material, giving the impression of a low-yield reaction.
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
When your TLC plate resembles a smear or a collection of spots, improving selectivity is the primary goal.
Strategies for Enhancing Selectivity:
| Strategy | Action | Rationale |
| Temperature Control | Run the reaction at a lower temperature for a longer duration. | Favors the kinetically controlled product, which is often the desired isomer, over thermodynamically favored byproducts.[5] |
| Solvent Screening | Experiment with a range of solvents, from protic (e.g., methanol) to aprotic (e.g., dichloromethane, toluene). | The solvent can influence the stability of intermediates and the transition states, thereby affecting regioselectivity.[8][9] Aprotic media have sometimes been shown to provide superior yields.[4] |
| Controlled Reagent Addition | Add the aldehyde or ketone dropwise to the solution of tryptamine and catalyst. | This can help to minimize side reactions that may occur at high concentrations of the carbonyl compound. |
| N-Protecting Groups | For tryptamines with reactive N-H bonds, consider introducing a protecting group (e.g., Boc, Cbz). | This can prevent N-alkylation and other side reactions. The choice of protecting group can also influence the stereochemical outcome of the reaction. |
Issue 3: Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers)
When a new chiral center is formed, controlling the diastereoselectivity is often a key objective.
Factors Influencing Diastereoselectivity:
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamically more stable product.[6]
-
Reaction Conditions: Stronger acids and higher temperatures tend to favor the formation of the thermodynamic trans product by allowing for equilibration.[6]
-
N-Substituents: The nature of the substituent on the tryptamine nitrogen can have a profound effect on diastereoselectivity. Bulky N-substituents, such as a benzyl group, can direct the cyclization to favor the trans product.[6]
Protocol for Optimizing Diastereoselectivity:
-
To Favor the trans Isomer:
-
Action: Employ a strong acid like TFA and consider running the reaction at a higher temperature to facilitate equilibration to the more stable trans product.[6]
-
Rationale: These conditions allow the initially formed kinetic cis product to revert to the iminium ion intermediate and re-cyclize to the thermodynamically favored trans isomer.
-
-
To Favor the cis Isomer:
-
Action: Use milder reaction conditions, such as a weaker acid and lower temperatures.
-
Rationale: These conditions favor the formation of the kinetic product and minimize equilibration to the trans isomer.
-
Pictet-Spengler Reaction Mechanism & Stereocontrol
Caption: Key steps in the Pictet-Spengler reaction and the point of stereocontrol.
Concluding Remarks
The Pictet-Spengler reaction remains an indispensable tool in the synthesis of indole alkaloids. While low yields can be a source of frustration, a systematic and informed approach to troubleshooting, grounded in a solid understanding of the reaction mechanism, can overcome these challenges. By carefully considering the purity of your starting materials, optimizing reaction conditions, and selecting the appropriate catalyst and solvent, you can significantly improve the outcome of your Pictet-Spengler reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the N-alkylation of Indole Carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center. The N-alkylation of indole carboxylic acids is a crucial transformation in the synthesis of pharmaceuticals and biologically active molecules. However, this substrate class presents a unique and formidable set of challenges due to the presence of three distinct reactive sites: the acidic indole N-H, the nucleophilic C3 position, and the carboxylic acid group itself. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols to navigate these complexities successfully.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying chemical principles and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A1: Low conversion is a common issue stemming from insufficient activation of the indole nucleophile or an insufficiently reactive alkylating agent.
-
Causality: The indole N-H proton is acidic (pKa ≈ 17 in DMSO), but its conjugate base, the indolide anion, is only moderately nucleophilic.[1] For a successful SN2 reaction, the nitrogen must be sufficiently deprotonated to act as an effective nucleophile.
-
Solutions & Experimental Insights:
-
Inadequate Base Strength: For standard alkyl halides, a strong, non-nucleophilic base is required for complete deprotonation. Sodium hydride (NaH, 60% dispersion in oil) is the most common and effective choice.[2][3] Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough, especially if the indole ring has electron-withdrawing groups.
-
Reagent Purity and Anhydrous Conditions: Strong bases like NaH are highly sensitive to moisture. Ensure you are using anhydrous solvents (e.g., DMF, THF) and that your starting materials are dry. Any protic impurity will consume the base, leading to incomplete deprotonation.
-
Reaction Temperature: Some alkylations require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gently heating to 50-80 °C, but be mindful that higher temperatures can promote side reactions like decarboxylation.[3]
-
Reactivity of the Alkylating Agent: The reactivity follows the order I > Br > Cl. If you are using an alkyl chloride with no success, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
-
Q2: My primary product is the C3-alkylated isomer. How can I improve N-selectivity?
A2: C3-alkylation is the most common competing side reaction because the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[2] Selectivity is a delicate balance of base, counterion, and solvent effects.
-
Causality: Incomplete deprotonation is a major cause of C3-alkylation.[2] The neutral indole is highly nucleophilic at C3. When only a fraction of the indole is deprotonated to the N-anion, the remaining neutral indole can attack the alkylating agent at C3.
-
Solutions & Experimental Insights:
-
Ensure Complete Deprotonation: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH and allow sufficient time for deprotonation to complete (e.g., 30-60 minutes at 0 °C) before adding the alkylating agent.[4]
-
Leverage the Counterion Effect: The nature of the cation from the base plays a critical role. Ionic salts from bases like NaH or KH tend to favor N-alkylation.[5] The sodium or potassium cation coordinates with the nitrogen, increasing its effective nucleophilicity relative to C3.
-
Solvent Choice: Polar aprotic solvents like DMF and THF are standard as they effectively solvate the cation, leaving a "naked" and highly reactive indolide anion that favors N-alkylation.[3]
-
Catalytic Systems: Modern catalytic methods can offer excellent regioselectivity. For example, specific copper hydride (CuH) catalyst systems have been developed where the choice of ligand can selectively direct the alkylation to either the N or C3 position.[2]
-
Q3: I'm observing significant esterification of the carboxylic acid (O-alkylation). How can I prevent this?
A3: This is a direct consequence of having two acidic protons in the molecule (N-H and COOH). When a strong base is used, both protons can be removed, creating two nucleophilic sites: the indolide nitrogen and the carboxylate oxygen.
-
Causality: The carboxylic acid proton (pKa ≈ 4-5) is far more acidic than the indole N-H proton. Any base will deprotonate the carboxylic acid first. If a strong base like NaH is used, a dianion is formed. The resulting carboxylate is a competing nucleophile that can attack the alkylating agent to form an ester.
-
Solutions & Experimental Insights:
-
Protecting Group Strategy: The most robust and common solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the N-alkylation.[6][7] This temporarily removes the acidic proton and the competing oxygen nucleophile from the equation. After successful N-alkylation, the ester can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a water/alcohol mixture).
-
Stoichiometry of Base: Using precisely one equivalent of a base strong enough to deprotonate the carboxylic acid but not the indole N-H is generally not feasible and leads to complex mixtures. The "protect-alkylate-deprotect" sequence is superior.
-
Q4: My indole-2-carboxylic acid is decarboxylating during the reaction. What can I do?
A4: Indole-2-carboxylic acids are particularly prone to decarboxylation (loss of CO₂), especially under thermal or basic conditions.[3] Indole-3-carboxylic acids are generally more stable but can also decarboxylate under harsh conditions.[8][9]
-
Causality: The mechanism involves the formation of an intermediate that is stabilized by the indole ring, facilitating the elimination of carbon dioxide. This process is often accelerated by heat.
-
Solutions & Experimental Insights:
-
Milder Reaction Conditions: Avoid high temperatures. Conduct the N-alkylation at 0 °C or room temperature if possible. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize heat exposure.
-
Protecting Group Strategy: As with preventing O-alkylation, converting the carboxylic acid to an ester is an effective strategy. Esters are not susceptible to decarboxylation under these conditions.
-
Choice of Base: While strong bases are needed for N-alkylation, some conditions can promote this side reaction. If decarboxylation is severe, consider alternative, milder methods like Phase-Transfer Catalysis (see FAQ Q4).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of an indole carboxylic acid fundamentally more challenging than a simple indole?
A1: The primary challenge lies in the trifunctional nature of the substrate. A simple indole has two main competing reactive sites: the N-1 nitrogen and the C-3 carbon. An indole carboxylic acid introduces a third, highly reactive site: the carboxyl group. This creates a complex reaction landscape where you must control for:
-
N- vs. C-Alkylation: The inherent regioselectivity problem of the indole core.[2]
-
N- vs. O-Alkylation: Competition between the deprotonated indole nitrogen and the carboxylate oxygen.
-
Decarboxylation: The potential loss of the carboxylic acid group, particularly from the C-2 position.[3] Effectively, you must direct the alkylating agent to the least nucleophilic of the three potential sites while preventing the molecule from degrading.
Q2: What is the best general strategy: "direct alkylation" or a "protect-alkylate-deprotect" sequence?
A2: For the highest probability of a clean, high-yielding reaction, the "protect-alkylate-deprotect" sequence is overwhelmingly superior.
-
Direct Alkylation: Attempting to directly alkylate the indole carboxylic acid requires carefully controlled conditions to manage the competing side reactions. It often results in lower yields and complex mixtures of N-alkylated, O-alkylated (ester), decarboxylated, and starting materials, necessitating difficult purifications.
-
Protect-Alkylate-Deprotect: This three-step sequence provides the most reliable and scalable approach:
-
Protect: Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using a standard method like Fischer esterification (acid catalyst in the corresponding alcohol).[10]
-
Alkylate: Perform the N-alkylation on the indole ester. This substrate now behaves like a simple indole, and the challenges are reduced primarily to achieving N- over C-selectivity.[11]
-
Deprotect: Hydrolyze the ester back to the carboxylic acid using mild basic conditions (e.g., LiOH in THF/H₂O).[12][13]
-
This strategy isolates and solves one problem at a time, leading to a much more predictable and successful outcome.
Q3: Can I use the Mitsunobu reaction for this transformation?
A3: The Mitsunobu reaction is a powerful tool for forming C-N bonds, but it is not suitable for the direct N-alkylation of an indole using an alcohol when a free carboxylic acid is present.
-
Mechanism Insight: The Mitsunobu reaction requires a pronucleophile with a pKa typically below 15.[14][15] The reaction begins with the formation of a betaine intermediate from triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). This intermediate is basic and deprotonates the most acidic proton in the reaction mixture to form an ion pair.[16]
-
The Problem: An indole carboxylic acid has two acidic protons: the COOH (pKa ~4-5) and the N-H (pKa ~17). The betaine will deprotonate the far more acidic carboxylic acid proton, forming a carboxylate anion. The reaction would then proceed to activate the alcohol, which would be attacked by the carboxylate to form an ester, not the desired N-alkyl product. The indole N-H would remain protonated and unreactive.
Q4: Are there milder, modern alternatives to strong bases like NaH?
A4: Yes, Phase-Transfer Catalysis (PTC) is an excellent alternative that avoids the use of strong, moisture-sensitive bases and anhydrous conditions.
-
How it Works: The reaction is run in a two-phase system, typically an organic solvent (like toluene or dichloromethane) and a concentrated aqueous base (like 50% NaOH). The indole carboxylic acid dissolves in the organic phase. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻) transports hydroxide ions (OH⁻) into the organic layer to deprotonate the indole N-H. The resulting indolide anion then reacts with the alkylating agent.[17][18]
-
Advantages for this Substrate: This method can be advantageous because the highly polar carboxylate salt may preferentially partition into the aqueous phase, potentially reducing its interference in the organic phase where the N-alkylation occurs. It is a greener and often more scalable alternative to using stoichiometric amounts of NaH.[18]
Section 3: Key Experimental Protocols
Protocol 1: Recommended "Protect-Alkylate-Deprotect" Workflow
Step A: Methyl Ester Protection of Indole-3-Carboxylic Acid
-
Setup: Suspend indole-3-carboxylic acid (1.0 eq.) in anhydrous methanol (approx. 0.2 M).
-
Acid Catalyst: Add concentrated sulfuric acid (H₂SO₄, 0.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol. Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl indole-3-carboxylate, which is often pure enough for the next step.
Step B: N-Alkylation of Methyl Indole-3-Carboxylate using NaH [2][4][19]
-
Setup: To a dry, inert-atmosphere (N₂ or Ar) flask, add the methyl indole-3-carboxylate (1.0 eq.). Dissolve it in anhydrous DMF (approx. 0.3 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir at 0 °C for 45 minutes. Cessation of H₂ gas evolution is a good indicator of complete deprotonation.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the cold solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Step C: Saponification (Hydrolysis) of the Methyl Ester
-
Setup: Dissolve the N-alkylated methyl indole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) and stir the mixture at room temperature until TLC indicates complete conversion.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH ~2-3 with 1M HCl at 0 °C. The desired carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Section 4: Visualization & Workflows
Caption: Troubleshooting decision tree for N-alkylation of indole carboxylic acids.
Caption: Workflow comparison: Direct vs. Protect-Alkylate-Deprotect strategies.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent and Temperature for Indole Synthesis
Welcome to the technical support center for indole synthesis optimization. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their experimental conditions. Indole synthesis is fundamental to medicinal chemistry, yet success is often dictated by the subtle interplay of solvent and temperature. This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs): Core Principles
This section addresses foundational questions about the role of solvent and temperature in indole synthesis.
Q1: How does the choice of solvent fundamentally impact an indole synthesis reaction?
A: The solvent is not merely a medium for the reactants; it is an active participant that influences the reaction's success on multiple levels:
-
Solubility: The most basic function is to dissolve reactants and key intermediates. Poor solubility of a starting material or a crucial intermediate, like an arylhydrazone in the Fischer synthesis, can dramatically hinder the reaction rate and lead to low yields.[1][2]
-
Stabilization of Intermediates: Solvents play a critical role in stabilizing charged intermediates or transition states. Polar solvents can stabilize polar intermediates, potentially lowering the activation energy of a key step. For instance, in the Fischer indole synthesis, solvent polarity can affect the stability of charged species within the acid-catalyzed mechanism.[1]
-
Reaction Pathway and Selectivity: The solvent can influence which of several possible reaction pathways is favored. In syntheses with unsymmetrical ketones, the solvent can affect the regioselectivity of the final product.[2][3] For palladium-catalyzed reactions, the solvent can impact ligand exchange rates and the stability of the catalytic species.
-
Temperature Control: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure, which is a primary control point for the reaction's energy input.[1]
Q2: My reaction is sluggish or failing. Should I just increase the temperature?
A: While increasing the temperature often accelerates a reaction, it is not a universal solution and can be detrimental. The effect of temperature is highly dependent on the specific reaction mechanism and substrate stability.
-
Positive Effects: For many classic syntheses, like the Fischer or Bischler-Möhlau, elevated temperatures are required to overcome the activation energy for key steps, such as the[4][4]-sigmatropic rearrangement in the Fischer mechanism.[1][5]
-
Negative Effects: Excessively high temperatures can lead to several problems:
-
Decomposition: Starting materials, intermediates, or the desired indole product can degrade, leading to the formation of intractable tars and polymers.[1][6][7] This is a very common issue in acid-catalyzed reactions.
-
Side Reactions: Higher temperatures can provide enough energy to activate undesired reaction pathways, leading to a mixture of products and reducing the yield of the target molecule.[8]
-
Reduced Selectivity: In reactions where kinetic and thermodynamic products are possible, higher temperatures often favor the more stable thermodynamic product, which may not be the desired one. Lowering the temperature can sometimes improve selectivity by favoring the kinetic product.[9]
-
A systematic approach is always better than indiscriminately increasing heat. Careful, stepwise increases in temperature while monitoring the reaction by TLC or LC-MS are recommended.
Q3: When should I opt for a high-boiling point solvent versus a lower-boiling one?
A: The choice is a balance between the required reaction energy and the stability of your compounds.
-
Use High-Boiling Solvents (e.g., Toluene, Xylene, DMF, DMSO) when:
-
The reaction has a high activation energy and requires significant thermal input to proceed at a reasonable rate. This is common for many Fischer indole syntheses.[8]
-
You need to maintain a consistent, high temperature for an extended period.
-
-
Use Lower-Boiling Solvents (e.g., THF, DCM, Ethanol) when:
-
The reactants or products are thermally sensitive and prone to decomposition at higher temperatures.[1]
-
The reaction is known to be facile at or near room temperature, such as some modern palladium-catalyzed methods.
-
A milder reaction is desired to improve selectivity or prevent side reactions. For sensitive substrates, finding a catalyst that works at lower temperatures is often a better strategy than forcing the reaction with heat.
-
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is notoriously sensitive to reaction conditions.[10]
Q4: My Fischer indole synthesis is giving a very low yield or failing completely. What are the most common solvent and temperature-related causes?
A: Low yield is the most frequent complaint. Before blaming the substrate, systematically evaluate your conditions.
-
Inappropriate Temperature: This is a primary culprit.
-
Poor Solvent Choice:
-
Inadequate Solubility: If the arylhydrazone intermediate is not well-dissolved, the reaction will be slow and inefficient.[2]
-
Solvent-Catalyst Mismatch: The solvent can influence the effective acidity of the catalyst. Glacial acetic acid, for example, often serves as both a solvent and a catalyst.[3][8] In other cases, a non-participating solvent like toluene or xylene is used with a separate acid catalyst.[8]
-
Q5: I'm observing a lot of dark, insoluble tar in my reaction flask. How do I minimize this?
A: Tar formation is a classic sign of decomposition due to harsh conditions, especially high temperatures and strong acids.[6][7]
-
Lower the Temperature: This is the first and most effective step. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate. It's better to have a slower, cleaner reaction than a fast, messy one.
-
Change the Acid/Solvent System:
-
Switch to a milder acid. If you are using a strong Brønsted acid like H₂SO₄, consider p-toluenesulfonic acid (p-TsOH) or even a Lewis acid like ZnCl₂.[8][10]
-
Acetic acid can be an excellent choice as it moderates acidity and acts as a solvent.[3]
-
For specific substrates, a combination like p-TsOH in tert-butanol at a controlled temperature (e.g., 80 °C) has been shown to improve yields and prevent side reactions.[3]
-
-
Consider a One-Pot Procedure: To minimize the handling of potentially unstable hydrazone intermediates, forming the hydrazone in situ and proceeding directly to the cyclization without isolation can sometimes improve yields.[4]
Q6: My synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. Can solvent or temperature control the outcome?
A: Yes, these parameters can influence regioselectivity, though substrate electronics often play the dominant role. The reaction generally favors cyclization toward the more substituted carbon.[3]
-
Acidic Medium: A weakly acidic medium, such as glacial acetic acid, was found in some cases to favor indolization toward the more functionalized carbon atom.[3]
-
Temperature Control: Carefully controlling the temperature can sometimes favor one isomer over another. An empirical approach is needed here; screen a range of temperatures (e.g., 80 °C, 95 °C, reflux) and analyze the product ratio.[3][8]
Data Summary: Common Solvents for Fischer Indole Synthesis
| Solvent | Boiling Point (°C) | Typical Use Case & Comments |
| Glacial Acetic Acid | 118 | Acts as both solvent and catalyst. Excellent for many substrates.[3][8] |
| Ethanol / Methanol | 78 / 65 | Often used for hydrazone formation. Can be used for cyclization with a strong acid catalyst.[8] |
| Toluene / Xylene | 111 / ~140 | High-boiling, non-polar solvents for reactions requiring high temperatures with a separate acid catalyst.[8] |
| Polyphosphoric Acid (PPA) | Decomposes >200 | Often used as a strong acid catalyst, sometimes without an additional solvent (neat).[4] |
| tert-Butanol | 82 | A milder option that, in combination with p-TsOH, can improve yields for sensitive substrates.[3][8] |
Troubleshooting Guide: Palladium-Catalyzed Indole Syntheses
Modern Pd-catalyzed methods like the Larock, Heck, and Buchwald modifications offer broad scope but have their own optimization challenges.[10][11][12]
Q7: My intramolecular Heck cyclization to form an indole is not working. What solvent and temperature adjustments should I consider?
A: The success of a Heck reaction depends on the stability and activity of the Pd(0)/Pd(II) catalytic cycle.
-
Solvent Choice is Critical:
-
Temperature Optimization:
-
These reactions often require elevated temperatures (e.g., 80-140 °C) to drive the catalytic cycle, particularly the reductive elimination step.[12]
-
Start with conditions reported in the literature for similar substrates, often around 90-110 °C.[11][12]
-
If the reaction is slow, a gradual increase in temperature (e.g., in 10 °C increments) while monitoring for catalyst decomposition (indicated by the formation of palladium black) is a sound strategy.
-
Q8: I'm performing a Larock indole synthesis. How do solvent and temperature affect this reaction?
A: The Larock synthesis involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne.[11]
-
Solvent: NMP (N-methyl-2-pyrrolidone) is a highly effective solvent, particularly for more challenging substrates like o-bromo or o-chloroanilines.[11] DMF is also commonly used.
-
Temperature: The optimal temperature is typically in the range of 110-130 °C.[11] This provides sufficient energy for the oxidative addition and subsequent steps without causing significant degradation.
-
Additives: Note that additives can be as important as solvent and temperature. In the Larock synthesis, a chloride salt like LiCl is often crucial for the reaction's success, though conditions without it have also been developed.[11]
Experimental Protocols & Workflows
Protocol: General Procedure for Solvent and Temperature Screening
This protocol outlines a systematic approach to optimize conditions using small-scale parallel reactions.
-
Setup: Arrange an array of microwave vials or small reaction tubes, each with a stir bar.
-
Reagent Preparation: Prepare a stock solution of your limiting starting material, the catalyst, and any ligands or additives in a suitable solvent to ensure accurate dispensing.
-
Dispensing:
-
To each vial, add the second reactant (e.g., the ketone for a Fischer synthesis).
-
Add the appropriate screening solvent to each vial (e.g., Vial 1: Toluene, Vial 2: Acetic Acid, Vial 3: DMF, etc.).
-
Add the stock solution containing the limiting reactant and catalyst to each vial.
-
-
Reaction:
-
Seal the vials and place them in a parallel synthesizer or multiple heating blocks set to different temperatures (e.g., Block 1: 80 °C, Block 2: 100 °C, Block 3: 120 °C).
-
Run the reactions for a set period (e.g., 4-12 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each vial.
-
Dilute the aliquots and analyze by TLC and/or LC-MS to determine the relative conversion and formation of side products.
-
-
Evaluation: Identify the solvent/temperature combination that provides the highest conversion to the desired product with the fewest impurities. This condition can then be used as the basis for a larger-scale reaction.
Visualization: Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing your indole synthesis.
Caption: A workflow for troubleshooting common indole synthesis issues.
Visualization: Decision Tree for Initial Solvent Selection
This diagram provides a starting point for choosing your initial reaction conditions based on the synthesis type.
Caption: A decision tree for selecting initial solvent and temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Analysis of 2,3-Dihydro-1H-indole-6-carboxylic Acid and Its Positional Isomers
In the landscape of pharmaceutical development, the precise analysis of isomeric impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. 2,3-Dihydro-1H-indole-6-carboxylic acid, a key building block in the synthesis of various pharmacologically active molecules, is often accompanied by its positional isomers (4-, 5-, and 7-carboxylic acids) during its synthesis. These isomers can have different pharmacological and toxicological profiles, making their separation and quantification a critical analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the successful resolution of these closely related compounds, supported by experimental insights and protocols.
The Analytical Challenge: Unraveling Structural Subtleties
The primary difficulty in separating positional isomers lies in their identical molecular weight and often very similar physicochemical properties, such as pKa and hydrophobicity (logP). For the 2,3-dihydro-1H-indole-carboxylic acid isomers, the only difference is the position of the carboxylic acid group on the benzene ring. This subtle structural variation requires highly selective chromatographic systems to achieve baseline separation.
Strategic Approaches to Isomer Separation: A Comparative Analysis
The selection of an appropriate HPLC method is paramount. Here, we compare the most effective strategies for tackling this analytical problem.
Reversed-Phase HPLC: The Workhorse of Isomer Separation
Reversed-phase HPLC (RP-HPLC) is the most common starting point for the separation of small organic molecules. The key to successfully separating positional isomers lies in exploiting the subtle differences in their polarity and interaction with the stationary phase.
For acidic compounds like carboxylic acids, the mobile phase pH is the most critical parameter. The retention of these compounds on a reversed-phase column is significantly influenced by their ionization state.[1] When the mobile phase pH is above the pKa of the carboxylic acid group, the analyte will be in its ionized (deprotonated) form, making it more polar and resulting in shorter retention times. Conversely, at a pH below the pKa, the carboxylic acid will be in its neutral (protonated) form, increasing its hydrophobicity and leading to longer retention. By carefully controlling the pH around the pKa of the analytes, it is possible to fine-tune their retention times and achieve separation. The predicted pKa for (2S)-2,3-dihydro-1H-indole-2-carboxylic acid is approximately 2.04, and the pKa for 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid is predicted to be around 3.94.[2][3] This suggests that a mobile phase pH between 2 and 4 would be a good starting point for method development.
While a standard C18 column is a good starting point, alternative stationary phases can offer enhanced selectivity for positional isomers.
-
Phenyl-Hexyl Phases: These columns provide alternative selectivity to C18 phases due to the presence of phenyl groups, which can engage in π-π interactions with the aromatic ring of the indole core.[4] These interactions can be particularly effective in differentiating between positional isomers where the electron density of the aromatic ring may be subtly altered by the position of the carboxylic acid group.
-
Cyano Phases: Cyano-bonded phases offer a different polarity and can be used in both reversed-phase and normal-phase modes. In reversed-phase, they provide weaker hydrophobic retention than C18, which can be advantageous for more polar compounds.
A systematic screening of different stationary phases is a highly recommended strategy in method development for positional isomers.[4]
Chiral HPLC: A Specialized Approach for Enantiomeric Resolution
While the primary focus of this guide is on positional isomers, it is important to consider the possibility of enantiomers if the 2,3-dihydro-1H-indole core is substituted at the 2- or 3-position, creating a chiral center. In such cases, chiral HPLC is necessary to separate the enantiomers. The direct approach, using a chiral stationary phase (CSP), is the most common.[5] Polysaccharide-based CSPs are widely used and have shown success in separating enantiomers of indole derivatives.[6] For acidic compounds, the mobile phase is often a mixture of a non-polar solvent (like hexane) and an alcohol (like ethanol or isopropanol), with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape.[5]
Comparative Performance of HPLC Methods
The following table summarizes the expected performance of different HPLC approaches for the analysis of this compound and its positional isomers.
| HPLC Method | Stationary Phase | Mobile Phase Principle | Selectivity Mechanism | Advantages | Disadvantages |
| Reversed-Phase | C18 (ODS) | Acidic buffer (pH 2-4) with organic modifier (Acetonitrile or Methanol) | Hydrophobic interactions, controlled by analyte protonation. | Robust, widely available, good starting point. | May not provide sufficient resolution for all isomers. |
| Reversed-Phase | Phenyl-Hexyl | Acidic buffer (pH 2-4) with organic modifier (Acetonitrile or Methanol) | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic positional isomers.[4] | May require more method development. |
| Reversed-Phase | Cyano | Acidic buffer (pH 2-4) with organic modifier (Acetonitrile or Methanol) | Dipole-dipole and weak hydrophobic interactions. | Alternative selectivity to C18 and Phenyl phases. | Generally less retentive than C18. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak series) | Normal-phase (e.g., Hexane/Ethanol) with acidic modifier (e.g., TFA). | Formation of transient diastereomeric complexes between the analyte and the CSP. | Necessary for the separation of enantiomers. | Not applicable for separating non-chiral positional isomers. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and its isomers. Optimization will likely be required to achieve the desired separation.
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
This method is adapted from a procedure for separating nitro-indoline carboxylic acid isomers and is a robust starting point.[4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm. (A C18 column can also be screened in parallel).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. The UV absorption spectra of indole-2-carboxylic acid show maxima that can guide wavelength selection.[7][8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile at a concentration of 0.5 mg/mL.[4]
Protocol 2: Chiral HPLC for Enantiomeric Separation (if applicable)
This protocol provides a general approach for the chiral separation of acidic indole derivatives.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in developing a robust HPLC method for these isomers.
Caption: Workflow for HPLC method development for indole carboxylic acid isomers.
Caption: Principle of pH effect on isomer retention in RP-HPLC.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the developed method, a comprehensive validation according to ICH guidelines is essential. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness. For instance, a validated method for octahydro-1H-indole-2-carboxylic acid isomers demonstrated a correlation coefficient of >0.999 for linearity and recoveries between 93.9% and 107.9% for accuracy.[6] Robustness should be evaluated by making small, deliberate changes to method parameters such as mobile phase composition, pH, column temperature, and flow rate to ensure the method remains reliable under minor variations.
Conclusion
The successful HPLC analysis of this compound and its positional isomers is a challenging but achievable task. A strategic approach, beginning with reversed-phase HPLC and systematic screening of columns with different selectivities (C18 and Phenyl-Hexyl), is recommended. The careful optimization of mobile phase pH is the most critical factor in achieving resolution. For chiral molecules, a dedicated chiral HPLC method is indispensable. By following the principles and protocols outlined in this guide, researchers and drug development professionals can develop robust and reliable analytical methods to ensure the purity and quality of their compounds.
References
A Comparative Guide to Indole Carboxylic Acids: The Strategic Value of 2,3-Dihydro-1H-indole-6-carboxylic Acid in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. When functionalized with a carboxylic acid, the resulting indole carboxylic acid isomers serve as versatile building blocks for developing novel therapeutics. This guide provides a comparative analysis of 2,3-Dihydro-1H-indole-6-carboxylic acid (also known as 6-Indolinecarboxylic acid) and its aromatic indole carboxylic acid counterparts, offering insights into their distinct properties and applications for researchers and drug development professionals.
The primary distinction lies in the saturation of the C2-C3 bond in the pyrrole ring. While aromatic indole carboxylic acids possess a planar, electron-rich heterocyclic system, the dihydro analogue introduces a flexible, three-dimensional sp3-hybridized scaffold. This fundamental structural change significantly impacts physicochemical properties, synthetic accessibility, and, most importantly, the potential for interaction with biological targets.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to use a dihydro-indole versus an indole core is a critical early-stage choice in a discovery program. The saturation of the pyrrole ring disrupts the planarity and aromaticity of the indole system, leading to predictable yet profound changes in physical and chemical characteristics.
| Property | This compound | Indole-2-carboxylic acid | Indole-3-carboxylic acid | Indole-5-carboxylic acid | Indole-6-carboxylic acid |
| Structure | |||||
| Molecular Formula | C₉H₉NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ |
| Molecular Weight | 163.17 g/mol | 161.16 g/mol [1] | 161.16 g/mol [2] | 161.16 g/mol | 161.16 g/mol [3][4] |
| Melting Point (°C) | Data not available (Hydrochloride: >250°C)[5] | 202-206[1] | 232-234 (dec.)[2] | 211-213[6] | 249-253[4][7] |
| Predicted pKa | ~4-5 | ~4.44[1] | ~3.90[2] | Data not available | Data not available |
| Appearance | White to off-white solid[5] | Off-white to yellow/brown powder[1] | Light beige powder[2] | Light beige to yellow powder[6] | Off-white to reddish powder[3] |
| Solubility | Good solubility in aqueous solutions (as HCl salt)[5] | Soluble in ethanol, DMSO, methanol[1] | Soluble in ethanol, ether, methanol[2] | Soluble in ethanol, DMSO, methanol[6] | Data not available |
Causality Behind the Properties: The higher melting points of the aromatic isomers compared to many aliphatic compounds can be attributed to the planar structure, which allows for efficient crystal packing and stronger intermolecular π-π stacking interactions. The dihydro version, being non-planar, disrupts this packing. The pKa values are influenced by the electronic nature of the ring; the electron-donating character of the indole nitrogen affects the acidity of the carboxyl group. The enhanced aqueous solubility of the hydrochloride salt of this compound is a direct result of its conversion to a more polar, ionic form, a common strategy in drug formulation.[5]
Spectroscopic Distinctions
In terms of spectral analysis, ¹H NMR is particularly revealing. Aromatic indole carboxylic acids show characteristic signals in the aromatic region (typically 6.5-8.0 ppm) for the protons on the indole ring. In contrast, this compound will display aliphatic signals, typically triplets, for the -CH₂-CH₂- protons of the saturated ring, usually in the 2.5-3.5 ppm range, and will lack the C2-H proton signal that is characteristic of many indole isomers.
Synthesis Methodologies: Strategic Pathways to the Core
The synthesis of these molecules dictates their accessibility and cost, a crucial factor in large-scale drug development. The routes to the aromatic and saturated systems are fundamentally different.
Synthesis of Aromatic Indole Carboxylic Acids: These are often prepared via classical indole syntheses (e.g., Fischer, Reissert) starting from appropriately substituted anilines or phenylhydrazines, followed by functional group manipulation to install the carboxylic acid. Alternatively, functionalization of the pre-formed indole core is a common strategy. A widely used laboratory-scale method is the hydrolysis of a corresponding ester or nitrile.
Synthesis of this compound: This molecule is typically synthesized via the reduction of its aromatic counterpart, indole-6-carboxylic acid. This reduction selectively saturates the C2-C3 double bond of the pyrrole ring while leaving the benzene ring intact. Catalytic hydrogenation is a common method. This highlights an important strategic point: the dihydroindole can be accessed from the corresponding indole, allowing for late-stage diversification in a synthesis plan.
Caption: Comparative synthetic logic for aromatic vs. dihydroindole carboxylic acids.
Biological Activity and Applications: From Planar Inhibitors to 3D Scaffolds
The choice between these scaffolds is most impactful in their biological applications. The planarity of the indole ring is ideal for molecules designed to intercalate with DNA or fit into flat aromatic binding pockets of enzymes. In contrast, the puckered, three-dimensional nature of the indoline (dihydroindole) ring allows for the projection of substituents into different spatial vectors, which is crucial for optimizing interactions in complex, non-planar protein binding sites.
-
Indole-2-carboxylic acid: This isomer is a crucial building block for potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy.[8] It has also been used as a scaffold for HIV-1 integrase inhibitors.[9]
-
Indole-3-carboxylic acid: As a metabolite of tryptophan, this compound exhibits a range of biological activities, including cytotoxic effects against cancer cells and inhibition of HIV replication.[2]
-
Indole-5- and -6-carboxylic acids: These are widely used as versatile reactants. For example, indole-6-carboxylic acid is a precursor for synthesizing inhibitors of the Hedgehog signaling pathway and antagonists for the human growth hormone secretagogue receptor, with applications in oncology and metabolic diseases.[7][10]
-
This compound: The indoline core is a key feature in pharmaceuticals targeting the central nervous system. Its non-planar structure is well-suited for interacting with the complex topologies of G-protein coupled receptors (GPCRs) and ion channels. It serves as an intermediate in the synthesis of agents for neurological disorders.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Indole-6-carboxylic acid CAS#: 1670-82-2 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 7. 吲哚-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole-6-carboxylic acid | 1670-82-2 [chemicalbook.com]
A Tale of Two Indoles: A Comparative Guide to the Biological Activities of 2,3-Dihydro-1H-indole-6-carboxylic acid and Indole-2-carboxylic acid
Introduction: In the vast landscape of heterocyclic chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with profound biological activities. This guide provides an in-depth, comparative analysis of two closely related indole derivatives: 2,3-Dihydro-1H-indole-6-carboxylic acid and Indole-2-carboxylic acid. While differing only by the saturation of the pyrrole ring, this subtle structural modification imparts distinct physicochemical properties that translate into divergent biological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies to facilitate further investigation and application of these versatile compounds.
At a Glance: Chemical Structures and Core Properties
The fundamental difference between this compound (also known as 6-indolinecarboxylic acid) and Indole-2-carboxylic acid lies in their aromaticity. Indole-2-carboxylic acid possesses a fully aromatic indole ring system, rendering it a planar molecule with a delocalized π-electron system. In contrast, this compound features a saturated pyrrole ring, resulting in a non-planar structure. This seemingly minor alteration has significant implications for their receptor binding, enzyme inhibition, and overall pharmacological profiles.
| Feature | This compound | Indole-2-carboxylic acid |
| Synonyms | 6-Indolinecarboxylic acid | 2-Carboxyindole |
| CAS Number | 15861-37-7 (hydrochloride) | 1477-50-5 |
| Molecular Formula | C₉H₉NO₂ | C₉H₇NO₂ |
| Molecular Weight | 163.17 g/mol | 161.16 g/mol |
| Structure | Saturated Pyrrole Ring | Aromatic Pyrrole Ring |
| Key Inferred/Reported Activities | Neuroprotective, Antioxidant | Anti-HIV, Anticancer, Anti-inflammatory, Antibacterial |
Comparative Biological Activity: A Divergence in Function
The structural variance between these two molecules dictates their interaction with biological targets, leading to distinct and compelling therapeutic potentials.
This compound: A Focus on Neuroprotection and Antioxidant Effects
While direct and extensive biological data for this compound is still emerging, the broader class of 2,3-dihydroindoles is recognized for its potential in neuroprotection and as antioxidants. This compound is frequently utilized as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders.[1] The saturated pyrrole ring allows for a three-dimensional conformation that can be advantageous for fitting into the active sites of certain enzymes and receptors involved in neurological pathways.
Derivatives of the closely related stobadine, which features a hexahydropyrido[4,3-b]indole core, have demonstrated significant neuroprotective and antioxidant effects in models of head trauma and hypoxia.[2] The proposed mechanism for these effects often involves the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways that protect neurons from oxidative stress-induced damage.[3][4][5][6]
Indole-2-carboxylic Acid: A Multifaceted Therapeutic Scaffold
In stark contrast, the fully aromatic Indole-2-carboxylic acid and its derivatives have been extensively studied and exhibit a broad spectrum of biological activities. The planar nature of the indole ring facilitates π-π stacking interactions and chelation with metal ions, which are crucial for its observed inhibitory activities against various enzymes.
Anti-HIV Activity: Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[1][7][8] The indole nucleus and the carboxylic acid moiety can chelate with two Mg²⁺ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer step of viral DNA integration into the host genome.[1][7][8]
Anticancer Activity: Derivatives of Indole-2-carboxylic acid have shown potent activity as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2] These enzymes are implicated in tumor immune evasion, and their inhibition represents a key strategy in cancer immunotherapy. Additionally, derivatives of the isomeric indole-6-carboxylic acid have been synthesized as multi-target antiproliferative agents targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases.[7]
Other Activities: The indole-2-carboxylic acid scaffold has also been explored for its potential as an allosteric modulator of the cannabinoid CB1 receptor, and for its antibacterial and anti-inflammatory properties.[9][10]
Quantitative Comparison of Biological Activities (Representative Data for Derivatives)
| Compound/Derivative | Target/Assay | IC₅₀/EC₅₀ | Reference |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase Inhibition | 3.11 µM | [1][8] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 Inhibition | 1.17 µM | [2] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO Inhibition | 1.55 µM | [2] |
| Indole-6-carboxylic acid derivative (3b) | EGFR Inhibition | Not specified | [7] |
| Indole-6-carboxylic acid derivative (6e) | VEGFR-2 Inhibition | Not specified | [7] |
| 2,3-Dihydroindole derivatives (general) | Neuroprotection/Antioxidant | Activity demonstrated, specific IC₅₀ for the parent compound not available. | [2] |
Experimental Protocols: A Guide to Assessing Biological Activity
To facilitate further research and validation, this section provides step-by-step methodologies for key experiments relevant to the biological activities of these indole derivatives.
Neuroprotective Activity Assay (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the cell culture and incubate.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay quantifies the free radical scavenging capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
HIV-1 Integrase Inhibition Assay
This assay measures the inhibition of the strand transfer activity of HIV-1 integrase.
Methodology:
-
Assay Setup: Use a commercially available HIV-1 integrase assay kit, which typically involves a 96-well plate coated with a donor DNA substrate.
-
Enzyme and Inhibitor Incubation: Add recombinant HIV-1 integrase to the wells, followed by the test compound at various concentrations.
-
Strand Transfer Reaction: Introduce a target DNA substrate to initiate the integration reaction.
-
Detection: The integrated product is typically detected using a colorimetric or fluorometric method, often involving an antibody that recognizes the incorporated target DNA.
-
Data Analysis: Calculate the percentage of inhibition of integrase activity and determine the IC₅₀ value.
IDO1 Enzyme Inhibition Assay
This protocol determines the inhibitory effect of a compound on the enzymatic activity of IDO1.
Methodology:
-
Cell-Based Assay:
-
Induce IDO1 expression in a suitable cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ).
-
Treat the cells with the test compound at various concentrations.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of kynurenine (the product of the IDO1-catalyzed reaction) in the supernatant, often after chemical conversion and reaction with a colorimetric reagent.
-
-
Biochemical Assay:
-
Use purified recombinant IDO1 enzyme.
-
Incubate the enzyme with the substrate L-tryptophan and the test compound.
-
Measure the formation of the product, N-formylkynurenine, which can be converted to kynurenine for detection.
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is crucial for rational drug design and development.
Neuroprotection by Antioxidants
2,3-Dihydroindole derivatives likely exert their neuroprotective effects by mitigating oxidative stress. This involves scavenging reactive oxygen species (ROS) and potentially modulating key signaling pathways like the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.
Caption: Antioxidant and neuroprotective pathway of 2,3-dihydroindoles.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives act by blocking the strand transfer step in the HIV replication cycle. This prevents the integration of the viral genome into the host cell's DNA, a critical step for viral propagation.
Caption: Mechanism of HIV-1 integrase inhibition.
IDO1 Pathway in Cancer Immunotherapy
IDO1 inhibitors, such as derivatives of indole-2-carboxylic acid, block the conversion of tryptophan to kynurenine. This restores T-cell function and enhances the anti-tumor immune response.
Caption: IDO1 pathway inhibition in cancer immunotherapy.
Conclusion and Future Directions
The comparative analysis of this compound and Indole-2-carboxylic acid reveals a fascinating dichotomy in biological activity driven by a subtle structural difference. While the aromatic indole-2-carboxylic acid scaffold has proven to be a versatile platform for developing inhibitors of key enzymes in infectious diseases and cancer, the saturated 2,3-dihydroindole-6-carboxylic acid framework holds significant promise for the development of neuroprotective and antioxidant agents.
Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential. Head-to-head comparative studies with their aromatic counterparts would provide invaluable insights into the structure-activity relationships that govern their distinct biological profiles. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers embarking on such investigations, ultimately contributing to the development of novel and effective therapeutics based on the indole scaffold.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. iapac.org [iapac.org]
- 3. fortislife.com [fortislife.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Substituted Indole Carboxylic Acids: Unveiling Structure-Property Relationships
Substituted indole carboxylic acids are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their biological activity and physicochemical properties are intrinsically linked to the nature and position of substituents on the indole ring. A thorough spectroscopic characterization is therefore paramount for researchers in drug discovery and chemical synthesis to confirm molecular structures, elucidate electronic properties, and predict molecular behavior.
This guide provides a comparative analysis of substituted indole carboxylic acids using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We will delve into the causal relationships between substituent effects and the resulting spectral signatures, supported by experimental data and established protocols.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the indole scaffold. The indole ring possesses two main absorption bands, designated as 1La and 1Lb, which are sensitive to substitution.[3] The position and intensity of these bands can be modulated by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent.
Generally, electron-donating groups (e.g., -OCH3, -OH) tend to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups (e.g., -Cl, -NO2) can lead to either a hypsochromic (blue) or bathochromic shift depending on their position and interaction with the indole ring's π-system.[4]
Comparative UV-Vis Data of Selected Indole Carboxylic Acids
| Compound | Substituent | Position | λmax (nm) | Solvent | Reference |
| Indole-3-acetic acid | -CH2COOH | 3 | 280, 288 | Not Specified | [4] |
| 4-Fluoroindole-3-acetic acid | -F | 4 | Blue-shifted vs. IAA | Not Specified | [4] |
| 6-Fluoroindole-3-acetic acid | -F | 6 | Red-shifted vs. IAA | Not Specified | [4] |
| Indole-3-carboxylic acid | -COOH | 3 | 278 | Not Specified | [5] |
| Indole-2-carboxylic acid | -COOH | 2 | 216, 270 | Perchloric Acid | [6] |
| 5-Methoxyindole-2-carboxylic acid | -OCH3 | 5 | Not specified | Not specified | [1][7] |
| 6-Chloroindole-3-carboxaldehyde | -Cl, -CHO | 6, 3 | 252 (π–π), 289 (n–π) | Methanol | [8] |
Experimental Protocol: UV-Vis Spectroscopy
A robust protocol for acquiring UV-Vis spectra of indole carboxylic acids is crucial for data consistency and comparability.
Caption: A generalized workflow for acquiring UV-Vis spectra of indole derivatives.
Fluorescence Spectroscopy: A Sensitive Probe of the Excited State
Many indole derivatives exhibit fluorescence, a property that is highly sensitive to the molecular environment and substitution pattern.[3][4] The position of the emission maximum and the fluorescence quantum yield are key parameters that can be correlated with the electronic effects of the substituents.
Substituents that increase the electron density of the indole ring often enhance fluorescence, while heavy atoms like bromine and iodine can quench fluorescence through intersystem crossing. The position of the substituent also plays a critical role; for instance, 6-fluoroindole-3-acetic acid has a significantly higher fluorescence quantum yield than the parent compound, while 4- and 7-fluoro derivatives show weaker fluorescence.[4]
Comparative Fluorescence Data of Selected Indole Derivatives
| Compound | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Indole-3-acetic acid | 275-280 | 345-370 | ~0.3 | Not Specified | [4] |
| 6-Fluoroindole-3-acetic acid | 275-280 | 345-370 | > 0.3 | Not Specified | [4] |
| 5-Hydroxyindole | Not specified | 325 | Not specified | Cyclohexane | [3] |
| 6-Hydroxyindole | Not specified | 304 | Not specified | Cyclohexane | [3] |
| Indole-2-carboxylic acid | Not specified | Dual fluorescence | Not specified | Aqueous | [9] |
Experimental Protocol: Fluorescence Spectroscopy
Caption: Standard workflow for fluorescence spectroscopy of indole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted indole carboxylic acids. The chemical shifts (δ) of the protons and carbons in the indole ring are highly sensitive to the electronic environment, providing a detailed map of substituent effects.
-
¹H NMR: The protons on the indole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Electron-donating groups will generally shield nearby protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups will deshield them, leading to a downfield shift.
-
¹³C NMR: The chemical shifts of the indole carbons also reflect the electron density. The carbonyl carbon of the carboxylic acid group is typically found in the range of δ 160-180 ppm.[10]
Comparative ¹H and ¹³C NMR Data for the Indole Ring of Selected Carboxylic Acids
| Compound | Substituent | Position | Notable ¹H NMR Shifts (ppm) | Notable ¹³C NMR Shifts (ppm) | Solvent | Reference |
| Indole-2-carboxylic acid | -COOH | 2 | H-3: 7.11 (s) | C-2, C-3a: 127.3, 128.9; C=O: 163.3 | DMSO-d₆ | [10] |
| 5-Methoxyindole-2-carboxylic acid | -OCH₃ | 5 | OCH₃: ~3.8 | C-5: ~154; OCH₃: ~55 | DMSO-d₆ | [7] |
| 6-Chloroindole-3-carboxylic acid | -Cl | 6 | Aromatic protons shifted | Aromatic carbons shifted | Not specified | [11][12] |
| 1-Benzyl-1H-indole-3-carboxamide | -CONR₂, -CH₂Ph | 1, 3 | CH₂: 5.73 (s) | Aromatic carbons shifted | CDCl₃ | [13] |
Experimental Protocol: NMR Spectroscopy
Caption: A comprehensive workflow for NMR analysis of organic compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For substituted indole carboxylic acids, key vibrational bands include:
-
O-H Stretch: A very broad band typically observed between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[14]
-
N-H Stretch: A sharper peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.[1][15]
-
C=O Stretch: An intense, sharp absorption between 1680-1760 cm⁻¹ for the carboxylic acid carbonyl group. The exact position is sensitive to electronic effects and hydrogen bonding.[14][16]
-
C-O Stretch and O-H Bend: These appear in the fingerprint region (1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively).[14]
The position of the C=O stretching frequency can be correlated with the electronic nature of the substituent. Electron-withdrawing groups tend to increase the frequency (shift to higher wavenumbers), while electron-donating groups have the opposite effect.
Comparative IR Data of Selected Indole Carboxylic Acids
| Compound | Key IR Bands (cm⁻¹) | State | Reference |
| Indole-2-carboxylic acid | N-H: ~3350 (H-bonded) | Solid | [15] |
| 5-Methoxyindole-2-carboxylic acid | N-H: 3342; C=O: Not specified | Solid | [1] |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | N-H (indole): 3419; N-H (amide): 3334; C=O: 1639 | Not specified | [13] |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide | N-H (amide): 3312; C=O: 1636 | Not specified | [13] |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
Caption: A straightforward workflow for obtaining an ATR-IR spectrum of a solid sample.
Conclusion
The spectroscopic analysis of substituted indole carboxylic acids provides a wealth of information regarding their electronic structure, molecular conformation, and functional group composition. By systematically comparing the spectral data of different derivatives, researchers can establish clear structure-property relationships. This understanding is critical for the rational design of new molecules with tailored properties for applications in drug development, organic electronics, and beyond. This guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize spectroscopic techniques to advance their research.
References
- 1. mdpi.com [mdpi.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6-CHLOROINDOLE-3-CARBOXYLIC ACID(766557-02-2) 1H NMR spectrum [chemicalbook.com]
- 12. 6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Purity Assessment of Synthesized 2,3-Dihydro-1H-indole-6-carboxylic acid by High-Performance Liquid Chromatography
Abstract
The purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of drug safety and efficacy. 2,3-Dihydro-1H-indole-6-carboxylic acid is a vital building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1] Its molecular integrity directly impacts the quality and performance of the final API. This guide provides a comprehensive framework for assessing the purity of synthesized this compound, establishing a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool. We will compare the performance of a synthesized batch against a certified reference standard, detail the experimental protocol, and explain the scientific rationale behind the methodological choices. This document is intended for researchers, analytical chemists, and drug development professionals dedicated to maintaining the highest standards of quality control.
The Imperative of Purity in Pharmaceutical Intermediates
In pharmaceutical development, an intermediate is not merely a stepping stone but a foundational component whose quality propagates through every subsequent synthetic step. For a molecule like this compound, even trace impurities can lead to undesirable side reactions, lower yields of the final API, or introduce potentially toxic byproducts that are difficult to remove. Therefore, a precise, accurate, and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[2][3]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy, making it ideal for separating a primary compound from structurally similar impurities.[2][4] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is exceptionally well-suited for analyzing polar heterocyclic compounds like the target analyte.
Understanding Potential Impurities in the Synthesis Pathway
A robust analytical method must be capable of separating the main compound from all potential process-related impurities and degradation products. While various synthetic routes exist, a common approach to indoline scaffolds can involve the reduction of the corresponding indole or cyclization reactions. Based on these general pathways, potential impurities in a batch of this compound might include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Indole-6-carboxylic acid: The unreduced precursor, indicating an incomplete reaction.
-
Decarboxylation Products: Loss of the carboxylic acid group to form 2,3-dihydro-1H-indole. Aromatic carboxylic acids can be prone to decarboxylation under certain conditions, such as high temperatures.[5]
-
Solvent Adducts and Reagent-Related Impurities: Byproducts formed from reactions with solvents or excess reagents.
The developed HPLC method must demonstrate specificity to resolve the main peak from these and other unknown impurities.[6][7]
The HPLC Method: A Protocol Grounded in Chemical Principles
The development of an effective HPLC method requires a deep understanding of the analyte's physicochemical properties.[8] this compound is an amphiprotic molecule with an acidic carboxylic group and a basic secondary amine in the indoline ring. The chosen HPLC conditions are designed to control the ionization of these functional groups to ensure sharp, symmetrical peaks and reproducible retention.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in ICH guidelines.[2][6][7]
| Parameter | Condition | Rationale |
| Instrument | Shimadzu HPLC system with LC-20AD pump, DGU-20A5 degasser, and SPD-20A UV/VIS Detector or equivalent.[9] | A standard, reliable HPLC system capable of consistent mobile phase delivery and sensitive UV detection. |
| Column | C18 Reversed-Phase Column (e.g., LiChrosorb C18, 150 x 4.6 mm, 5 µm particle size).[9] | The C18 stationary phase provides excellent hydrophobic retention for the indoline ring structure. The 5 µm particle size offers a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7). | The acidic pH suppresses the ionization of the carboxylic acid group, neutralizing its charge. This prevents peak tailing and ensures retention on the non-polar C18 stationary phase. |
| Mobile Phase B | Acetonitrile. | A common organic modifier in RP-HPLC with good UV transparency and elution strength for heterocyclic compounds. |
| Elution Mode | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B. | An isocratic elution is simpler, more robust, and often sufficient for purity analysis where impurities are structurally similar to the main peak. A gradient could be developed if a wider range of impurity polarities is expected. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 30°C. | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics. |
| Detection | UV at 254 nm. | The indole/indoline core has strong UV absorbance. While a full UV scan would determine the optimal wavelength (λmax), 254 nm is a robust choice for aromatic and heterocyclic systems. Indole compounds show strong absorption in the 245-290 nm range.[10] |
| Injection Volume | 10 µL. | A small injection volume minimizes the risk of column overload and peak distortion. |
| Sample Preparation | Accurately weigh ~5 mg of synthesized material and dissolve in 10 mL of Diluent (Acetonitrile/Water 50:50 v/v) to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection. | The diluent should be similar in composition to the mobile phase to ensure good peak shape. Filtering removes particulates that could damage the column. |
| Reference Standard | Prepare a 0.5 mg/mL solution of certified this compound (≥98% purity) using the same procedure.[1] | The reference standard provides the benchmark for retention time and peak area response for the pure compound. |
Workflow for HPLC Purity Assessment
The following diagram outlines the systematic process for analyzing the synthesized compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Comparative Analysis: Synthesized Batch vs. Reference Standard
To assess purity, the chromatogram of the synthesized batch is compared directly with that of a high-purity certified reference standard. The primary metric for purity in this context is area percent normalization, which assumes that all impurities have a similar UV response to the main compound.
Experimental Data Summary
The following table presents hypothetical data from the HPLC analysis of a synthesized batch ("SYNTH-001") and a certified reference standard ("REF-STD").
| Sample ID | Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Potential Identity |
| REF-STD | 1 | 4.52 | 1,254,800 | 99.81 | This compound |
| 2 | 3.11 | 2,390 | 0.19 | Unknown | |
| SYNTH-001 | 1 | 2.85 | 15,650 | 1.22 | Starting Material A |
| 2 | 4.51 | 1,235,700 | 96.51 | This compound | |
| 3 | 5.89 | 28,950 | 2.26 | Indole-6-carboxylic acid (unreduced) |
Interpretation of Results
-
Identification: The main peak in sample SYNTH-001 at 4.51 minutes aligns perfectly with the retention time of the reference standard (4.52 minutes), confirming the identity of the synthesized compound.
-
Purity Calculation: The purity of the synthesized batch, based on area normalization, is calculated to be 96.51% . This is significantly lower than the reference standard's purity of 99.81%.
-
Impurity Profiling:
-
Impurity 3 (2.26% at 5.89 min): This peak is likely the unreduced precursor, Indole-6-carboxylic acid. The aromatic indole ring is less polar than the reduced indoline ring, leading to stronger retention on the C18 column and thus a longer retention time.
-
Impurity 1 (1.22% at 2.85 min): This early-eluting peak suggests a more polar compound, possibly a water-soluble starting material that has not been fully removed during the workup and purification process.
-
This data indicates that the synthesis reaction may not have gone to completion and that the downstream purification process was insufficient to remove all related impurities.
Logical Flow for Data Interpretation and Action
The decision-making process following data acquisition is critical for quality control.
Caption: Logical flow for interpreting HPLC purity results and determining subsequent actions.
Orthogonal Method Comparison: Why HPLC Reigns Supreme
While other techniques can provide an indication of purity, they lack the quantitative power and resolution of HPLC for this application.
| Technique | Principle | Advantages | Limitations for This Application |
| HPLC (This Guide) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[11] | High resolution, high sensitivity, quantitative, reproducible, specific.[2][4] | Higher initial instrument cost and complexity. |
| Thin-Layer Chromatography (TLC) | Differential migration on a thin adsorbent layer via capillary action.[11] | Fast, inexpensive, good for reaction monitoring. | Poor resolution for closely related impurities, not quantitative, lower sensitivity. |
| Melting Point Analysis | Determination of the solid-to-liquid transition temperature range.[11] | Very fast, simple, requires minimal sample. | Insensitive to small amounts of impurities, a sharp melting point does not guarantee high purity, provides no information on impurity identity or quantity. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information. | Not ideal for detecting impurities below 1-2%, requires pure standards for quantitative analysis (qNMR), complex data interpretation. |
For definitive, regulatory-compliant purity assessment of this compound, a validated HPLC method is the indispensable gold standard.[11]
Conclusion
The purity assessment of this compound is a critical quality control step in the pharmaceutical manufacturing pipeline. This guide has detailed a robust, scientifically-grounded RP-HPLC method capable of accurately quantifying the main compound and separating it from process-related impurities. The causality behind each parameter choice—from mobile phase pH to column chemistry—has been explained to provide a deeper understanding of the method's mechanics. By comparing synthesized material against a certified reference standard and employing a logical data interpretation workflow, researchers and drug development professionals can ensure that this vital intermediate meets the stringent purity requirements necessary for producing safe and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. pharmtech.com [pharmtech.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Pharmaceutical Intermediates
This guide provides an in-depth comparison of analytical procedure validation for pharmaceutical intermediates, grounded in scientific principles and regulatory expectations. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation with a focus on practical application and robust data generation.
The Imperative of Method Validation for Pharmaceutical Intermediates
In the journey of a drug from concept to patient, pharmaceutical intermediates are the critical building blocks. The purity and quality of these intermediates directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the analytical procedures used to assess their quality must be rigorously validated to ensure they are fit for their intended purpose.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate the validation of analytical procedures to ensure the reliability and accuracy of analytical data.[2][3]
The objective of validating an analytical procedure is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.[4] This guide will delve into the practical aspects of validating common analytical techniques for intermediates, offering a comparative analysis supported by experimental data.
The Regulatory Landscape: A Harmonized Approach
The cornerstone of analytical method validation is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][5][6] This guideline, widely adopted by regulatory agencies, outlines the validation characteristics required for various analytical procedures.
The validation parameters are categorized based on the type of analytical procedure:
-
Identification Tests: To confirm the identity of an analyte.
-
Quantitative Tests for Impurities: To determine the amount of impurities.
-
Limit Tests for the Control of Impurities: To provide a qualitative assessment of whether an impurity is above or below a certain level.
-
Assay: To quantify the active ingredient or other major components.
The following diagram illustrates the typical workflow for validating an analytical procedure for a pharmaceutical intermediate, from planning to reporting.
References
A Senior Application Scientist's Guide to Catalytic Indole Synthesis: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure, forming the core of countless natural products, pharmaceuticals, and functional materials.[1][2][3] Its synthesis has been a central theme in organic chemistry for over a century, evolving from classical named reactions to sophisticated catalytic methodologies. For the modern researcher, selecting the optimal catalytic system is a critical decision that impacts yield, substrate scope, cost, and environmental footprint.
This guide provides an in-depth comparative analysis of the most prominent catalytic systems for indole synthesis. We move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and rationale behind experimental choices, empowering you to select and optimize the ideal catalyst for your synthetic challenge.
The Benchmark: Fischer Indole Synthesis
Before delving into modern transition-metal catalysis, it is crucial to understand the classical Fischer indole synthesis. First reported in 1883, this method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4][5]
Mechanism and Rationale: The reaction's success hinges on a critical acid-catalyzed[1][1]-sigmatropic rearrangement of the tautomerized hydrazone (the enamine intermediate).[6] The choice of acid is vital; Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃, FeCl₃) are used to facilitate the key rearrangement and subsequent cyclization/ammonia elimination steps.[4][5][6]
-
Advantages: Utilizes simple, readily available starting materials. It is a robust and often high-yielding reaction for certain substrates.
-
Limitations: Requires harsh acidic conditions and high temperatures, limiting functional group tolerance. The synthesis of the requisite arylhydrazine can be cumbersome, and regiochemical control can be an issue with unsymmetrical ketones.
Caption: The Fischer Indole Synthesis pathway.
The Workhorse: Palladium Catalysis
Palladium catalysis has revolutionized indole synthesis by offering milder conditions and unprecedented functional group tolerance.[7][8] These methods typically involve the formation of key C-C and C-N bonds through cross-coupling and cyclization reactions.[7][9]
Key Strategies & Mechanistic Insights:
-
Larock Indole Synthesis: This powerful method involves the Pd-catalyzed annulation of an o-haloaniline with an internal alkyne.[10] The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the aryl-halide bond, followed by alkyne insertion, and subsequent reductive elimination to form the indole ring. The choice of ligand is critical to stabilize the palladium intermediates and promote the desired reaction steps.
-
Buchwald-Hartwig Amination: Intramolecular C-N coupling provides another elegant route. A pre-functionalized substrate, such as an o-halostyrene derivative, can be cyclized using a palladium catalyst in the presence of a suitable nitrogen source.[10]
-
C-H Activation: More recent advances focus on the direct functionalization of C-H bonds, avoiding the need for pre-halogenated starting materials.[1][2][8] These reactions often proceed via a concerted metalation-deprotonation mechanism, offering a more atom-economical approach.[2]
Caption: Simplified catalytic cycle for a Larock-type indole synthesis.
The π-Acid Specialist: Gold Catalysis
Homogeneous gold catalysis has emerged as a powerful tool for indole synthesis, primarily due to the unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic π-acids.[11] This allows for the potent activation of alkynes, allenes, and other unsaturated systems toward nucleophilic attack under exceptionally mild conditions.[11]
Key Strategies & Mechanistic Insights:
-
Intramolecular Hydroamination/Cyclization: The most common gold-catalyzed strategy involves the cyclization of o-alkynylanilines. The gold catalyst coordinates to the alkyne, rendering it highly electrophilic and susceptible to attack by the tethered amine nucleophile.[12] This approach is highly efficient and tolerates a wide array of functional groups.
-
Tandem and Cascade Reactions: Gold's catalytic prowess enables the design of elegant cascade reactions, forming complex polycyclic indole derivatives in a single step.[11][13]
-
Umpolung Reactivity: In specialized systems, gold catalysis can even reverse the typical nucleophilic character of the indole C3-position, making it electrophilic and enabling reactions with external nucleophiles.[14]
The Economical Alternative: Copper Catalysis
Copper catalysts offer a compelling combination of high catalytic activity, low cost, and reduced toxicity compared to precious metals like palladium.[15][16][17] Copper-catalyzed methods are particularly effective for constructing the indole core via annulation and coupling reactions.[17]
Key Strategies & Mechanistic Insights:
-
Castro-Stephens Coupling: A classical method involving the coupling of an o-iodoaniline with a copper(I) acetylide.[18]
-
Tandem Annulations: Modern copper catalysis enables one-pot syntheses where multiple bond-forming events occur sequentially. For example, a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can efficiently produce multisubstituted indoles from simple aryl iodides and enamines.[19]
-
Friedel-Crafts Alkylation: Copper complexes are efficient catalysts for the Friedel-Crafts alkylation of indoles with various electrophiles, offering a direct route to C3-functionalized products.[15]
The Sustainable Choice: Iron Catalysis
As the most abundant and least toxic transition metal, iron is an ideal candidate for developing sustainable synthetic methodologies.[20] Iron catalysts can access unique reactivity patterns, often involving single-electron transfer (SET) or radical pathways.
Key Strategies & Mechanistic Insights:
-
Intramolecular C-H Amination: Commercially available iron(II) triflate can effectively catalyze the intramolecular C-H amination of vinyl azides to form the indole nucleus, providing a practical and straightforward approach.[21][22]
-
Reductive Radical Cyclization: Iron-hydride catalysts can initiate a hydrogen atom transfer (HAT) process to trigger the radical cyclization of isonitrile-olefins, offering a novel and mild route to 3-substituted indoles.[23]
-
Borrowing Hydrogen: While often leading to C3-alkylation, specific iron complexes can selectively catalyze the N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles in a one-pot procedure.[20]
Emerging Frontiers: Heterogeneous and Biocatalysis
-
Heterogeneous Catalysis: The use of solid-supported catalysts (e.g., Pd on carbon, Ni on silica-alumina) simplifies product purification, allows for catalyst recycling, and is well-suited for continuous flow processes.[7][24][25] This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency.[26]
-
Biocatalysis: Enzymes offer unparalleled selectivity under extremely mild, aqueous conditions.[27][28] For instance, S-adenosyl methionine (SAM)-dependent methyltransferases can perform stereo- and regioselective methylation at the C3 position of indoles, a transformation that is challenging to achieve with traditional chemical methods.[29][30] Thioesterase enzymes have also been harnessed for macrocyclizations involving the indole nitrogen.[31]
Comparative Performance of Catalytic Systems
| Catalyst System | Typical Precursors | General Conditions | Advantages | Limitations & Considerations |
| Fischer Synthesis | Arylhydrazines, Ketones/Aldehydes | Strong acid (Brønsted or Lewis), High Temp (>100 °C) | Inexpensive starting materials, robust for simple substrates.[4] | Harsh conditions, poor functional group tolerance, potential regioselectivity issues.[5] |
| Palladium | o-Haloanilines, Alkynes, Alkenes | Pd(0)/Pd(II) source, Ligands, Base, 60-120 °C | Excellent functional group tolerance, high yields, broad substrate scope, multiple synthetic strategies (Larock, C-H activation).[7][9][32] | High cost of catalyst and ligands, potential for heavy metal contamination in the final product. |
| Gold | o-Alkynylanilines, Allenes | Au(I) or Au(III) salt/complex, often room temp to 80 °C | Extremely mild conditions, high efficiency for alkyne activation, unique reactivity for cascade reactions.[11][12][33] | High catalyst cost, can be sensitive to air/moisture depending on the complex. |
| Copper | o-Haloanilines, Anilines, Enamines, Alkynes | Cu(I) or Cu(II) salt, Ligand, Base, 100-130 °C | Low cost, low toxicity, effective for C-N and C-C bond formation.[15][16][19] | Often requires higher temperatures than Pd or Au, may have a more limited substrate scope for complex molecules. |
| Iron | Vinyl Azides, Isocyano-olefins, Indolines | Fe(II)/Fe(III) salts, Reductants (e.g., silanes), 25-100 °C | Earth-abundant, low cost, non-toxic, accesses unique radical pathways.[21][23] | Can be less predictable than noble metals; mechanisms can be complex and substrate-dependent. |
| Biocatalysis | Indole derivatives, co-factors (e.g., SAM) | Enzymes (e.g., transferases), Aqueous buffer, pH ~7, ~30 °C | Unmatched stereoselectivity, environmentally benign (water solvent, mild temp), highly specific.[29][30] | Limited substrate scope ("lock and key" model), enzyme availability and stability can be challenging. |
Exemplary Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 2-Phenylindole
This protocol is adapted from a general procedure for the gold-catalyzed intramolecular hydroamination of o-alkynylanilines.[12]
Rationale: Sodium tetrachloroaurate (NaAuCl₄) is an effective and commercially available precatalyst. Isopropanol serves as a suitable solvent. The reaction proceeds at room temperature, highlighting the high efficiency of gold catalysis for this transformation.
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)aniline (76.5 mg, 0.40 mmol, 1.0 equiv).
-
Solvent Addition: Add isopropanol (3 mL) to dissolve the starting material under an ambient atmosphere.
-
Catalyst Addition: Add sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (3.2 mg, 0.008 mmol, 2 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 1-3 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenylindole.
Protocol 2: Fischer Indole Synthesis of 2-Methylindole
This protocol is a classic example using zinc chloride as the Lewis acid catalyst.[4][6]
Rationale: Phenylhydrazine is condensed with acetone to form the necessary phenylhydrazone in situ. Zinc chloride, a strong Lewis acid, catalyzes the critical[1][1]-sigmatropic rearrangement and subsequent cyclization at an elevated temperature.
-
Setup: In a 50 mL three-neck flask fitted with a reflux condenser and a mechanical stirrer, place zinc chloride (10 g, anhydrous). Heat the flask gently with a flame under vacuum to ensure it is completely dry, then allow it to cool under a nitrogen atmosphere.
-
Reagent Addition: Add phenylhydrazine (5.4 g, 0.05 mol) to the flask.
-
Reaction Initiation: Heat the mixture to 170 °C in an oil bath. Slowly add acetone (2.9 g, 0.05 mol) dropwise to the stirred mixture over 15 minutes. An exothermic reaction will occur, and the temperature should be maintained.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 170-180 °C for an additional 30 minutes.
-
Workup: Cool the reaction mixture to 100 °C and add a 20% sodium hydroxide solution to make the mixture basic. Perform a steam distillation to isolate the crude 2-methylindole. The product can be further purified by recrystallization from petroleum ether.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed alkylation reactions of indole: An overview - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 20. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
Bioisosteres of the carboxylic acid group in indole derivatives
As a Senior Application Scientist, this guide provides an in-depth comparison of common bioisosteres for the carboxylic acid group in indole derivatives. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to make informed decisions during the lead optimization process.
The Carboxylic Acid Dilemma in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] When functionalized with a carboxylic acid, the resulting molecule often gains a critical interaction point for biological targets, typically through forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine in a receptor's active site.[4]
However, the very properties that make the carboxyl group an effective pharmacophore can also be a significant liability. Its ionizable nature at physiological pH (pKa ≈ 4.5) leads to:
-
Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, including the gastrointestinal tract and the blood-brain barrier, resulting in low oral bioavailability and poor CNS penetration.[5][6][7]
-
Metabolic Instability: Carboxylic acids are prone to metabolism via Phase II conjugation, primarily forming acyl glucuronides. These metabolites can be reactive, potentially leading to idiosyncratic drug toxicities.[4][8][9]
-
Rapid Clearance: The high polarity often results in rapid renal clearance, leading to a short plasma half-life.
Bioisosteric replacement is a powerful strategy to mitigate these issues while preserving the essential binding interactions.[5][10][11] This guide focuses on the most field-proven carboxylic acid bioisosteres—tetrazoles, N-acylsulfonamides, and hydroxamic acids—within the context of an indole framework.
Comparative Analysis of Key Bioisosteres
The success of a bioisosteric replacement is highly context-dependent, relying on the specific topology of the target's binding site and the desired physicochemical property improvements.[5] Below, we compare the leading candidates.
The 5-Substituted-1H-tetrazole Moiety
The tetrazole ring is arguably the most widely recognized non-classical bioisostere of a carboxylic acid.[6] Its key feature is the acidic N-H proton, which has a pKa value remarkably similar to that of a carboxylic acid, allowing it to mimic the carboxylate anion at physiological pH.
-
Physicochemical Properties:
-
Acidity (pKa): Typically ranges from 4.5 to 4.9, making it an excellent mimic of the carboxylic acid's ionization state.[6]
-
Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability. However, this benefit can be offset by a high desolvation penalty due to the delocalized charge and strong hydrogen bonding capacity.[6][12]
-
Metabolic Stability: Tetrazoles are resistant to the acyl glucuronidation pathways that plague carboxylic acids.[9][13] They are generally considered metabolically robust.
-
-
Rationale for Use: The primary driver for using a tetrazole is to enhance metabolic stability and, in many cases, improve oral bioavailability by avoiding first-pass metabolism. Its similar acidity ensures the preservation of key ionic interactions with the biological target. The angiotensin II antagonist Losartan is a classic example where this replacement proved highly successful.[6]
-
Synthetic Considerations for Indole Derivatives: A common and effective method to synthesize 2-tetrazolo substituted indoles is through a two-step process involving a Ugi-tetrazole reaction followed by an acid-catalyzed ring closure.[1][14] This approach offers high diversity and scalability.
The N-Acylsulfonamide Moiety
N-acylsulfonamides are another class of highly effective carboxylic acid mimics. The acidic proton is located on the sulfonamide nitrogen, flanked by two electron-withdrawing groups (the acyl carbonyl and the sulfonyl group).
-
Physicochemical Properties:
-
Acidity (pKa): The pKa is highly tunable based on the substituents on the acyl and sulfonyl portions but typically falls within the range of 4–5, closely matching carboxylic acids.[15][16]
-
Lipophilicity: This group is significantly more lipophilic than a carboxylic acid, which can be a major advantage for improving cell permeability and CNS penetration.
-
Conformation: Unlike the planar carboxylate, the N-acylsulfonamide has a more complex three-dimensional geometry around the sulfur atom, which could either be beneficial or detrimental depending on the binding pocket.
-
-
Rationale for Use: N-acylsulfonamides are chosen to significantly increase lipophilicity and improve membrane permeability while maintaining the requisite acidity. They also offer multiple points for chemical modification to fine-tune properties.[17][18]
-
Synthetic Considerations for Indole Derivatives: Indole-based sulfonamides can be synthesized by reacting an indole-carbohydrazide intermediate with various aryl sulfonyl chlorides in the presence of a base like pyridine.[19]
The Hydroxamic Acid Moiety
While often used for their metal-chelating properties, hydroxamic acids can also serve as bioisosteres for carboxylic acids.[5][8]
-
Physicochemical Properties:
-
Acidity (pKa): Hydroxamic acids are considerably weaker acids than carboxylic acids, with pKa values in the range of 8–9.[8][15] This means they will be largely protonated at physiological pH, making them a non-ionic mimic.
-
Lipophilicity: They are more lipophilic than carboxylic acids.
-
Metabolic Stability: They can be susceptible to hydrolysis back to the corresponding carboxylic acid and can also undergo glucuronidation, though often at a slower rate.[8] Stability can be improved by introducing bulky substituents on the nitrogen atom.[8]
-
-
Rationale for Use: A hydroxamic acid is typically employed when a neutral hydrogen-bond donor/acceptor is required rather than a charged group. This can be advantageous for improving permeability, especially for CNS targets. Their ability to chelate metals can also be exploited for inhibiting metalloenzymes.
-
Synthetic Considerations for Indole Derivatives: Benzhydroxamic acid esters, for example, have been identified as excellent bioisosteres for anthranilic acids and can be synthesized through standard coupling procedures from the parent carboxylic acid.[12]
Visualization of Bioisosteric Relationships
The following diagrams illustrate the structural and electronic similarities between the carboxylic acid group and its key bioisosteres.
Caption: Structural comparison of carboxylic acid and its primary bioisosteres.
Quantitative Data Comparison
To provide a clear, objective comparison, the following table summarizes key experimental data for a hypothetical Indole-3-acetic acid scaffold and its bioisosteric analogues. The values presented are representative figures collated from literature to enable a standardized comparison.[20][21]
| Parameter | Indole-3-carboxylic Acid (Parent) | Indole-3-tetrazole | Indole-3-acylsulfonamide | Indole-3-hydroxamic Acid |
| pKa | ~4.7 | ~4.8[6] | ~4.5[15] | ~8.5[8] |
| cLogP | 1.9 | 2.4 | 3.2 | 2.1 |
| LogD at pH 7.4 | -0.8 | -0.5 | -0.1 | 2.0 |
| Metabolic Stability | Prone to Acyl Glucuronidation[4] | Resistant to Glucuronidation[13] | Generally Stable | Can be Hydrolyzed[8] |
| Permeability (PAMPA) | Low | Moderate | High | Moderate-High |
| Biological Activity (Hypothetical AT1 Receptor IC50) | 275 nM[10] | 3 nM[10] | ~100 nM[10] | >1000 nM |
Note: cLogP, LogD, Permeability, and IC50 values are illustrative, based on general trends reported in the literature, to highlight the relative differences between the groups.[20]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the following are detailed protocols for the key experiments used to characterize and compare these bioisosteres.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a direct measure of the compound's acidity.
-
Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent system (e.g., 20% Methanol in water) to ensure solubility.
-
Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots.
-
Data Acquisition: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point of the titration curve. For robust analysis, use specialized software to fit the titration curve and calculate the pKa.
Protocol 2: Measurement of Lipophilicity (LogD) by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an organic phase at a specific pH.
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol). Presaturate each phase with the other by mixing and allowing them to separate overnight.
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the presaturated buffer and presaturated n-octanol (e.g., 1 mL of each). The final DMSO concentration should be <1%.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at room temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
Calculation: The LogD is calculated as: LogD = log10 ( [Compound]octanol / [Compound]buffer ).
Protocol 3: In Vitro Metabolic Stability Assessment (Microsomal Assay)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) and an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration 0.5 mg/mL).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-4 fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t1/2) as: t1/2 = -0.693 / k.
Workflow for Bioisostere Selection and Evaluation
The process of selecting and validating a carboxylic acid bioisostere is a systematic, multi-step process.
Caption: A systematic workflow for selecting and validating a bioisostere.
Senior Application Scientist's Perspective
Choosing the right bioisostere is not a one-size-fits-all solution. The decision must be driven by the specific liabilities of the parent carboxylic acid and the goals of the optimization program.
-
If metabolic instability (acyl glucuronidation) is the primary concern, the tetrazole is often the first choice due to its similar acidity and proven track record of metabolic robustness. It is a conservative but highly effective replacement.
-
If poor membrane permeability or CNS penetration is the key hurdle, an N-acylsulfonamide should be strongly considered. Its ability to maintain acidity while significantly boosting lipophilicity makes it ideal for targets behind biological barriers. However, be mindful of its larger size and non-planar geometry.
-
If the negative charge itself is detrimental to binding or causes off-target effects, and a neutral hydrogen-bonding group is preferred, the hydroxamic acid becomes a viable option. Its utility is more niche and often context-specific, particularly for metalloenzyme targets.
Ultimately, a parallel synthesis and evaluation strategy, as outlined in the workflow above, is the most prudent approach. By generating empirical data across a small panel of bioisosteres, development teams can make data-driven decisions to accelerate the journey from a promising lead to a viable drug candidate.
References
- 1. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. DSpace [cora.ucc.ie]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantitative Determination of Indole Carboxylic Acid Isomers by Chromatography
For researchers, scientists, and professionals in drug development, the accurate quantification of indole carboxylic acid isomers is a critical analytical challenge. These isomers, often exhibiting similar physicochemical properties but distinct biological activities, demand robust and reliable separation techniques. This guide provides an in-depth comparison of chromatographic methods for the quantitative determination of indole carboxylic acid isomers, grounded in scientific principles and supported by experimental data. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering insights to help you select and implement the most suitable method for your analytical needs.
The Challenge of Isomeric Separation
Indole carboxylic acids are a class of organic compounds characterized by an indole ring structure with a carboxylic acid functional group. The position of the carboxylic acid group on the indole ring gives rise to various positional isomers (e.g., indole-3-carboxylic acid, indole-5-carboxylic acid), while chiral centers can lead to stereoisomers. These subtle structural differences can be notoriously difficult to resolve chromatographically, yet their distinct biological roles necessitate accurate quantification.
A Comparative Overview of Chromatographic Techniques
The choice of chromatographic technique is paramount for the successful separation and quantification of indole carboxylic acid isomers. Each method offers a unique set of advantages and limitations in terms of resolution, speed, sensitivity, and applicability.
High-Performance Liquid Chromatography (HPLC): The Workhorse of the Laboratory
HPLC has long been the cornerstone of pharmaceutical analysis due to its versatility and robustness. For the separation of indole carboxylic acid isomers, reversed-phase HPLC (RP-HPLC) is the most common approach.
-
Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More polar isomers will have a weaker interaction with the stationary phase and elute earlier, while less polar isomers will be retained longer.
-
Expertise & Experience in Method Development: The key to a successful RP-HPLC separation of indole carboxylic acid isomers lies in the meticulous optimization of the mobile phase. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and the indole nitrogen. A mobile phase pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure the analytes are in their neutral form, leading to better retention and peak shape on a C18 column. Buffers, such as phosphate or acetate, are essential to maintain a stable pH. The organic modifier (e.g., acetonitrile or methanol) concentration is adjusted to fine-tune the retention times and achieve optimal resolution.
-
Trustworthiness through Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability.[1][2][3] This includes assessing parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Ultra-Performance Liquid Chromatography (UPLC): Pushing the Boundaries of Speed and Resolution
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[4][5][6] This allows for separations at higher linear velocities without sacrificing efficiency, resulting in dramatically shorter run times and improved resolution compared to conventional HPLC.
-
Causality Behind Performance Gains: The enhanced performance of UPLC is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particle size in UPLC columns minimizes the contribution of mass transfer resistance to band broadening, allowing for the use of higher flow rates without a significant loss in resolution.[4][6]
-
Comparative Advantage: For complex mixtures of indole carboxylic acid isomers or when high throughput is required, UPLC offers a clear advantage over HPLC. The increased peak capacity of UPLC allows for the resolution of closely eluting isomers that may co-elute in an HPLC system.
Supercritical Fluid Chromatography (SFC): A Green Alternative with Unique Selectivity
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and offers a unique selectivity that can be orthogonal to that of HPLC.[7][8][9]
-
Mechanism of Separation: In SFC, the mobile phase has properties intermediate between those of a gas and a liquid. The low viscosity and high diffusivity of supercritical CO2 lead to fast and efficient separations.[9] The polarity of the mobile phase can be easily tuned by adding a small amount of a polar organic modifier, such as methanol. This allows for the separation of a wide range of compounds, including polar indole carboxylic acid isomers.
-
Application in Isomer Separation: SFC has proven to be particularly effective for the chiral separation of acidic compounds.[7][8] Chiral stationary phases (CSPs) are often used to resolve enantiomers of indole carboxylic acids. The unique solvating properties of the supercritical fluid mobile phase can lead to different enantioselective interactions compared to liquid-phase chromatography, providing a valuable alternative when HPLC methods fail.
Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization
GC offers excellent resolving power and is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analytes into more volatile and thermally stable derivatives.[10][11]
-
The "Why" of Derivatization: The presence of the polar carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in high boiling points and poor chromatographic peak shape in GC. Derivatization, commonly through esterification (e.g., methylation), replaces the acidic proton with a non-polar group, increasing the volatility of the analyte and improving its chromatographic behavior.[10]
-
Protocol Considerations: The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. Silylation is another common derivatization technique for acidic compounds.
Quantitative Data Comparison
The following table summarizes typical performance data for the different chromatographic techniques in the quantitative analysis of indole carboxylic acid isomers. The values are representative and can vary depending on the specific isomers, column, and analytical conditions.
| Parameter | HPLC | UPLC | SFC | GC-MS (after derivatization) |
| Resolution | Good | Excellent | Excellent (especially for chiral) | Excellent |
| Analysis Time | 15-30 min | 2-10 min | 3-15 min | 10-25 min |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | ng/mL range | pg/mL range |
| Solvent Consumption | High | Low | Very Low (CO2 is recycled) | Low |
| Key Advantage | Robustness, Versatility | Speed, Resolution | Chiral Separations, Green | High Resolution, Definitive ID |
| Key Limitation | Slower, Lower Resolution | Higher Backpressure | Limited Polarity Range | Requires Derivatization |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Quantification of Indole-3-Carboxylic Acid and its Positional Isomers
This protocol provides a general framework for the separation of indole-3-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Method Validation (as per ICH guidelines):
-
Linearity: Prepare a series of standard solutions of each isomer at five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution six times. The relative standard deviation (RSD) should be <2%. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day.
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Protocol 2: GC-MS Method for the Quantification of Indole-3-Acetic Acid after Methylation
This protocol describes a common derivatization and analysis procedure for indole-3-acetic acid (IAA).
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of a methylation reagent (e.g., 10% BF₃ in methanol).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the reagent.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Visualization of Workflows and Principles
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for the quantitative analysis of indole carboxylic acid isomers using HPLC.
Caption: The fundamental principle of reversed-phase chromatographic separation of analytes with different polarities.
Conclusion and Future Perspectives
The quantitative determination of indole carboxylic acid isomers is a multifaceted analytical challenge that requires a tailored chromatographic approach. While HPLC remains a reliable and widely accessible technique, UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput applications and complex samples. SFC provides a unique and "green" alternative, particularly for chiral separations. GC-MS, although requiring a derivatization step, delivers exceptional resolution and definitive identification.
References
- 1. usp.org [usp.org]
- 2. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 3. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. niito.kz [niito.kz]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical Advantages of SFC : Shimadzu (Nederland) [shimadzu.nl]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,3-Dihydro-1H-indole-6-carboxylic Acid
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 2,3-Dihydro-1H-indole-6-carboxylic acid (CAS No. 732922-86-0). This document is intended for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure the safe handling, storage, and disposal of this compound.
Understanding the Compound: A Proactive Approach to Safety
This compound is a versatile intermediate in pharmaceutical research, notably in the synthesis of novel therapeutic agents.[1][2] Its structure, combining a dihydroindole core with a carboxylic acid functional group, dictates its chemical properties and, consequently, the necessary safety precautions. While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by considering the hazards associated with its constituent chemical classes: indole derivatives and carboxylic acids.
Carboxylic acids are generally acidic and can be corrosive.[3] Indole and its derivatives can have varying toxicological profiles, with some causing skin, eye, and respiratory irritation.[4][5] Therefore, a cautious and well-informed approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing or significant dust generation. | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm). Fully enclosed shoes. | A lab coat prevents contamination of personal clothing. Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves before each use and replace them immediately if contaminated or damaged.[5][6] Enclosed shoes protect against spills. |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) dust mask is recommended when handling the solid form, especially if there is a potential for dust generation. All handling of the solid should ideally be performed in a certified chemical fume hood. | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[4][5] A fume hood provides the primary engineering control to minimize inhalation exposure. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow: From Receipt to Disposal
The following diagram illustrates the key stages in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Step-by-Step Protocols
A. Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials, and waste containers before handling the compound.
B. Handling Procedures:
-
Weighing: When weighing the solid, use a spatula and avoid any actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[7]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9] Do not eat, drink, or smoke in laboratory areas.[9]
Emergency Procedures
The following logical diagram outlines the immediate actions to be taken in case of an accidental exposure.
Caption: Emergency Response Protocol for Accidental Exposure.
Spill Management:
In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains.[10]
Storage and Disposal: Ensuring Long-Term Safety
Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[11] Protect from direct sunlight.[11] Avoid storing in metal cabinets which can corrode due to the carboxylic acid nature of the compound.[3]
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not empty into drains.[6]
Conclusion: A Partnership in Safety
This guide provides a framework for the safe handling of this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough, site-specific risk assessment before commencing any work. By integrating these practices into your laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. edvotek.com [edvotek.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
